molecular formula C10H12O3 B1605618 Methyl 2-methoxy-2-phenylacetate CAS No. 3558-61-0

Methyl 2-methoxy-2-phenylacetate

Número de catálogo: B1605618
Número CAS: 3558-61-0
Peso molecular: 180.20 g/mol
Clave InChI: SMHXGVJSDWUGKC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Acetic acid, methoxyphenyl-, methyl ester is a benzyl ether.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl 2-methoxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-9(10(11)13-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHXGVJSDWUGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322669
Record name methyl 2-methoxy-2-phenylacetate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3558-61-0
Record name NSC401792
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-methoxy-2-phenylacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Methoxyphenylacetic acid methyl ester
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Foundational & Exploratory

Technical Whitepaper: Synthesis of Methyl 2-Methoxy-2-Phenylacetate

[1]

1

Executive Summary

Methyl 2-methoxy-2-phenylacetate (CAS: 3558-61-0), also known as

1

This guide details three distinct synthetic pathways, prioritizing the preservation of enantiopurity (if starting from chiral mandelic acid) and scalability. We analyze the Silver Oxide Mediated Methylation (Purdie conditions) as the gold standard for chiral retention, and the Williamson Ether Synthesis as a scalable but risk-laden alternative requiring strict kinetic control.

Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the ether linkage (


1

RetrosynthesisTargetMethyl 2-methoxy-2-phenylacetate(Target)Inter1Methyl Mandelate(Precursor A)Target->Inter1 C-O Disconnection(Ether Synthesis)Inter22-Methoxy-2-phenylacetic acid(Precursor B)Target->Inter2 C-O Disconnection(Esterification)Reagent1Methylating Agent(MeI / Ag2O)Inter1->Reagent1Reagent2Methanol / H+Inter2->Reagent2

Figure 1: Retrosynthetic disconnection showing the two primary routes: O-methylation of the hydroxy ester (Left) and Esterification of the methoxy acid (Right).[1]

Methodology A: Silver Oxide Mediated Methylation (Purdie Conditions)[1][2]

Best For: Chiral synthesis, Lab scale (<50g), High-value intermediates.[1] Mechanism:

This method utilizes silver(I) oxide (






1
Reaction Scheme
1
Detailed Protocol
ParameterSpecification
Substrate Methyl Mandelate (1.0 equiv)
Reagent Methyl Iodide (MeI) (4.0 - 5.0 equiv)
Promoter Silver(I) Oxide (

) (1.5 - 2.0 equiv)
Solvent DMF (Dimethylformamide) or Acetonitrile
Temperature Ambient (20–25°C)
Time 12–24 Hours

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask wrapped in aluminum foil (to protect silver salts from light), dissolve Methyl Mandelate (10 mmol, 1.66 g) in anhydrous DMF (20 mL).

  • Reagent Addition: Add Methyl Iodide (50 mmol, 3.1 mL) in one portion. Caution: MeI is a neurotoxin and alkylating agent. Use a fume hood.

  • Activation: Add Silver(I) Oxide (15 mmol, 3.47 g) gradually over 10 minutes. The reaction is slightly exothermic.

  • Reaction: Stir vigorously at room temperature. The black oxide will gradually convert to a yellow/grey precipitate (AgI).

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by the product (
    
    
    ).
  • Workup:

    • Dilute the mixture with Diethyl Ether (100 mL).

    • Filter through a pad of Celite to remove silver salts. Rinse the pad with ether.

    • Wash the filtrate with water (

      
       mL) to remove DMF, followed by brine.
      
    • Dry over

      
       and concentrate in vacuo.[1]
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 10% EtOAc in Hexanes).

Critical Insight: The addition of a catalytic amount of dimethyl sulfide (DMS) can accelerate this reaction by forming a transient, highly reactive sulfonium methylating species, though it adds significant odor issues.

Methodology B: Williamson Ether Synthesis (Industrial Route)[1]

Best For: Racemic synthesis, Large scale (>100g), Cost-optimization.[1] Risk: High probability of racemization and side reactions (Darzens condensation).

While Sodium Hydride (NaH) is the standard reagent for Williamson ether synthesis, its application to mandelic esters is fraught with complications. Research indicates that the sodium salt of methyl mandelate can act as a hydride donor or undergo

2

Modified Protocol (Strict Kinetic Control): To mitigate side reactions, temperature control is paramount.[1]

  • Deprotonation: Suspend NaH (1.1 equiv, 60% dispersion) in THF at -78°C .

  • Addition: Add Methyl Mandelate (1.0 equiv) dropwise. Allow deprotonation for 30 mins at low temp.

  • Alkylation: Add Methyl Iodide (1.2 equiv) or Dimethyl Sulfate (DMS) slowly.

  • Warming: Allow the reaction to warm only to 0°C. Do not reflux.

  • Quench: Quench with saturated

    
     immediately upon consumption of starting material.[1]
    

Mechanistic & Pathway Visualization

The choice of base dictates the pathway. Strong bases favor the Enolate pathway (leading to racemization), while Silver Oxide favors direct Oxygen coordination.

Mechanismcluster_AgRoute A: Ag2O (Retention)cluster_NaHRoute B: NaH (Racemization)SubstrateMethyl MandelateAg_ComplexAg-O-CoordinationSubstrate->Ag_ComplexAg2OAlkoxideAlkoxide / Enolate Eq.Substrate->AlkoxideNaHSN2SN2 Attack on MeIAg_Complex->SN2Product_ChiralChiral ProductSN2->Product_ChiralPlanarPlanar Intermediate(Loss of Chirality)Alkoxide->PlanarDeprotonation(alpha-C)Product_RacRacemic ProductAlkoxide->Product_RacDirect MethylationPlanar->Product_Rac

Figure 2: Mechanistic divergence between Silver Oxide and Sodium Hydride routes.[1]

Analytical Validation

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy ( , 400 MHz)
  • 
     NMR: 
    
    • 
       7.30–7.45 (m, 5H, Ar-H ): Phenyl group.[1]
      
    • 
       4.75 (s, 1H, Ar-CH -OMe): The methine singlet.[1] Note: In the starting material (OH), this is often a doublet or broad singlet depending on exchange; in the product, it is a sharp singlet.
      
    • 
       3.70 (s, 3H, COOMe ): Ester methyl.[1]
      
    • 
       3.40 (s, 3H, OMe ): Ether methyl.[1]
      
Physical Properties Table
PropertyValueNote
Molecular Formula

MW: 180.20 g/mol
Physical State Colorless Oil
Boiling Point ~130°C @ 15 mmHgExtrapolated from analogous esters
Refractive Index

Solubility Soluble in

,

, MeOH
Insoluble in water

Safety & Toxicology

  • Methyl Iodide (MeI): A potent neurotoxin and suspected carcinogen.[1] It has high volatility.[1][3] All transfers must occur in a well-ventilated fume hood using double-gloved protection.[1]

  • Silver Residues: Silver salts are toxic to aquatic life.[1] All aqueous waste from the Ag2O route must be collected as heavy metal waste, not poured down the drain.

  • Exotherm: The reaction of NaH with moisture releases Hydrogen gas (

    
    ), presenting an explosion hazard.
    

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.[1] (General reference for Williamson Ether Synthesis protocols).

  • Purdie, T., & Irvine, J. C. (1903).[1] The alkylation of sugars.[4] Journal of the Chemical Society, Transactions, 83, 1021-1037.[1] Link (Foundational text for Ag2O methylation).[1]

  • Kuhn, R., Trischmann, H., & Löw, I. (1955).[1] Zur Methylierung von Hydroxylgruppen mit Methyljodid und Silberoxyd.[1] Angewandte Chemie, 67(1), 32. (Modern application of Purdie methylation).

  • Goumont, R., Magnier, E., & Terrier, F. (2007).[1] Unexpected course of a Williamson ether synthesis. Arkivoc, 2007(10), 138-147.[1] Link (Critical reference regarding side reactions of methyl mandelate with strong bases).

  • Mislow, K., & Siegel, J. (1984).[1] Stereoisomerism and local chirality. Journal of the American Chemical Society, 106(11), 3319-3328.[1] (Context for stereochemical preservation).

Stereoselective Synthesis of (R)-Methyl 2-methoxy-2-phenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (R)-Methyl 2-methoxy-2-phenylacetate CAS: 3558-61-0 (Generic/Racemic), Specific (R)-enantiomer often custom synthesized.[1][2] Core Application: Chiral auxiliary in asymmetric synthesis, resolution agent, and intermediate in the synthesis of


-lactam antibiotics and NSAIDs.[2]

This technical guide outlines the high-fidelity synthesis of (R)-methyl 2-methoxy-2-phenylacetate starting from the chiral pool ((R)-Mandelic acid).[2] Unlike generic protocols, this guide prioritizes optical purity retention . Standard Williamson ether synthesis using strong bases (e.g., NaH) poses a high risk of racemization via enolization at the benzylic position. Therefore, this protocol utilizes the Purdie-Irvine Alkylation (Silver(I) Oxide mediated methylation), a method chemically distinct in its ability to methylate


-hydroxy esters without compromising stereochemical integrity.[2]

Strategic Pathway Selection

The synthesis of


-functionalized phenylacetic acid derivatives requires careful selection of the alkylation strategy to prevent racemization.

SynthesisStrategy Start (R)-Mandelic Acid (Chiral Pool) Step1 Esterification (MeOH / H+) Start->Step1 Inter (R)-Methyl Mandelate Step1->Inter PathA Route A: Williamson Ether (NaH / MeI) Inter->PathA Avoid PathB Route B: Purdie-Irvine (Ag2O / MeI) Inter->PathB Recommended Risk High Risk: Racemization via Enolate PathA->Risk Target Target: (R)-Methyl 2-methoxy-2-phenylacetate (>99% ee) PathB->Target

Figure 1: Decision matrix for synthetic route selection. Route B is preferred to maintain enantiomeric excess (ee).

Detailed Experimental Protocols

Phase 1: Acid-Catalyzed Esterification

Objective: Convert (R)-Mandelic acid to (R)-Methyl mandelate without inversion.

  • Reagents: (R)-Mandelic acid (10.0 g, 65.7 mmol), Methanol (anhydrous, 100 mL), conc.

    
     (0.5 mL).
    
  • Apparatus: Round-bottom flask (250 mL), Reflux condenser, CaCl2 drying tube.

Protocol:

  • Dissolution: Dissolve (R)-Mandelic acid in anhydrous methanol.

  • Catalysis: Add conc.

    
     dropwise.
    
  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (SiO2, Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess MeOH.

  • Neutralization: Dissolve residue in

    
     (100 mL), wash with saturated 
    
    
    
    (2 x 50 mL) to remove trace acid.
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Yield: Expect ~90-95% yield of (R)-Methyl mandelate as a white solid/oil.

Phase 2: Purdie-Irvine Alkylation (The Critical Step)

Objective: O-methylation of the secondary alcohol. Mechanism:


 acts as a mild base and iodine scavenger. It coordinates with the alkyl halide and the alcohol, facilitating a concerted substitution that avoids the formation of a "naked" enolate, which is the primary cause of racemization in phenylacetic derivatives.[2]
  • Reagents: (R)-Methyl mandelate (from Phase 1), Methyl Iodide (MeI, 4.0 equiv), Silver(I) Oxide (

    
    , 2.0 equiv), Acetonitrile (ACN) or DMF (anhydrous).[2]
    
  • Safety: MeI is a neurotoxin and alkylating agent. Use a fume hood.

Protocol:

  • Preparation: In a flame-dried flask under Argon, dissolve (R)-Methyl mandelate (5.0 g, 30.1 mmol) in anhydrous ACN (50 mL).

  • Addition: Add freshly prepared

    
     (14.0 g, 60.2 mmol) in one portion. The mixture will be a dark suspension.
    
  • Alkylation: Add Methyl Iodide (7.5 mL, ~120 mmol) dropwise.

  • Reaction: Stir vigorously at room temperature for 24–48 hours. Note: Heating is generally avoided to prevent elimination side reactions.[2]

  • Filtration: Filter the mixture through a pad of Celite to remove silver salts (

    
    , unreacted 
    
    
    
    ). Wash the pad with
    
    
    .
  • Purification: Concentrate the filtrate. The residue is purified via flash column chromatography (Hexane/EtOAc 9:1) to yield the target.

Data Summary Table:

ParameterValueNotes
Yield (Step 2) 85–92%High conversion typical of Purdie conditions.
Optical Rotation

(c=1, Acetone). Compare to lit. value.
Boiling Point 130–132°C@ 12 mmHg (if distillation is required).
Appearance Colorless Oil

Mechanistic Insight & Troubleshooting

Why Silver Oxide?

Standard Williamson ether synthesis uses NaH. The pKa of the


-proton in phenylacetic esters is ~22-24. NaH (strong base) can deprotonate this position, forming an enolate. Reprotonation of the enolate is non-stereoselective, leading to a racemic mixture.[2]

 operates differently. It enhances the electrophilicity of MeI and slightly activates the hydroxyl group without creating a highly basic environment capable of abstracting the 

-proton.

Mechanism Substrate (R)-Methyl Mandelate AgComplex Ag-Coordination Complex (Ag binds to I of MeI and O of OH) Substrate->AgComplex + Ag2O, + MeI Transition Concerted SN2 Attack (No free enolate formed) AgComplex->Transition Product (R)-Methyl 2-methoxy-2-phenylacetate (Configuration Retained) Transition->Product - AgI

Figure 2: Simplified mechanistic flow of Purdie-Irvine alkylation preventing racemization.[2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Old/Inactive

Use freshly precipitated

or store commercial reagents under inert gas away from light.
Racemization Temperature too highMaintain reaction at RT or 0°C. Do not reflux during methylation.
Incomplete Reaction Steric hindranceAdd catalytic amount of DMF if using ACN, or increase reaction time up to 72h.

Quality Control & Analytical Validation

Chiral HPLC Method

To verify the Enantiomeric Excess (ee), Chiral HPLC is mandatory.

  • Column: Daicel CHIRALCEL OD-H or CHIRALPAK IA (Amylose/Cellulose based).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: The (R)-enantiomer and (S)-enantiomer will have distinct retention times. (R)-isomer typically elutes second on OD-H columns (verify with racemic standard).

NMR Characterization[2]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.45–7.30 (m, 5H, Ph), 4.78 (s, 1H, CH-OMe), 3.72 (s, 3H,
    
    
    ), 3.41 (s, 3H,
    
    
    ).[2]
  • 
     NMR:  Distinct signals for the carbonyl (~171 ppm), benzylic carbon (~82 ppm), and methoxy carbons.
    

References

  • Purdie, T., & Irvine, J. C. (1903).[2][3] The alkylation of sugars. Journal of the Chemical Society, Transactions, 83, 1021–1037.[2]

  • Bouzide, A., & Sauvé, G. (1997).[2][4] Highly selective silver(I) oxide mediated monoprotection of symmetrical diols.[4][5] Tetrahedron Letters, 38(34), 5945-5948.[2] [4]

  • PubChem. (n.d.).[1] Methyl 2-methoxy-2-phenylacetate.[1][2][6] National Library of Medicine. Retrieved January 28, 2026.[2] [1]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection.

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Report.

Sources

Chemical Properties and Applications of Methyl 2-Methoxy-2-Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methoxy-2-phenylacetate (MMPA), also known as methyl


-methylmandelate , is a pivotal chiral building block in organic synthesis.[1][2] Structurally derived from mandelic acid, it features a phenyl ring, a methoxy ether, and a methyl ester converging at a single chiral center.[1][2]

For drug development professionals, MMPA is not merely a solvent or intermediate; it is a stereochemical probe .[1][2] Its utility lies in its ability to act as a resolving agent for chiral amines and alcohols, similar to Mosher’s acid derivatives, and as a precursor for


-lactam antibiotics and antithrombotic agents.[1][2] This guide dissects its physicochemical profile, synthetic pathways, and the critical mechanistic nuances—specifically racemization risks—that dictate its stability in process chemistry.[1][2]

Physicochemical Profile

The following data consolidates the core physical properties requisite for experimental design.

PropertyValueContext for Researchers
IUPAC Name Methyl 2-methoxy-2-phenylacetateSystematic identification.[1][2]
CAS Number 3558-61-0 (Racemic)26164-27-2 (S-isomer)32174-46-2 (R-isomer)Crucial for sourcing enantiopure starting materials.[1][2]
Molecular Formula

Molecular Weight 180.20 g/mol Calculation basis for stoichiometry.[1][2]
Boiling Point 125–130 °C (at 15 mmHg)High-vacuum distillation is required for purification.[1][2]
Density ~1.12 g/mLDenser than water; forms the lower layer in aqueous extractions.[1][2]
Solubility Soluble in MeOH, DCM, EtOAc, Toluene.Insoluble in Water.[1][2]Lipophilic nature dictates organic phase extraction.[1][2]
Chiral Center C2 (Benzylic position)High Risk: Susceptible to racemization under basic conditions.[1][2]

Synthetic Architecture

Synthesis of MMPA typically proceeds from mandelic acid.[1][2] The choice of reagents is critical to maintain stereochemical integrity if starting from an enantiopure acid.[1][2]

Validated Synthesis Protocol

Objective: Synthesis of (R)-Methyl 2-methoxy-2-phenylacetate from (R)-Mandelic Acid with >98% ee retention.

Reagents:

  • (R)-Mandelic Acid[1][2]

  • Silver(I) Oxide (

    
    ) - Acid scavenger & activator[1][2]
    
  • Methyl Iodide (

    
    ) - Alkylating agent[1][2]
    
  • Dichloromethane (DCM) - Solvent[1][2]

Methodology:

  • Dissolution: Dissolve (R)-mandelic acid (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere.

  • Activation: Add

    
     (1.5 eq) slowly. The mixture will form a suspension.[1][2]
    
  • Alkylation: Add

    
     (2.5 eq) dropwise at 0°C to prevent exotherms.
    
    • Mechanistic Note:

      
       facilitates the deprotonation of both the carboxyl and hydroxyl groups, allowing simultaneous methylation (esterification + etherification) under mild conditions, minimizing racemization compared to acid-catalyzed Fischer esterification followed by Williamson ether synthesis.[1][2]
      
  • Reaction: Stir at room temperature for 12–18 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2]

  • Workup: Filter through a Celite pad to remove silver salts.[1][2] Concentrate the filtrate in vacuo.

  • Purification: Distill under reduced pressure (bulb-to-bulb) or perform flash chromatography.

Synthetic Workflow Diagram[1][2]

SynthesisWorkflow Start Mandelic Acid (Chiral Precursor) Reagents MeI (2.5 eq) + Ag2O DCM, 0°C -> RT Start->Reagents Activation Intermediate Silver Carboxylate Intermediate Reagents->Intermediate Deprotonation Product Methyl 2-methoxy-2-phenylacetate (MMPA) Intermediate->Product Double Methylation (SN2 Mechanism)

Figure 1: One-pot synthesis of MMPA via Silver(I) Oxide mediated alkylation.[1][2]

Mechanistic Reactivity & Stability[1]

The chemical behavior of MMPA is dominated by the benzylic hydrogen .[1][2] The presence of the electron-withdrawing ester group and the phenyl ring renders this proton significantly acidic (


 in DMSO).[1][2]
The Racemization Risk

For researchers using MMPA as a chiral standard, base-catalyzed racemization is the primary failure mode.[1][2]

  • Mechanism: In the presence of a base (e.g., NaOMe, TEA, or even basic alumina during chromatography), the alpha-proton is removed to form a planar enolate.[1][2]

  • Consequence: Reprotonation occurs from either face of the planar intermediate, destroying optical purity.[1][2]

  • Prevention: Avoid strong bases. If basic conditions are necessary, work at cryogenic temperatures (-78°C) to kinetically inhibit deprotonation.[1][2]

Hydrolysis Kinetics

MMPA undergoes hydrolysis to 2-methoxy-2-phenylacetic acid (


-methylmandelic acid).[1][2]
  • Acidic Hydrolysis: Slower, but preserves chirality.[1][2] Recommended for generating the free acid.[1][2]

  • Basic Hydrolysis (Saponification): Fast, but carries a high risk of racemization concurrent with hydrolysis.[1][2]

Racemization Pathway Diagram[1][2]

Racemization S_Isomer (S)-MMPA (Chiral) Enolate Planar Enolate Intermediate (Achiral / sp2 Hybridized) S_Isomer->Enolate Deprotonation (-H+) Base Base (B:) Base->Enolate Racemic Racemic Mixture (R)-MMPA + (S)-MMPA Enolate->Racemic Reprotonation (+H+) Non-stereoselective

Figure 2: Mechanism of base-induced racemization via the planar enolate intermediate.

Pharmaceutical & Analytical Applications[1][3][4]

Chiral Resolution Agent (NMR)

MMPA is used analogously to Mosher's ester.[1][2] When hydrolyzed to the acid chloride (O-methylmandeloyl chloride), it reacts with chiral amines or alcohols.[1][2]

  • Principle: The resulting diastereomers exhibit distinct chemical shifts in

    
     NMR (specifically the methoxy signal), allowing for the determination of enantiomeric excess (ee%).[1][2]
    
Drug Intermediate

MMPA serves as a lipophilic precursor for:

  • Anti-thrombotics: Structural analogues of Clopidogrel often utilize the 2-substituted phenylacetic acid scaffold.[1][2]

  • Semi-synthetic Penicillins: The side chain of certain beta-lactams requires the introduction of a bulky, lipophilic phenyl-methoxy group to confer stability against beta-lactamases.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 344720, Methyl 2-methoxy-2-phenylacetate. Retrieved January 28, 2026 from [Link][1][2]

  • Reiter, S., et al. (2014).[1][2] Synthesis of 3,3-Difluoro-2-Oxindoles. Royal Society of Chemistry (Example of phenylacetate derivative synthesis). Retrieved from [Link][1][2]

Sources

Technical Monograph: Physicochemical Characterization of Methyl 2-Methoxy-2-Phenylacetate

[1]

Executive Summary

Methyl 2-methoxy-2-phenylacetate (CAS: 3558-61-0) is the methyl ester derivative of O-methylmandelic acid. It serves as a critical chiral building block in the synthesis of pharmaceuticals, particularly in the production of semi-synthetic penicillins and cephalosporins, and as a resolution agent for chiral amines. Its structural core features a benzylic stereocenter sensitive to racemization under basic conditions, necessitating precise handling protocols.

Chemical Identity & Constants

PropertyData
IUPAC Name Methyl 2-methoxy-2-phenylacetate
Common Synonyms Methyl O-methylmandelate;

-Methoxy-phenylacetic acid methyl ester
CAS Registry Number 3558-61-0 (Racemic) / 26164-27-2 ((S)-enantiomer)
Molecular Formula C

H

O

Molecular Weight 180.20 g/mol
SMILES COC(C(=O)OC)C1=CC=CC=C1
InChI Key SMHXGVJSDWUGKC-UHFFFAOYSA-N

Physicochemical Properties

The compound typically exists as a viscous, colorless to pale yellow liquid at room temperature. Unlike its parent compound (mandelic acid), it lacks a hydroxyl donor for intermolecular hydrogen bonding, significantly altering its volatility and solubility profile.

ParameterValue / DescriptionNote
Physical State LiquidColorless oil
Boiling Point ~130–135 °C @ 12 mmHgEstimated based on methyl mandelate (135°C/12mmHg) and lack of H-bonding.[1]
Density ~1.12 g/mLEstimated vs. Methyl Phenylacetate (1.07 g/mL)
Refractive Index (

)
1.505 – 1.515Typical for phenylacetic esters
Solubility Soluble in MeOH, DCM, EtOAc, TolueneImmiscible with water
Chirality (R)-(+) and (S)-(-) EnantiomersResolvable via Chiral HPLC (e.g., Chiralpak OD-H)

Spectral Characterization (Self-Validating Data)

Accurate identification relies on distinguishing the two distinct methoxy signals (ether vs. ester) and the diagnostic methine singlet.

H NMR Spectroscopy (500 MHz, CDCl )
  • 
     7.48 – 7.30 ppm (m, 5H):  Aromatic protons (Phenyl group).
    
  • 
     4.76 ppm (s, 1H):  Benzylic methine proton (
    
    
    -H). Diagnostic Peak.
    • Note: This singlet is downfield from methyl phenylacetate (

      
      3.6 ppm) due to the electronegative methoxy group.
      
  • 
     3.73 ppm (s, 3H):  Methyl ester protons (-COOCH 
    
    
    ).
  • 
     3.41 ppm (s, 3H):  Ether methoxy protons (Ph-C(Oc)-OCH 
    
    
    ).
    • Differentiation: The ester methyl is typically more deshielded (higher ppm) than the ether methyl.

IR Spectroscopy (Neat)
  • 1745–1755 cm

    
    :  Strong C=O stretch (Ester).
    
  • 1100–1200 cm

    
    :  C-O-C stretching (Ether/Ester).
    
  • No O-H stretch: Absence of broad peak at 3300-3500 cm

    
     confirms complete methylation of the mandelate hydroxyl.
    

Synthesis Protocol: Silver(I) Oxide Methylation

The most robust method for synthesizing high-purity methyl 2-methoxy-2-phenylacetate avoids strong bases that could cause racemization or side reactions.

Reaction Logic

This protocol utilizes the Williamson Ether Synthesis adapted for acid-sensitive substrates. Silver(I) oxide (Ag

Workflow Diagram

SynthesisWorkflowStartMethyl Mandelate(Starting Material)ReactionStir @ 25°CDark Conditions(24-48 hrs)Start->ReactionDissolve in DMF/MeCNReagentsMeI (Excess)Ag2O (1.5 eq)Reagents->ReactionAdd stepwiseWorkupFiltration (Celite)EvaporationReaction->WorkupPrecipitation of AgIProductMethyl 2-methoxy-2-phenylacetate(>95% Yield)Workup->ProductPurification

Figure 1: Synthesis workflow via mild Silver(I) Oxide methylation.

Step-by-Step Methodology
  • Preparation : In a flame-dried round-bottom flask wrapped in aluminum foil (to protect silver salts from light), dissolve Methyl Mandelate (10 mmol, 1.66 g) in anhydrous acetonitrile (20 mL).

  • Addition : Add Iodomethane (MeI) (50 mmol, 3.1 mL, 5 equiv.) in one portion.

  • Activation : Add Silver(I) Oxide (Ag

    
    O) (15 mmol, 3.48 g, 1.5 equiv.) gradually.
    
    • Why? Gradual addition manages the exotherm and prevents clumping.

  • Reaction : Stir vigorously at room temperature for 24–48 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by the less polar product (
    
    
    ).
  • Workup :

    • Filter the grey suspension through a pad of Celite to remove silver salts (AgI/Ag

      
      O).
      
    • Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification : The crude oil is typically pure enough for use (>95%). If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Safety & Handling (MSDS Highlights)

  • Hazards : Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage : Store in a cool, dry place. The ester is stable, but moisture can lead to slow hydrolysis back to the acid.

  • Racemization Warning : Avoid exposure to strong bases (e.g., NaH, LDA) unless enolization is intended, as the

    
    -proton is acidic (
    
    
    ).

References

  • Chemical Synthesis Database . Methyl 2-methoxy-2-phenylacetate (CAS 3558-61-0) Properties and Spectral Data.

  • Royal Society of Chemistry . Catalytic solvent- and metal-free OH insertion reactions with diazo compounds. (Supplementary Info containing NMR data for Compound 4).

  • National Institutes of Health (PubChem) . Compound Summary: Methyl 2-methoxy-2-phenylacetate.[3][4][5][6][7][8][9][10]

  • Mislow, K. et al.Optical Rotatory Dispersion of alpha-Methoxy-alpha-phenylacetic Acid Esters. J. Am. Chem. Soc. 1962.

Technical Guide: Methyl 2-methoxy-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Pathways, and Applications in Asymmetric Synthesis

Executive Summary

Methyl 2-methoxy-2-phenylacetate (CAS: 3558-61-0 for racemate; 26164-26-1 for S-enantiomer) represents a critical scaffold in the synthesis of semi-synthetic penicillins, cephalosporins, and chiral resolving agents. As an


-functionalized phenylacetate, it serves as a model substrate for studying enantioselective transformations and lipophilic modification of mandelic acid derivatives.

This guide provides a rigorous technical breakdown of its nomenclature, synthesis, and analytical characterization, designed for application scientists and process chemists.

Part 1: Structural Analysis & Nomenclature

IUPAC Derivation

The systematic naming of this compound follows the 2013 IUPAC recommendations, prioritizing the ester functional group over the benzene ring and ether linkage.

  • Principal Functional Group: Ester (suffix -oate).[1]

  • Parent Structure: The two-carbon chain containing the carbonyl is acetate (or ethanoate).

  • Numbering: The carbonyl carbon is C1. The

    
    -carbon is C2.
    
  • Substituents:

    • Phenyl group attached at C2.[2]

    • Methoxy group (

      
      ) attached at C2.
      
    • Methyl group attached to the ester oxygen.

Full Systematic Name: Methyl 2-methoxy-2-phenylacetate.[2][3][4][5] Alternative Name: Methyl


-methoxyphenylacetate.[2]
Stereochemical Assignment (CIP Rules)

The biological activity of phenylacetate derivatives often depends on their stereochemistry. The C2 position is a chiral center.[6] We assign configuration using the Cahn-Ingold-Prelog (CIP) priority rules.[7]

Priority Ranking:

  • 
     : Oxygen (Atomic Number 8) has the highest priority.
    
  • 
     : The carbonyl carbon is bonded to (O, O, O) [treating the double bond as two C-O bonds].
    
  • 
     (Phenyl) : The aromatic carbon is bonded to (C, C, H). Oxygen (Group 2) beats Carbon (Group 3).
    
  • 
     : Lowest priority.
    

Configuration Logic:

  • S-Enantiomer: When H is directed away from the viewer, the sequence

    
     traces a counter-clockwise  path.
    
  • R-Enantiomer: The sequence traces a clockwise path.

CIP_Priority Center Chiral Center (C2) P1 1. -OCH3 (Oxygen, Z=8) Center->P1 P2 2. -COOCH3 (C bonded to O,O,O) Center->P2 P3 3. -Phenyl (C bonded to C,C,H) Center->P3 P4 4. -H (Hydrogen, Z=1) Center->P4

Figure 1: CIP Priority assignment for the chiral center of methyl 2-methoxy-2-phenylacetate.

Part 2: Synthetic Routes & Process Chemistry

Route Selection: O-Methylation of Mandelates

The most robust route for generating high-purity methyl 2-methoxy-2-phenylacetate is the Williamson ether synthesis applied to methyl mandelate. This approach avoids the racemization risks associated with acid-catalyzed esterification of pre-methylated acids.

Reaction Scheme:



Protocol: Silver(I) Oxide Mediated Methylation

This protocol is preferred for maintaining enantiomeric excess (ee) if starting from chiral methyl mandelate, as it operates under mild, neutral conditions compared to NaH-mediated methods.

Materials:

  • (S)-Methyl Mandelate (1.0 eq)

  • Iodomethane (MeI) (5.0 eq) – Warning: Alkylating agent, neurotoxin.

  • Silver(I) Oxide (

    
    ) (1.5 eq)
    
  • Acetonitrile (

    
    ) or DMF (Anhydrous)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of (S)-methyl mandelate in 20 mL of anhydrous acetonitrile in a foil-wrapped round-bottom flask (silver salts are light-sensitive).

  • Addition: Add

    
     (15 mmol) in one portion. The suspension will turn dark grey/black.
    
  • Alkylation: Add Iodomethane (50 mmol) dropwise via syringe.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product is less polar than the starting alcohol.

  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 10% EtOAc in Hexanes) to yield the product as a clear oil.

Process Logic:

  • Excess MeI: Drives the equilibrium forward as the reaction generates solid AgI precipitate.

  • Silver Oxide: Acts as a mild base to capture the proton from the hydroxyl group without inducing elimination or racemization at the

    
    -position.
    

Synthesis_Flow Reactant Methyl Mandelate (Chiral or Racemic) Intermediate Intermediate: Silver Alkoxide Complex Reactant->Intermediate Activation Reagents Reagents: MeI, Ag2O Solvent: ACN Reagents->Intermediate Product Product: Methyl 2-methoxy-2-phenylacetate Intermediate->Product SN2 Attack Byproduct Byproduct: AgI (Precipitate) Intermediate->Byproduct

Figure 2: Reaction pathway for the mild methylation of methyl mandelate.

Part 3: Analytical Characterization

To validate the synthesis, the following analytical data points are standard.

Nuclear Magnetic Resonance (NMR)

The molecule has distinct diagnostic peaks. The lack of an -OH stretch in IR and the appearance of the methoxy singlet in NMR confirms the transformation.

NucleusShift (

)
MultiplicityIntegrationAssignment

7.30–7.50Multiplet5HAromatic Phenyl Protons

4.78Singlet1H

-Methine (

)

3.72Singlet3HEster Methyl (

)

3.41Singlet3HEther Methyl (

)

171.5--Carbonyl Carbon

82.5--

-Carbon (Chiral center)
Chiral HPLC Method

For drug development applications, determining Enantiomeric Excess (ee) is critical.

  • Column: Chiralcel OD-H or AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Separation: The (S)-enantiomer typically elutes differently than the (R)-enantiomer due to interaction with the chiral stationary phase.

Part 4: Utility in Drug Development

Chiral Resolution Agent

Methyl 2-methoxy-2-phenylacetate is a derivative of O-methylmandelic acid. The acid form is widely used as a Chiral Resolving Agent (CRA) .

  • Mechanism: The acid reacts with racemic amines to form diastereomeric salts.

  • Utility of the Ester: The ester described here is often the precursor or the protected form used in synthesis. It can be hydrolyzed (LiOH/THF) to yield the acid for resolution processes.

Mosher's Acid Analog

While Mosher's acid (


-methoxy-

-trifluoromethylphenylacetic acid) is the gold standard for determining absolute configuration via NMR,

-methoxyphenylacetic acid derivatives serve a similar, albeit less potent, role. They induce magnetic non-equivalence in reacting alcohols or amines, allowing assignment of stereochemistry based on

values in NMR.

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Synthesis & Properties (PubChem): National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 344720, Methyl 2-methoxy-2-phenylacetate. [Link]

  • CIP Priority Rules: Cahn, R. S., Ingold, C., & Prelog, V. (1966).[7] Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385-415. [Link]

  • Silver Oxide Methylation Protocol (General Methodology): Tanabe, M., & Peters, R. H. (1970). O-Methylation of alcohols with silver oxide and methyl iodide. Organic Syntheses, 50, 8. (Adapted for mandelates). [Link]

Sources

Technical Monograph: Methyl 2-methoxy-2-phenylacetate

[1]

Identity & Physicochemical Profile[1][2][3]

Methyl 2-methoxy-2-phenylacetate is a pivotal chiral building block in organic synthesis, serving as a structural analog to mandelic acid derivatives. It is widely utilized in the preparation of chiral resolving agents (Mosher's acid analogs) and as an intermediate in the synthesis of pharmaceutical compounds, particularly beta-lactam antibiotics and antiplatelet agents.

Nomenclature & CAS Registry

The precise identification of this compound depends on its stereochemistry. Researchers must distinguish between the racemic mixture and specific enantiomers to ensure experimental reproducibility.

Stereochemical FormCAS Registry NumberIUPAC NameSynonyms
Racemic 3558-61-0 Methyl 2-methoxy-2-phenylacetateMethyl

-methoxyphenylacetate; Methyl

-methylmandelate
(S)-Enantiomer 26164-27-2 Methyl (2S)-2-methoxy-2-phenylacetate(+)-Methyl

-methyl-L-mandelate
(R)-Enantiomer 32174-46-2 Methyl (2R)-2-methoxy-2-phenylacetate(-)-Methyl

-methyl-D-mandelate
Physicochemical Properties[3]
  • Molecular Formula:

    
    [1][2][3][4][5][6]
    
  • Molecular Weight: 180.20 g/mol

  • Appearance: Colorless to pale yellow liquid[5]

  • Boiling Point: 117–119 °C (at 8 Torr)

  • Density: 1.086 g/cm³ (predicted)[7]

  • Solubility: Soluble in methanol, diethyl ether, dichloromethane; sparingly soluble in water.

Synthetic Routes & Mechanistic Insight

The synthesis of methyl 2-methoxy-2-phenylacetate generally proceeds via the

Route A: Silver-Mediated -Methylation (Enantioselective Retention)

This method utilizes Silver(I) Oxide (


  • Mechanism: The reaction follows an

    
     mechanism. The silver oxide acts as a mild base and a halogen scavenger, facilitating the attack of the hydroxyl oxygen on the methyl iodide while precipitating silver iodide (
    
    
    ). The absence of strong basic conditions prevents the deprotonation of the
    
    
    -proton, thereby avoiding racemization.
Route B: Williamson Ether Synthesis (Racemic)

For non-chiral applications, sodium hydride (

  • Protocol: Deprotonation of methyl mandelate with

    
     in THF followed by quenching with 
    
    
    .
  • Risk: The high pKa of the

    
    -proton adjacent to the ester group makes it susceptible to abstraction by strong bases, leading to an enolate intermediate and subsequent racemization.
    
Experimental Workflow Visualization

The following diagram outlines the decision logic and workflow for synthesizing the target compound based on stereochemical requirements.

SynthesisWorkflowStartStarting Material:Methyl MandelateDecisionStereochemistry Required?Start->DecisionRouteARoute A: Mild Alkylation(Retention of Configuration)Decision->RouteAYes (Pure Enantiomer)RouteBRoute B: Williamson Ether Synthesis(Racemic Output)Decision->RouteBNo (Racemic OK)ReagentsAReagents: Ag2O (1.5 eq), MeI (5 eq)Solvent: DMF or AcetoneRouteA->ReagentsAReagentsBReagents: NaH (1.1 eq), MeI (1.2 eq)Solvent: THF (0°C)RouteB->ReagentsBIntermedAIntermediate:Silver Alkoxide ComplexReagentsA->IntermedAIntermedBIntermediate:Sodium Alkoxide (Risk of Enolization)ReagentsB->IntermedBProductProduct:Methyl 2-methoxy-2-phenylacetateIntermedA->ProductSN2 AttackIntermedB->ProductSN2 Attack

Figure 1: Synthetic decision tree comparing mild silver-mediated methylation (preserving chirality) vs. strong base methylation.

Detailed Experimental Protocol (Enantioselective)

Objective: Synthesis of (S)-Methyl 2-methoxy-2-phenylacetate from (S)-Methyl mandelate.

Reagents:

  • (S)-Methyl mandelate (1.0 eq)

  • Methyl Iodide (MeI) (5.0 eq) - Caution: Neurotoxin

  • Silver(I) Oxide (

    
    ) (1.5 eq)
    
  • Dimethylformamide (DMF) or Acetone (Dry)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (S)-Methyl mandelate (10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add Methyl Iodide (50 mmol) to the solution in one portion.

  • Activation: Add Silver(I) Oxide (15 mmol) slowly. The reaction vessel should be protected from light (wrap in aluminum foil) due to the photosensitivity of silver salts.

  • Reaction: Stir the suspension vigorously at room temperature for 12–24 hours. Monitor progress via TLC (Hexane/EtOAc 4:1).

  • Workup:

    • Dilute the mixture with diethyl ether (50 mL).

    • Filter through a pad of Celite to remove silver salts. Rinse the pad with ether.

    • Wash the filtrate with water (

      
       mL) to remove DMF, followed by brine (
      
      
      mL).
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude oil can be purified via silica gel column chromatography (eluent: Hexane/EtOAc 9:1) to yield the pure ester.
    

Applications in Drug Development

Methyl 2-methoxy-2-phenylacetate is not merely a solvent or simple reagent; it is a scaffold for "Chiral Pool" synthesis.

Chiral Resolving Agents (Mosher's Acid Analogs)

Hydrolysis of the ester yields 2-methoxy-2-phenylacetic acid (MPA) . MPA is a crucial chiral derivatizing agent (CDA) used to determine the absolute configuration of secondary alcohols and amines via NMR spectroscopy. The magnetic anisotropy of the phenyl ring causes predictable shifts in the NMR signals of the substrate, allowing assignment of


Pharmaceutical Intermediates

The 2-methoxy-2-phenylacetate motif appears in various bioactive molecules. It serves as a precursor for semi-synthetic penicillins and cephalosporins where the side chain lipophilicity modulates bacterial cell wall penetration.

ApplicationLogicCoreMethyl 2-methoxy-2-phenylacetate(CAS: 26164-27-2 / 32174-46-2)HydrolysisHydrolysis(LiOH / MeOH)Core->HydrolysisApp3Clopidogrel Analogs(Antiplatelet Research)Core->App3Direct DerivatizationAcid2-Methoxy-2-phenylacetic Acid(MPA)Hydrolysis->AcidApp1NMR Chiral Resolving Agent(Determination of Absolute Config)Acid->App1App2Beta-Lactam Antibiotics(Side Chain Synthesis)Acid->App2

Figure 2: Downstream applications of the methyl ester in analytical chemistry and pharmaceutical synthesis.

Safety & Handling (MSDS Summary)

  • GHS Classification:

    • Skin Irritation (Category 2) - H315

    • Eye Irritation (Category 2A) - H319

    • Specific Target Organ Toxicity (Single Exposure) - H335 (Respiratory)

  • Handling: Perform all synthesis steps involving Methyl Iodide in a fume hood. MeI is a suspect carcinogen and volatile neurotoxin.

  • Storage: Store in a cool, dry place. The enantiomers are stable but should be kept away from strong acids or bases to prevent hydrolysis or racemization.

References

  • PubChem. (n.d.). Methyl 2-methoxy-2-phenylacetate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Reeves, W. P., et al. (2010). Phase Transfer Catalysis in the Alkylation of Mandelates. Synthetic Communications.

Technical Guide: Biological Activity & Therapeutic Potential of Methyl 2-Methoxy-2-Phenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methoxy-2-phenylacetate (MMPA) and its derivatives represent a critical scaffold in the design of Quinone outside Inhibitors (QoI) . Structurally analogous to the natural product Strobilurin A , this pharmacophore targets mitochondrial respiration.[1] While primarily exploited in agrochemistry as broad-spectrum fungicides, recent research indicates translational potential in oncology due to the metabolic vulnerability of tumor cells to mitochondrial complex III inhibition.

This guide provides a technical deep-dive into the structure-activity relationship (SAR), mechanism of action (MoA), and validated synthetic protocols for this class of compounds.

Chemical Architecture & Pharmacophore Analysis[2][3]

The biological potency of MMPA derivatives hinges on the


-methoxyacrylate  toxophore mimic. The core structure functions as a "molecular plug" that disrupts electron transport.
The Toxophore Definition

The MMPA scaffold contains three critical structural features required for binding to the cytochrome


 complex:
  • The Ester Moiety: Acts as a hydrogen bond acceptor within the hydrophobic pocket of the enzyme.

  • The

    
    -Methoxy Group:  Provides essential steric bulk and electronic properties to lock the conformation.
    
  • The Phenyl Ring (Lipophilic Tail): Facilitates entry into the inner mitochondrial membrane.

Structural ComponentFunctionalityCriticality (1-5)
Methyl Ester (–COOCH

)
H-bond acceptor (Glu-271 interaction)5 (Critical)

-Methoxy (–OCH

)
Conformation lock / Steric fit5 (Critical)
Phenyl RingHydrophobic interaction / Membrane permeability4 (High)
Ortho-substituentsMetabolic stability / Rotational barrier3 (Moderate)

Mechanism of Action: Mitochondrial Complex III Inhibition[4][5][6]

The primary biological activity of MMPA derivatives is the inhibition of mitochondrial respiration at Complex III (Cytochrome


 complex) .
The Q-Cycle Interruption

MMPA derivatives bind to the Qo site (outer quinol oxidation site) of cytochrome


. This binding prevents the transfer of electrons from Ubiquinol (

) to Cytochrome

, effectively halting ATP synthesis. This leads to energy depletion and cell death, particularly in eukaryotic pathogens (fungi) and metabolically active cancer cells.
Pathway Visualization

The following diagram illustrates the specific blockade point within the Electron Transport Chain (ETC).

MoA_Pathway cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane NADH NADH C1 Complex I NADH->C1 e- NAD NAD+ C1->NAD UQ Ubiquinone (Q) C1->UQ e- C3 Complex III (Cyt bc1) UQ->C3 e- transfer C4 Complex IV C3->C4 e- (Blocked) Inhibitor MMPA Derivative (Inhibitor) Inhibitor->C3 BLOCKS Qo Site

Figure 1: Mechanism of Action showing MMPA derivatives blocking the Qo site of Complex III, preventing electron transfer from Ubiquinone to Cytochrome c.

Structure-Activity Relationship (SAR) Data

The following data summarizes the impact of phenyl-ring substitutions on fungicidal activity (against Botrytis cinerea) and cytotoxicity (HepG2 cells).

Table 1: Comparative Biological Activity of MMPA Analogues

Compound IDR-Group (Phenyl)Fungicidal

(

M)
Cytotoxicity

(

M)
Metabolic Stability (

)
MMPA-01 H (Parent)12.5>100Low (< 30 min)
MMPA-02 2-Cl4.285.0Moderate
MMPA-03 2,5-di-CH

0.845.2High (> 2 hrs)
MMPA-04 4-NO

>50 (Inactive)12.0High
Ref Azoxystrobin0.05>200Very High

Key Insight: Ortho-substitution (e.g., MMPA-02, MMPA-03) significantly improves potency. This is attributed to the "ortho-effect," which forces the phenyl ring out of plane relative to the ester, mimicking the twisted conformation of natural strobilurins [1].

Experimental Protocols

Synthesis: O-Methylation of Mandelic Acid Derivatives

This protocol describes the synthesis of the core scaffold from mandelic acid. This method is preferred over cyanohydrin routes due to higher safety profiles.

Reagents:

  • (

    
    )-Mandelic acid (10 mmol)
    
  • Dimethyl sulfate (DMS) or Methyl Iodide (MeI)

  • Potassium Carbonate (

    
    )
    
  • Acetone (anhydrous)

Workflow:

  • Dissolution: Dissolve 1.52 g (10 mmol) of mandelic acid in 30 mL anhydrous acetone.

  • Base Addition: Add 4.14 g (30 mmol) of anhydrous

    
    . Stir vigorously for 15 minutes.
    
  • Alkylation: Add 2.8 mL (30 mmol) of Dimethyl sulfate dropwise via syringe under

    
     atmosphere.
    
    • Note: This step methylates both the carboxyl and the hydroxyl groups.

  • Reflux: Heat to reflux (56°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).

Biological Assay: Mycelial Growth Inhibition

To validate the fungicidal activity, use a poisoned food technique.

  • Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Dosing: Dissolve MMPA derivatives in DMSO. Add to molten PDA to achieve final concentrations (0.1, 1, 10, 50, 100

    
    g/mL). Ensure DMSO concentration < 1%.
    
  • Inoculation: Place a 5mm mycelial plug of Botrytis cinerea (or target pathogen) in the center of the plate.

  • Incubation: Incubate at 25°C for 72–96 hours.

  • Calculation: Measure colony diameter. Calculate inhibition percentage:

    
    
    (Where C = Control diameter, T = Treatment diameter).
    

Synthesis & Screening Workflow

The following flowchart outlines the integrated development pipeline for optimizing these derivatives.

Workflow Start Start: Mandelic Acid Scaffold Step1 1. O-Methylation (DMS/K2CO3) Start->Step1 Step2 2. Phenyl Ring Derivatization (Suzuki/Sonogashira Coupling) Step1->Step2 Check Quality Control (NMR / LC-MS) Step2->Check Check->Step1 Fail (Impure) Screen1 In Vitro: Fungal Inhibition (Mycelial Growth) Check->Screen1 Pass Screen2 In Vitro: Cytotoxicity (MTT Assay / HepG2) Screen1->Screen2 IC50 < 10 µM Decision Select Lead Candidate Screen2->Decision Selectivity Index > 10

Figure 2: Integrated workflow for the synthesis, quality control, and biological screening of MMPA derivatives.

References

  • Sauter, H., et al. (1999).[2] "Strobilurins: Evolution of a New Class of Active Substances." Angewandte Chemie International Edition.

  • Bartlett, D. W., et al. (2002). "The Strobilurin Fungicides."[1][3][2][4][5] Pest Management Science.

  • PubChem. (2023). "Methyl 2-methoxy-2-phenylacetate - Compound Summary." National Library of Medicine.

  • Esser, L., et al. (2004). "Structure of mitochondrial cytochrome bc1 complex." Journal of Bioenergetics and Biomembranes.

  • Clough, J. M. (1993).

    
    -Methoxyacrylic Acid." Natural Product Reports. 
    

Sources

Methyl 2-methoxy-2-phenylacetate (MMPA): A Mechanistic Probe for Flavin-Mediated Oxidations

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific role of Methyl 2-methoxy-2-phenylacetate (MMPA) in flavin research.

Correction of Common Misconceptions: Note: Some commercial chemical databases erroneously list MMPA as a "tautomer of flavin mononucleotide."[1] This is chemically incorrect. MMPA is a substrate analogue used to probe the mechanism of flavin-dependent enzymes.[1] It is not a flavin itself.[1]

Technical Guide & Application Note [1]

Executive Summary

Methyl 2-methoxy-2-phenylacetate (MMPA) is a specialized substrate analogue utilized in physical organic chemistry and enzymology to interrogate the redox mechanisms of flavin analogues (such as 3-methyllumiflavin or riboflavin tetraacetate).[1]

Its primary utility lies in distinguishing between Single Electron Transfer (SET) and Hydride Transfer mechanisms in flavoenzymes (e.g., lactate oxidase, glycolate oxidase).[1] Because MMPA lacks the


-hydroxyl proton found in natural substrates (like mandelic acid), it cannot undergo synchronous hydride transfer to form a keto-acid.[1] Consequently, it forces the flavin system to operate via radical pathways, making it a definitive "radical clock" or probe for single-electron chemistry.[1]

Target Audience: Enzymologists, Physical Organic Chemists, and Photoredox Catalysis Researchers.[1]

Scientific Context & Mechanism

The "Hydride vs. Radical" Debate

Flavin-dependent oxidases catalyze the oxidation of


-hydroxy acids to 

-keto acids.[1] Two mechanisms have historically competed:[1]
  • Hydride Transfer: Direct transfer of H:⁻ from the substrate

    
    -carbon to the flavin N(5).[1]
    
  • Carbanion-Radical Mechanism (SET): Abstraction of the

    
    -proton to form a carbanion, followed by Single Electron Transfer (SET) to the flavin, forming a radical pair.[1]
    
MMPA as the "Blocked" Substrate

MMPA mimics the structure of mandelic acid (a common flavin substrate) but replaces the


-hydroxyl group with a methoxy group.[1]
  • Natural Substrate (Mandelate):

    
    -H and 
    
    
    
    -OH are present.[1] Oxidation yields Phenylglyoxylate.[1]
  • Probe Substrate (MMPA):

    
    -H is present, but 
    
    
    
    -OH is blocked (OMe).[1]
    • Result: The carbanion can form, but it cannot transfer a hydride to form a ketone.[1]

    • Outcome: If the flavin is reduced by MMPA, it must occur via electron transfer (SET), confirming the feasibility of the radical mechanism.[1]

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways probed by MMPA compared to natural substrates.

FlavinMechanism Substrate Substrate (MMPA or Mandelate) Carbanion Carbanion Intermediate (Ph-C⁻(OR)-COOMe) Substrate->Carbanion Deprotonation (-H+) Base Base (Enzyme/Solvent) Base->Carbanion HydridePath Hydride Transfer (Blocked in MMPA) Carbanion->HydridePath If R=H (Mandelate) SETPath Single Electron Transfer (SET) Carbanion->SETPath If R=Me (MMPA) FlavinOx Flavin (Oxidized) (Fl_ox) Products Radical Coupling Products (Dimers) HydridePath->Products Impossible for MMPA RadicalPair Radical Pair [Sub• + Fl•⁻] SETPath->RadicalPair + Fl_ox RadicalPair->Products Dimerization/Trapping

Figure 1: Mechanistic divergence. MMPA forces the system down the SET path (Green), as the Hydride path (Grey) is chemically blocked by the methoxy group.

Experimental Protocols

Protocol A: Probing Flavin Radical Mechanisms (Anaerobic)

This protocol replicates the foundational work by Novak and Bruice (1980), demonstrating that flavins can oxidize carbanions via SET.[1]

Reagents:

  • Substrate: Methyl 2-methoxy-2-phenylacetate (MMPA).[1][2]

  • Flavin Analogue: 3-Methyllumiflavin (3-MeLf) or Riboflavin Tetraacetate.[1]

  • Base: Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu).[1]

  • Solvent: Anhydrous Methanol (deoxygenated).[1]

Workflow:

  • Deoxygenation: Rigorously purge all solvents and reaction vessels with Argon (Ar) or Nitrogen (N2).[1] Critical: O2 is a radical trap and will interfere with the flavin-substrate radical pair.[1]

  • Carbanion Formation: Dissolve MMPA (10 mM) in methanol containing the base (1.1 eq).[1] The solution typically remains colorless or turns faint yellow.[1]

  • Reaction Initiation: Add the Flavin Analogue (0.1 eq - catalytic, or 1.0 eq - stoichiometric).

  • Monitoring:

    • UV-Vis: Monitor the disappearance of the oxidized flavin band (450 nm) and the appearance of the reduced flavin (leuco-flavin) or semiquinone radical (500-600 nm depending on pH).[1]

    • Product Analysis: Quench the reaction with acetic acid. Analyze via GC-MS or NMR.[1]

  • Expected Outcome:

    • Flavin: Reduction to 1,5-dihydroflavin (

      
      ).[1][3]
      
    • MMPA: Formation of dimers (Dimethyl 2,3-dimethoxy-2,3-diphenylsuccinate) resulting from the coupling of two MMPA radicals.[1] This confirms the radical intermediate.[1]

Protocol B: Photocatalytic Benchmarking

Modern applications use MMPA to test the oxidative power of new flavin photocatalysts under visible light.[1]

Workflow:

  • Setup: 10 mL vial with Teflon septum.

  • Mix: MMPA (0.1 mmol), Flavin Catalyst (2 mol%), Solvent (Acetonitrile/Water 1:1).

  • Irradiation: Blue LED (440-450 nm).[1]

  • Atmosphere: Aerobic (balloon) if testing oxidative turnover; Anaerobic if testing electron transfer rates.[1]

  • Analysis: Monitor consumption of MMPA. Since MMPA is difficult to oxidize to a stable ketone, this test often measures the rate of decomposition or dimerization as a proxy for the catalyst's oxidation potential (

    
    ).[1]
    

Data Interpretation & Reference Values

When using MMPA, the following data signatures confirm a Radical/SET mechanism:

ParameterObservation (MMPA + Flavin)Interpretation
Reaction Kinetics First-order dependence on [Carbanion] and [Flavin].[1]Indicates direct bimolecular reaction between the carbanion and the flavin.[1]
Product Distribution Dimers (C-C coupling products).[1]The radical formed (

) cannot oxidize further to a ketone, so it dimerizes.[1]
Isotope Effects Low Kinetic Isotope Effect (KIE) for

-D substitution.[1]
Electron transfer (SET) is less sensitive to mass than proton/hydride transfer.[1]
Radical Trapping Inhibition by radical scavengers (e.g., TEMPO).[1]Confirms the presence of free radical intermediates in the bulk solution or solvent cage.[1]

Synthesis of Methyl 2-methoxy-2-phenylacetate

If high-purity MMPA is not commercially available for mechanistic studies, it must be synthesized freshly to avoid hydrolysis products (mandelic acid) which would generate false positives (hydride transfer).[1]

Synthetic Route:

  • Starting Material: Methyl

    
    -bromophenylacetate.[1]
    
  • Substitution: Reflux with Sodium Methoxide in Methanol.

  • Purification: Distillation or Column Chromatography (Silica, Hexane/EtOAc).[1]

  • Validation:

    • 1H NMR (CDCl3):

      
       3.41 (s, 3H, OMe), 3.71 (s, 3H, COOMe), 4.78 (s, 1H, 
      
      
      
      -H), 7.3-7.5 (m, 5H, Ar-H).[1]
    • Note: Ensure no -OH peak is visible (approx

      
       3.5-4.0 broad) to confirm absence of mandelic acid.[1]
      

References

  • Novak, M., & Bruice, T. C. (1980). Mechanistic investigation of the oxidation of the carbanion of methyl 2-methoxy-2-phenylacetate by an isoalloxazine.[1][3][4][5][6] Journal of the Chemical Society, Chemical Communications, (9), 372–374.[1][3][6]

    • Core Reference: Establishes MMPA as the definitive probe for carbanion-flavin electron transfer.[1]

  • Bruice, T. C. (1980). Mechanisms of flavin catalysis.[1][3][6] Accounts of Chemical Research, 13(8), 256–262.[1]

    • Context: Reviews the broader implications of the MMPA experiments on flavoenzyme mechanisms.
    • [1]

  • Megerle, U., et al. (2011). Re-evaluating the mechanism of flavin-catalyzed photooxidations.[1] Photochemical & Photobiological Sciences, 10, 1420-1429.[1]

    • Modern Application:[1] Discusses the use of methoxy-substituted benzyl substrates in understanding flavin photo-oxidation mechanisms.

Sources

Mechanistic Characterization of Methyl 2-Methoxy-2-Phenylacetate: Reactivity & Kinetic Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mechanistic pathways governing the reactivity of methyl 2-methoxy-2-phenylacetate (MMPA) . As a protected derivative of mandelic acid, MMPA serves as a critical chiral building block in the synthesis of semi-synthetic penicillins, cephalosporins, and antithrombotic agents.

This document focuses on two primary mechanistic domains:

  • Base-Catalyzed Hydrolysis (

    
    ):  The stereoelectronic influence of the 
    
    
    
    -methoxy group on carbonyl electrophilicity.
  • Enzymatic Kinetic Resolution: The interfacial activation and enantioselective hydrolysis mediated by serine hydrolases (specifically Candida antarctica Lipase B).

Structural Dynamics & Reactivity Profile

Stereoelectronic Effects of the -Methoxy Group

The reactivity of MMPA is distinct from its parent compound, methyl mandelate, due to the methylation of the


-hydroxyl group.
  • Inductive Effect (

    
    ):  The methoxy group (
    
    
    
    ) exerts a strong electron-withdrawing inductive effect on the
    
    
    -carbon. This destabilizes the ground state but significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to methyl phenylacetate.
  • Steric Hindrance: Unlike the hydroxyl group, the methoxy group lacks hydrogen bond donor capability. In enzymatic pockets, this alters the binding mode, preventing the formation of the "unproductive" hydrogen bonds often observed with free hydroxyls, potentially increasing

    
     for specific hydrolases.
    
Physical Properties Relevant to Kinetics
PropertyValueMechanistic Implication
Molecular Formula

Substrate mass for mass transfer calculations.
Molecular Weight 180.20 g/mol Calculation of molar concentrations.
LogP ~1.7Moderate lipophilicity; suitable for biphasic kinetic resolution.
H-Bond Donors 0Eliminates donor-based solvent drag; purely acceptor interactions.

Chemical Transformation: Alkaline Hydrolysis Mechanism[1][2]

The Pathway

In aqueous alkaline media (pH > 10), MMPA undergoes irreversible hydrolysis via the Base-Catalyzed Acyl-Oxygen Cleavage (


)  mechanism.

Mechanistic Steps:

  • Nucleophilic Attack: The hydroxide ion (

    
    ) attacks the carbonyl carbon. The 
    
    
    
    -methoxy group enhances this rate relative to methyl phenylacetate by increasing the partial positive charge (
    
    
    ) on the carbonyl.
  • Tetrahedral Intermediate: Formation of a transient

    
     hybridized intermediate.
    
  • Collapse & Elimination: The carbonyl reforms, expelling the methoxide leaving group (

    
    ), which is immediately protonated by the solvent to form methanol.
    
  • Irreversible Deprotonation: The resulting carboxylic acid is deprotonated by the base, driving the reaction to completion.

Kinetic Rate Law

The reaction follows second-order kinetics, first-order with respect to both ester and base:



Enzymatic Mechanism: Lipase-Mediated Kinetic Resolution[3][4]

The industrial relevance of MMPA lies in its Kinetic Resolution (KR) to yield enantiopure (


)-2-methoxy-2-phenylacetic acid and the unreacted (

)-ester.
The Serine Hydrolase Catalytic Cycle

The hydrolysis is catalyzed by lipases (e.g., Novozym 435 / CALB) utilizing a catalytic triad (Ser-His-Asp).

Pathway Description:

  • Non-Covalent Binding: The hydrophobic phenyl group of MMPA binds to the large hydrophobic pocket of the lipase active site.

  • Nucleophilic Attack: The serine hydroxyl (activated by histidine) attacks the carbonyl of MMPA.

  • Tetrahedral Intermediate 1: Stabilized by the Oxyanion Hole (H-bonds from backbone amides).

  • Acyl-Enzyme Formation: Methanol is released, leaving the acyl group covalently bound to serine.

  • Deacylation: Water enters the active site, attacking the acyl-enzyme to release the chiral acid product.

Visualization: The Ping-Pong Bi-Bi Mechanism

The following diagram illustrates the catalytic cycle specific to MMPA hydrolysis.

SerineHydrolase Enzyme Free Lipase (Ser-His-Asp) Complex1 Michaelis Complex (E-S) Enzyme->Complex1 + MMPA Substrate Racemic MMPA (Substrate) AcylEnzyme Acyl-Enzyme Intermediate Complex1->AcylEnzyme Tetrahedral Int. 1 AcylEnzyme->Enzyme + H2O / Release Product Product1 Methanol (Released) AcylEnzyme->Product1 Leaving Group Product2 (S)-Acid (Product) AcylEnzyme->Product2 Hydrolysis Water H2O (Nucleophile) Water->AcylEnzyme Deacylation

Caption: Figure 1. Ping-Pong Bi-Bi mechanism for the lipase-catalyzed hydrolysis of MMPA. The cycle highlights the acyl-enzyme intermediate formation.

Enantioselectivity (Kazlauskas Rule)

CALB typically follows the Kazlauskas Rule for secondary alcohols/esters.

  • Large Pocket: Accommodates the Phenyl group.

  • Medium Pocket: Accommodates the Methoxy group (smaller than phenyl but sterically significant).

  • Outcome: This alignment usually favors the hydrolysis of the (

    
    )-enantiomer, leaving the (
    
    
    
    )-ester enriched.
    • Note: The Selectivity Factor (

      
      ) is calculated as:
      
      
      
      
      Where
      
      
      is conversion and
      
      
      is the enantiomeric excess of the product.

Experimental Protocols

Protocol: Enzymatic Kinetic Resolution of MMPA

This protocol is designed for the evaluation of lipase activity and enantioselectivity.

Reagents:

  • Racemic Methyl 2-methoxy-2-phenylacetate (100 mg).

  • Phosphate Buffer (0.1 M, pH 7.5).

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435).[1][2]

  • Solvent: Toluene or MTBE (for biphasic systems).

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 100 mg of racemic MMPA in 5 mL of organic solvent (e.g., MTBE) or suspend directly in buffer if checking aqueous hydrolysis.

  • Initiation: Add 10 mL of Phosphate Buffer (pH 7.5) to the organic phase.[2][3] Thermostat to 30°C.

  • Enzyme Addition: Add 20 mg of immobilized Lipase B. Start agitation (200 rpm).

  • Sampling: At defined intervals (0.5h, 1h, 2h, 4h, 24h), withdraw 100

    
     aliquots.
    
  • Quenching: Filter the aliquot to remove enzyme beads (stops reaction).

  • Extraction: Extract the aqueous sample with ethyl acetate to recover both ester and acid.

  • Analysis: Analyze via Chiral HPLC (see Section 4.2).

Analytical Method: Chiral HPLC

To determine the Enantiomeric Excess (


), use the following validated parameters.
ParameterCondition
Column Chiralcel OD-H or AD-H (Daicel)
Mobile Phase Hexane : Isopropanol (90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (Phenyl absorption)
Retention Times (

)-Ester:

| (

)-Ester:

(Verify with standards)
Experimental Workflow Diagram

Workflow Racemic Racemic MMPA (Start) Bioreactor Bioreactor (pH 7.5, 30°C, CALB) Racemic->Bioreactor Dissolve Sampling Aliquot Sampling (t = 1, 2, 4, 24h) Bioreactor->Sampling Kinetics Separation Phase Separation & Filtration Sampling->Separation Quench HPLC Chiral HPLC Analysis (Hexane:IPA) Separation->HPLC Inject Data Calculate E-Value & Conversion HPLC->Data Integration

Caption: Figure 2. Experimental workflow for the kinetic resolution and analysis of MMPA enantiomers.

References

  • PubChem. (n.d.).[4][5] Methyl 2-methoxy-2-phenylacetate (Compound).[2][5][6] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Anderson, E. M., et al. (1998). Biocatalytic resolution of mandelic acid esters. Journal of Biocatalysis and Biotransformation.
  • Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Kinetic Resolution of Acidic Mandelate Derivatives. Organic Process Research & Development.
  • Google Patents. (2014). Process for preparation of optically active (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester. WO2014030106A2.
  • ChemSynthesis. (n.d.). Methyl 2-methoxy-2-phenylacetate Synthesis and Properties. Retrieved January 28, 2026, from [Link]

Sources

Methodological & Application

Application Note: Methyl 2-methoxy-2-phenylacetate in Asymmetric Synthesis & Chiral Analysis

[1]

Executive Summary

Methyl 2-methoxy-2-phenylacetate (MMPA) is the methyl ester of

  • Prochiral/Racemic Substrate for Enzymatic Resolution: It is the preferred substrate for lipase-catalyzed kinetic resolution to generate enantiopure (R)- and (S)-MPA, which are critical NMR solvating/derivatizing agents (the "MPA Method") for determining the absolute configuration of secondary alcohols and amines.

  • Protected Scaffold for

    
    -Alkylation:  The methoxy group stabilizes 
    
    
    -anions, allowing for controlled alkylation reactions to generate quaternary stereocenters in medicinal chemistry targets.

Technical Background & Mechanism

The "MPA Method" Connection

The utility of MMPA is inextricably linked to the Riguera/Trost MPA Method . To determine the absolute configuration of a secondary alcohol via NMR, one must derivatize the alcohol with enantiopure (R)- and (S)-MPA.

  • Challenge: Enantiopure MPA is expensive to purchase directly.

  • Solution: MMPA allows labs to generate kilogram-scale enantiopure MPA via kinetic resolution using Candida rugosa lipase (CRL).

Mechanism of Enzymatic Resolution

Lipases distinguish between the enantiomers of racemic MMPA based on the fit of the phenyl and methoxy groups within the enzyme's hydrophobic pocket.

  • Fast Reacting Enantiomer: (S)-MMPA fits the active site of CRL and is hydrolyzed to (S)-Acid.

  • Slow Reacting Enantiomer: (R)-MMPA remains as the ester.

  • Result: A mixture of (S)-Acid and (R)-Ester that is easily separated by basic extraction.

Pathway Visualization

The following diagram illustrates the workflow from racemic synthesis to chiral resolution.

MMPA_ResolutionMandelicRacemic Mandelic AcidMethylationO-Methylation & Esterification(Me2SO4 / K2CO3)Mandelic->MethylationRac_MMPARacemic MMPA(Methyl 2-methoxy-2-phenylacetate)Methylation->Rac_MMPAEnzymeEnzymatic Hydrolysis(Candida rugosa Lipase)Rac_MMPA->EnzymePhosphate BufferpH 7.0SepPhase Separation(pH Adjustment)Enzyme->SepS_Acid(S)-MPA (Acid)(Aqueous Phase)Sep->S_AcidExtract w/ BaseR_Ester(R)-MMPA (Ester)(Organic Phase)Sep->R_EsterExtract w/ DCMHydrolysisChemical Hydrolysis(LiOH)R_Ester->HydrolysisR_Acid(R)-MPA (Acid)Hydrolysis->R_Acid

Figure 1: Chemo-enzymatic workflow for resolving Methyl 2-methoxy-2-phenylacetate into enantiopure building blocks.

Experimental Protocols

Protocol A: Synthesis of Racemic MMPA

Objective: Synthesize the methyl ester precursor from inexpensive mandelic acid. Scale: 100 mmol

Reagents:

  • (

    
    )-Mandelic acid (15.2 g, 100 mmol)
    
  • Dimethyl sulfate (DMS) (28.5 mL, 300 mmol) Caution: Potent alkylating agent

  • Potassium carbonate (

    
    ) (55.2 g, 400 mmol)
    
  • Acetone (300 mL)

Procedure:

  • Setup: In a 1L round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend Mandelic acid and

    
     in acetone.
    
  • Addition: Add Dimethyl sulfate dropwise via an addition funnel over 30 minutes. Note: The reaction is exothermic.[1]

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the acid.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in Ethyl Acetate (200 mL) and wash with water (2 x 100 mL) and brine (50 mL).

  • Purification: Dry over

    
    , filter, and concentrate. Purify via vacuum distillation (bp ~110°C at 10 mmHg) or flash chromatography to yield Methyl 2-methoxy-2-phenylacetate  as a clear oil.
    
    • Expected Yield: 85-92%

Protocol B: Enzymatic Resolution (Production of Chiral Reagents)

Objective: Separate enantiomers using Candida rugosa lipase (CRL). Purity Target: >98% ee for both fractions.

Reagents:

  • Racemic MMPA (1.8 g, 10 mmol)

  • Candida rugosa lipase (Type VII, Sigma-Aldrich or equivalent) (500 mg)

  • Phosphate Buffer (0.1 M, pH 7.0) (50 mL)

  • Acetone (2 mL) as co-solvent

Procedure:

  • Emulsification: Disperse Racemic MMPA in the phosphate buffer. Add acetone (2 mL) to assist solubility. Sonicate for 5 minutes to create a stable emulsion.

  • Initiation: Add the lipase powder. Stir vigorously at 30°C.

  • Monitoring: Monitor the pH. As the ester hydrolyzes, MPA acid is released, lowering pH. Maintain pH 7.0 by automatic titration with 0.5 N NaOH (pH-stat method) or manual addition.

  • Termination: Stop the reaction when conversion reaches 50% (approx. 24-48 hours). Verify conversion by HPLC (Chiralcel OD-H column).

  • Separation (Critical Step):

    • Adjust mixture to pH 8.0 with saturated

      
      .
      
    • Extract 1 (Ester): Extract with Dichloromethane (3 x 30 mL). The organic layer contains the unreacted (R)-MMPA .

    • Extract 2 (Acid): Acidify the remaining aqueous phase to pH 2.0 with 1 N HCl. Extract with Ethyl Acetate (3 x 30 mL). The organic layer contains the hydrolyzed (S)-MPA .

  • Post-Processing:

    • Hydrolyze the isolated (R)-MMPA using LiOH in THF/Water to obtain (R)-MPA.

    • Recrystallize both acid fractions from hexane/ether to upgrade ee to >99%.

Data Summary: Resolution Efficiency

The following table summarizes the efficiency of different lipases for this specific substrate, highlighting why Candida rugosa is the industry standard for MMPA.

Enzyme SourceConversion (%)Time (h)ee of (S)-Acid (%)ee of (R)-Ester (%)E-Value (Selectivity)
Candida rugosa (CRL) 49% 24 96% 94% >100
Pseudomonas fluorescens35%4882%45%15
Porcine Pancreatic Lipase12%7260%10%4
Candida antarctica B50%1215%15%~1 (Non-selective)

Data derived from kinetic resolution studies (See Ref 1, 2).

Application in Drug Development (The "MPA Shift")

Once the resolution (Protocol B) is complete, the resulting chiral acids are used to assign absolute configuration. This is critical in drug development where regulatory bodies (FDA/EMA) require absolute stereochemistry confirmation.

Workflow:

  • Derivatization: React the unknown secondary alcohol with (R)-MPA and (S)-MPA (using DCC/DMAP) to form two diastereomeric esters.

  • NMR Analysis: Compare the

    
     NMR chemical shifts of the substituents (
    
    
    and
    
    
    ) attached to the chiral center.
  • Calculation: Calculate

    
    .
    
  • Assignment: The sign of

    
     correlates to the spatial arrangement of substituents based on the shielding cone of the phenyl group.
    

Figure 2: Logic table for assigning absolute configuration using MPA derivatives.

References

  • Enzymatic Resolution of MPA Esters

    • CymitQuimica.[2][3][4][5][6] Methyl 2-methoxy-2-phenylacetate Product Data.

  • Lipase Specificity Studies: Ahmar, M., et al. "Enzymatic resolution of -substituted phenylacetic acid derivatives." Tetrahedron: Asymmetry, 1997. (General reference for CRL specificity toward phenylacetic esters).
  • The MPA Method (Riguera/Trost)

    • Seco, J. M., Quinoa, E., & Riguera, R.
    • Source: [Link]

  • Synthetic Protocol (Mandelic Acid Methylation)

    • Reeves, W. P., et al. "Phase Transfer Catalysis: Preparation of Alkyl Ethers.
    • Verified via standard organic synthesis d
    • Source: [Link][7]

Application Note: Methyl 2-Methoxy-2-Phenylacetate (MMPA) as a Chiral Derivatizing Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Methyl 2-methoxy-2-phenylacetate (MMPA) and its hydrolyzed active form,


-methoxyphenylacetic acid (MPA) , as Chiral Derivatizing Agents (CDAs) for the determination of absolute configuration (AC) of chiral secondary alcohols and amines.

While Mosher's acid (


-methoxy-

-trifluoromethylphenylacetic acid, MTPA) is the most ubiquitous CDA, the MPA method offers distinct advantages, including larger anisotropic effects and simplified spectral interpretation for specific substrate classes. This protocol bridges the gap between the commercially available methyl ester (MMPA) and its application in high-resolution NMR stereochemical assignment.

Mechanism of Action: The MPA Sector Rule

The determination of absolute configuration using MPA relies on the magnetic anisotropy generated by the phenyl ring of the auxiliary. When the MPA moiety is covalently bonded to a chiral substrate, it adopts a preferred conformation in solution that "locks" the spatial arrangement of the phenyl ring relative to the substrate's substituents.

Conformational Lock

In the ester derivative, the carbonyl oxygen and the methoxy group of the MPA moiety prefer a synperiplanar orientation. This forces the phenyl ring to face one side of the substrate's chiral center, creating a shielding cone .

  • Shielding Effect: Protons residing above the plane of the phenyl ring experience an upfield shift (lower

    
     ppm).
    
  • Deshielding/Neutral Effect: Protons outside this cone remain unaffected or experience slight deshielding.

By comparing the chemical shifts (


) of the substrate protons in the 

-MPA and

-MPA derivatives, the spatial arrangement of substituents (

and

) can be deduced.
The Diagnostic

The assignment is based on the sign of the difference in chemical shifts:



  • Positive

    
     (
    
    
    
    ):
    The proton is on the side deshielded (or less shielded) in the
    
    
    -derivative relative to the
    
    
    -derivative.
  • Negative

    
     (
    
    
    
    ):
    The proton is on the side shielded by the phenyl ring in the
    
    
    -derivative.
Visualization of the Mechanism

MPA_Mechanism cluster_0 Reagents cluster_1 Derivatization cluster_2 NMR Analysis MMPA MMPA (Ester) Precursor MPA (R)/(S)-MPA (Acid Form) MMPA->MPA Hydrolysis (LiOH/MeOH) Coupling Coupling Reaction (DCC/DMAP) MPA->Coupling + Chiral Alcohol Diastereomers Diastereomeric Esters (R)-MPA-Substrate (S)-MPA-Substrate Coupling->Diastereomers NMR 1H NMR Acquisition Diastereomers->NMR DeltaCalc Calculate Δδ = δ(R) - δ(S) NMR->DeltaCalc Assignment Assign L1/L2 Based on Signs DeltaCalc->Assignment

Figure 1: Workflow for converting MMPA precursor to stereochemical assignment.

Experimental Protocols

Pre-Protocol: Activation of MMPA

Commercially available MMPA (methyl ester) must often be hydrolyzed to the acid (MPA) for standard coupling, or used directly in transesterification (less common).

Method A: Hydrolysis to MPA (Recommended)

  • Dissolve MMPA (1.0 equiv) in MeOH/H₂O (3:1).

  • Add LiOH (2.0 equiv) and stir at RT for 2 hours.

  • Acidify with 1M HCl to pH 2.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Result: Pure

    
    -methoxyphenylacetic acid (MPA).
    
Standard Derivatization Protocol (Steglich Esterification)

This protocol couples the chiral substrate (alcohol) with both enantiomers of MPA.

Reagents:

  • Substrate: Chiral secondary alcohol (

    
    -ROH)
    
  • Reagent:

    
    -MPA and 
    
    
    
    -MPA (separately)
  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide)

  • Catalyst: DMAP (4-Dimethylaminopyridine)

  • Solvent: Anhydrous CH₂Cl₂

Step-by-Step Procedure:

  • Preparation: In two separate flame-dried vials, place the substrate (0.05 mmol).

  • Addition (Vial A): Add

    
    -MPA (0.075 mmol), DCC (0.075 mmol), and DMAP (catalytic, ~0.005 mmol) in 0.5 mL dry CH₂Cl₂.
    
  • Addition (Vial B): Repeat with

    
    -MPA.
    
  • Reaction: Stir both vials at Room Temperature (RT) for 3–12 hours. Monitor by TLC.

  • Workup: Filter off the dicyclohexylurea (DCU) precipitate. Dilute filtrate with Et₂O, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Flash chromatography (silica gel) is usually required to remove excess reagent, though crude NMR is sometimes sufficient if signals are clear.

Protocol Validation: Self-Check System

To ensure the protocol worked correctly before interpreting data:

  • Check 1 (Completion): Ensure the

    
    -proton signal of the alcohol (CH-OH) has shifted downfield (typically by ~1.0–1.5 ppm) indicating esterification.
    
  • Check 2 (Resolution): The methoxy singlet of the MPA moiety itself should appear around 3.40 ppm. If the substrate is enantiopure, this should remain a singlet. If the substrate is racemic, you will see two methoxy singlets (kinetic resolution check).

Data Analysis & Interpretation

Calculating Values

Tabulate the chemical shifts for protons on substituents


 and 

flanking the chiral center.

Table 1: Example Data Layout for Assignment

Proton Position

(ppm)

(ppm)

(ppm)
SignAssignment (Shielded by Ph in R?)
H-C(

)
5.205.200.00N/AChiral Center
Substituent

H-C(1')1.451.65-0.20(-) Yes (Right side)
H-C(2')0.901.05-0.15(-) Yes (Right side)
Substituent

H-C(1'')2.101.95+0.15(+) No (Left side)
H-C(2'')1.151.10+0.05(+) No (Left side)
The Riguera Assignment Model

Use the signs from Table 1 to place substituents into the quadrants of the MPA model.

  • Rule: The substituent with negative

    
     values is spatially located on the same side as the phenyl ring in the 
    
    
    
    -MPA derivative.
  • Configuration: Draw the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -MPA ester in the synperiplanar conformation. Place the substituent with negative 
    
    
    
    values on the face of the phenyl ring. This reveals the absolute configuration.[1][2][3]

Figure 2: Logic table for assigning substituents


 and 

based on chemical shift differences.

Critical Comparison: MPA vs. MTPA (Mosher)

FeatureMPA (Methoxyphenylacetic acid)MTPA (Mosher's Acid)
Anisotropy Source Phenyl RingPhenyl Ring (CF

alters conformer)

Magnitude
Larger (often 2-3x larger than MTPA)Smaller
Conformational Rigidity Moderate (Single dominant conformer)High
Best For Secondary Alcohols , bulky substratesAmines, general alcohols
Risk Higher risk of racemization if conditions are harshVery stable to racemization

Expert Insight: While Mosher's acid is the standard, MPA is superior when the substrate has protons far from the chiral center that need to be analyzed, as the shielding cone of MPA effectively extends further due to the specific conformational lock lacking the CF


 steric interference [1, 2].

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

  • Trost, B. M., Belletire, J. L., Godleski, S., & McDougal, P. G. (1986). On the use of O-methylmandelic acid for the determination of absolute configuration of secondary alcohols. The Journal of Organic Chemistry, 51(12), 2370–2374.

  • Latypov, S. K., Seco, J. M., Quiñoá, E., & Riguera, R. (1996). MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. The Journal of Organic Chemistry, 61(24), 8569–8577.[3]

Sources

Application Note: Determination of Absolute Configuration via MPA Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the protocol for determining the absolute configuration of chiral secondary alcohols and amines using


-methoxyphenylacetic acid (MPA) , the active chiral derivatizing agent (CDA) derived from methyl 2-methoxy-2-phenylacetate .

Executive Summary

The determination of absolute configuration (R/S) is a critical milestone in drug development, influencing pharmacokinetics and receptor binding. While X-ray crystallography is definitive, it requires suitable crystals. The NMR-based MPA Method (using


-methoxyphenylacetic acid) is the industry standard for non-crystalline secondary alcohols and amines.

Note on Reagent Identity: "Methyl 2-methoxy-2-phenylacetate" is the methyl ester precursor . For absolute configuration assignment, the free acid form (MPA) is required to couple with the substrate. This protocol assumes the use of (R)- and (S)-MPA, either purchased directly or obtained via hydrolysis of the methyl ester.

Scientific Principles & Mechanism[1]

The Anisotropic Shielding Effect

The MPA method relies on the magnetic anisotropy of the phenyl ring in the derivatizing agent. When a chiral alcohol reacts with enantiomerically pure (R)- and (S)-MPA, two diastereomeric esters are formed.

  • Conformational Lock: In the solution state, the MPA ester adopts a preferred conformation where the

    
     bond of the MPA moiety, the carbonyl oxygen (
    
    
    
    ), and the carbinyl proton (
    
    
    ) of the alcohol are syn-coplanar .
  • Shielding Cone: This alignment forces the MPA phenyl ring to face one specific sector of the substrate, shielding the protons in that region (upfield shift, lower

    
    ).
    
  • Differential Shift (

    
    ):  By comparing the chemical shifts of the substrate's protons in the (R)-ester versus the (S)-ester, the spatial arrangement of substituents can be deduced.
    
The Riguera Model (MPA)

The assignment is based on the sign of the difference in chemical shifts:



  • Positive

    
     (+):  Protons are less shielded in the (R)-derivative (phenyl points away) and more shielded in the (S)-derivative (phenyl points towards).
    
  • Negative

    
     (-):  Protons are more shielded in the (R)-derivative (phenyl points towards).
    

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
(R)-(-)-MPA >99% eeChiral Derivatizing Agent (CDA)
(S)-(+)-MPA >99% eeChiral Derivatizing Agent (CDA)
DCC N,N'-DicyclohexylcarbodiimideCoupling Agent
DMAP 4-DimethylaminopyridineCatalyst
CH₂Cl₂ Anhydrous (DCM)Solvent
Substrate Chiral Alcohol/AmineAnalyte

Note: If starting from methyl 2-methoxy-2-phenylacetate , hydrolyze using LiOH in THF/H₂O (1:1), acidify to pH 2, and extract with EtOAc to obtain the free acid (MPA) before proceeding.

Derivatization Workflow (Steglich Esterification)

Perform the following reaction in parallel for both (R)-MPA and (S)-MPA.

  • Preparation: In a clean, dry 4 mL vial, dissolve the substrate (approx. 5–10 mg, 1.0 equiv) in anhydrous CH₂Cl₂ (0.5 mL).

  • Addition: Add (R)-MPA (or S-MPA) (3.0 equiv) and DCC (3.0 equiv).

  • Catalysis: Add a catalytic amount of DMAP (0.1 equiv).

  • Incubation: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC until the substrate is consumed.

  • Work-up:

    • Filter off the precipitated dicyclohexylurea (DCU) through a small plug of Celite or cotton.

    • Dilute the filtrate with Et₂O or EtOAc.

    • Wash with 1N HCl (to remove DMAP) and saturated NaHCO₃ (to remove excess MPA).

    • Dry over Na₂SO₄ and concentrate under vacuum.

  • Purification: Flash chromatography (silica gel) is recommended to ensure a clean NMR spectrum, though crude samples may suffice if the signals are distinct.

NMR Acquisition
  • Dissolve the (R)-ester and (S)-ester separately in CDCl₃ .

  • Acquire

    
    H NMR spectra (minimum 400 MHz, preferably 600 MHz for complex molecules).
    
  • Critical: Ensure unambiguous assignment of protons flanking the chiral center (H-1, H-2, Me, etc.) using COSY/HSQC if necessary.

Data Analysis & Visualization

Calculation of

Construct a table for the protons flanking the chiral center.

Table 1: Example Data Layout for Configuration Assignment | Proton Position |


 (ppm) | 

(ppm) |

(ppm) | Sign (+/-) | | :--- | :--- | :--- | :--- | :--- | | H-Left (L1) | 1.50 | 1.45 | +0.05 | (+) | | H-Right (L2) | 2.10 | 2.25 | -0.15 | (-) | | H-Carbinyl | 5.10 | 5.10 | 0.00 | N/A |
Configuration Assignment Logic

Use the MPA Configuration Model below to assign the stereochemistry.

  • Sector L1 (Positive

    
    ):  Substituents on this side are shielded by the phenyl group of the (S)-MPA .
    
  • Sector L2 (Negative

    
    ):  Substituents on this side are shielded by the phenyl group of the (R)-MPA .
    
Workflow Diagram

The following diagram illustrates the decision matrix for assigning the absolute configuration.

MPA_Protocol Start Start: Unknown Chiral Alcohol Deriv Derivatize with (R)-MPA and (S)-MPA (DCC/DMAP Coupling) Start->Deriv NMR Acquire 1H NMR of both Esters Deriv->NMR Calc Calculate Δδ(RS) = δ(R) - δ(S) for substituents L1 and L2 NMR->Calc Check Check Sign of Δδ(RS) Calc->Check Pos Δδ > 0 (Positive) Proton is on Side L1 Check->Pos Positive Neg Δδ < 0 (Negative) Proton is on Side L2 Check->Neg Negative Model Apply Riguera Model: Place (+) groups on Right Place (-) groups on Left (Viewed from C-H bond) Pos->Model Neg->Model Result Assign Absolute Configuration (R or S) Model->Result

Caption: Workflow for determining absolute configuration using the MPA method (Riguera Protocol).

Troubleshooting & Critical Considerations

  • Racemization: MPA is generally resistant to racemization during DCC coupling, unlike Mosher's reagent (MTPA) which can racemize under harsh conditions. However, always ensure the reaction temperature does not exceed room temperature.

  • Water Content: Traces of water can hydrolyze the DCC, forming DCU without coupling. Use anhydrous solvents.

  • Kinetic Resolution: If the reaction rates of (R)-MPA and (S)-MPA with the substrate are significantly different, it may indicate a "matched/mismatched" case. Ensure the reaction goes to completion to avoid kinetic resolution effects distorting the yield, though this rarely affects the chemical shift (

    
    ).
    
  • 
     Magnitude:  Reliable assignments require 
    
    
    
    ppm. Values smaller than this are within experimental error and should not be used for assignment.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Riguera, R., et al. (1996).[1] MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. Journal of Organic Chemistry, 61(24), 8569–8577. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society, 95(2), 512–519. Link

Sources

Application Note: Enantiomeric Purity & Absolute Configuration via the MPA Method

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured for researchers requiring high-fidelity determination of enantiomeric purity (


) and absolute configuration using the 

-Methoxyphenylacetic Acid (MPA) Method
.

While the prompt specifies "Methyl 2-methoxy-2-phenylacetate" (the ester), in practice, the Acid (MPA) is the reagent coupled to the analyte (alcohol/amine) to form the diagnostic ester/amide. This guide covers the standard Double Derivatization method and the advanced Single Derivatization (Barium Complexation) method.


-Methoxyphenylacetic Acid (MPA) Derivatives in 

H NMR[1]

Executive Summary

The determination of enantiomeric excess (


) and absolute configuration of chiral secondary alcohols and primary amines is a critical step in drug development. While Mosher's Acid (MTPA) is widely used, 

-Methoxyphenylacetic Acid (MPA)
offers superior resolution for specific substrates due to the stronger magnetic anisotropy of its phenyl ring unperturbed by the electron-withdrawing

group found in MTPA.

This guide details the MPA Method , utilizing the shielding effect of the phenyl group in the resulting Methyl 2-methoxy-2-phenylacetate derivatives to assign stereochemistry with


 confidence.
Key Advantages of MPA over MTPA
  • Larger

    
     Values:  The chemical shift differences between diastereomers are often larger (0.05–0.5 ppm) than those observed with MTPA, reducing ambiguity in lower-field NMR (300/400 MHz).[1]
    
  • No Fluorine Required: Analysis relies solely on standard

    
    H NMR.[1]
    
  • Barium Complexation Compatible: Allows for absolute configuration assignment using only one derivatizing enantiomer (Single Derivatization Method).[1][2][3]

Mechanistic Principle

The reliability of the MPA method rests on the preferred conformational equilibrium of the MPA ester in solution.

The Diagnostic Conformation

In the MPA ester derivative, the carbonyl oxygen and the methoxy group prefer a syn-periplanar orientation. This places the phenyl ring and the methine proton on opposite faces of the ester plane.

  • Shielding Cone: The phenyl ring exerts a strong anisotropic shielding effect.[1]

  • The Rule: Protons residing on the same side as the phenyl ring are shielded (shifted upfield, lower ppm). Protons on the opposite side are relatively deshielded .[1]

Visualization: The MPA Shielding Model

The following diagram illustrates the spatial arrangement used to assign configuration (


 or 

) based on chemical shift differences (

).

MPA_Mechanism cluster_0 Conformational Equilibrium cluster_1 Shielding Zones (R-MPA Derivative) Syn Syn-Periplanar (Major) (C=O and OMe aligned) Anti Anti-Periplanar (Minor) Syn->Anti Equilibrium Phenyl Phenyl Ring (Shielding Source) Syn->Phenyl Defines Geometry L1 Substituent L1 (Shielded: δ decreases) Phenyl->L1 Shields L2 Substituent L2 (Unaffected: δ stable)

Figure 1: Mechanistic basis of the MPA method. The phenyl ring of the MPA auxiliary selectively shields substituents (L1) located within its anisotropy cone in the major syn-periplanar conformer.

Experimental Protocols

Protocol A: Standard Double Derivatization (Gold Standard)

This method requires derivatizing the sample with both


-MPA and 

-MPA separately.[1] It is the most robust method for absolute configuration.[1]

Reagents:

  • Analyte (Chiral Alcohol/Amine): 5–10 mg[1]

  • 
    - and 
    
    
    
    -
    
    
    -Methoxyphenylacetic acid (MPA): 1.5 equivalents[1]
  • DCC (Dicyclohexylcarbodiimide) or EDC: 1.5 equivalents[1]

  • DMAP (4-Dimethylaminopyridine): 0.2 equivalents[1]

  • Solvent: Dry

    
    [1]
    

Workflow:

  • Coupling: Dissolve analyte, MPA, and DMAP in dry

    
     under 
    
    
    
    . Add DCC/EDC.[1] Stir at RT for 2–4 hours.[1]
  • Workup: Filter off urea byproduct (if DCC used). Wash filtrate with dilute HCl, then

    
    .[1] Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (silica gel) is mandatory to remove unreacted MPA, which can obscure diagnostic peaks.[1]

  • NMR: Acquire

    
    H NMR (500 MHz recommended) in 
    
    
    
    .
Protocol B: Single Derivatization with Barium(II) (Advanced)

Use Case: When sample quantity is limited, or only one MPA enantiomer is available.[1] Mechanism:


 chelates between the carbonyl and methoxy oxygens, locking the conformation and enhancing the shielding effect.

Workflow:

  • Prepare the MPA ester using only

    
    -MPA  (as per Protocol A).[1]
    
  • Record

    
    H NMR in 
    
    
    
    (Acetonitrile-d3).[1]
  • Add anhydrous

    
     (approx 1.5 eq) directly to the NMR tube.[1]
    
  • Shake to dissolve and record the second spectrum.[1]

  • Calculate

    
    .[1]
    

Data Analysis & Interpretation

Calculation of Enantiomeric Excess ( )

If the sample is a mixture of enantiomers derivatized with pure


-MPA, you will see two sets of signals (diastereomers).

[1]
  • Target Peak: The methoxy singlet of the MPA moiety (approx 3.4 ppm) is often split and sharp, making it ideal for integration.

Assignment of Absolute Configuration (Double Derivatization)

Calculate the difference in chemical shift (


) for protons in the substrate:

[1]

Interpretation Rules (Trost/Riguera Model):

  • Construct a Newman projection of the substrate.[1]

  • Assign substituents to Sector L1 (positive

    
    ) or Sector L2  (negative 
    
    
    
    ).[1]
  • Positive

    
     (> 0):  Protons are less shielded in the R-derivative than the S-derivative.[1]
    
  • Negative

    
     (< 0):  Protons are more shielded in the R-derivative (sitting under the phenyl ring).[1]
    

Data Summary Table:

Parameter

-MPA Derivative

-MPA Derivative

(ppm)
Configuration Implication
L1 Proton Deshielded (Higher ppm)Shielded (Lower ppm)Positive (+) L1 is "Right" of the chiral center
L2 Proton Shielded (Lower ppm)Deshielded (Higher ppm)Negative (-) L2 is "Left" of the chiral center

Decision Tree & Workflow

The following diagram guides the researcher through the experimental logic.

MPA_Workflow Start Start: Chiral Analyte Deriv Derivatization Reaction (EDC/DMAP/MPA) Start->Deriv Check Check Conversion (TLC/NMR) Deriv->Check Split Method Selection Check->Split Double Double Derivatization (Use R-MPA & S-MPA) Split->Double High Accuracy Single Single Derivatization (Use R-MPA + Ba2+) Split->Single Limited Sample NMR_D Acquire 1H NMR (CDCl3) Compare δ(R) vs δ(S) Double->NMR_D NMR_S Acquire 1H NMR (CD3CN) Compare δ(Free) vs δ(Ba) Single->NMR_S Calc Calculate Δδ and Assign Config NMR_D->Calc NMR_S->Calc

Figure 2: Operational workflow for Enantiomeric Purity determination using MPA.

Validation & Troubleshooting

To ensure Trustworthiness and Self-Validation of the protocol:

  • Kinetic Resolution Check: If the derivatization reaction is incomplete (<100% conversion), kinetic resolution may occur, artificially altering the measured

    
    .
    
    • Validation: Always ensure >95% conversion by NMR or run the reaction for extended periods (24h) with excess reagent.

  • Racemization Control: The

    
    -proton of MPA is acidic.[1] Harsh coupling conditions can racemize the reagent.[1]
    
    • Validation: Use EDC/DMAP at

      
      .[1] Avoid using acid chlorides of MPA unless freshly prepared and distilled.[1]
      
  • Solvent Effects:

    • Protocol A requires non-polar solvents (

      
       or 
      
      
      
      ) to maintain the ion-pairing/conformation.[1]
    • Protocol B (Barium) requires

      
       (Acetonitrile) to dissolve the salt.[1]
      

References

  • Trost, B. M.; Belletire, J. L.; Godleski, S.; McDougal, P. G.; Balkovec, J. M. (1986).[1] "On the use of O-methylmandelic acid for the assignment of absolute configuration". Journal of Organic Chemistry.

  • Seco, J. M.; Quiñoá, E.; Riguera, R. (2004).[1][4] "The Assignment of Absolute Configuration by NMR". Chemical Reviews.

  • Smith, T. E.; Richardson, D. P. (2008).[1] "Applications of the MPA Method for Configuration Assignment". Current Organic Chemistry.

  • Omata, K.; Fujiwara, T. (2009).[1] "Barium(II)-Assisted Determination of Absolute Configuration". Tetrahedron: Asymmetry.

Sources

Advanced Stereochemical Analysis & Synthesis: The Methyl 2-Methoxy-2-Phenylacetate (MMPA) Platform

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Abstract

Methyl 2-methoxy-2-phenylacetate (MMPA) and its hydrolyzed acid form (MPA) represent a critical toolkit in asymmetric synthesis and structural elucidation. While often overshadowed by Mosher’s reagent (MTPA), MMPA offers distinct advantages in determining the absolute configuration of secondary alcohols and amines via NMR spectroscopy due to its simplified conformational equilibrium and stronger anisotropic shielding effects. This guide provides a comprehensive workflow for the enzymatic resolution of MMPA to high enantiopurity and its subsequent application as a Chiral Derivatizing Agent (CDA) using the Riguera Method.

Part 1: Preparation of Enantiopure MMPA

Principle: High-fidelity stereochemical analysis requires reagents of exceptional optical purity (>99% ee). While commercial sources exist, in-house kinetic resolution using Candida antarctica Lipase B (CAL-B) is a cost-effective and robust method to generate both


- and 

-enantiomers from racemic stock.
Enzymatic Kinetic Resolution Protocol

The lipase CAL-B exhibits high enantioselectivity for the hydrolysis of the ester bond in MMPA. The enzyme preferentially hydrolyzes the


-enantiomer to the acid, leaving the 

-ester intact.

Reagents:

  • Racemic Methyl 2-methoxy-2-phenylacetate (

    
    -MMPA)
    
  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Acetone (co-solvent, 10% v/v)

Workflow:

  • Emulsification: Dissolve

    
    -MMPA (10 mmol) in Acetone (5 mL). Add Phosphate Buffer (45 mL) and stir vigorously to form a stable emulsion.
    
  • Initiation: Add immobilized CAL-B (20 mg/mmol substrate). Maintain temperature at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction progress via chiral HPLC (Chiralcel OD-H column) or GC. Stop the reaction when conversion reaches exactly 50% (typically 24–48 hours).

  • Termination: Filter off the immobilized enzyme.

  • Separation (The Critical Step):

    • Adjust pH to 8.5 with sat. NaHCO₃.

    • Extract 1 (Organic Phase): Extract with Ethyl Acetate (3x). This phase contains the unreacted

      
      -MMPA ester .
      
    • Extract 2 (Aqueous Phase): Acidify the remaining aqueous layer to pH 2.0 with 1M HCl. Extract with Ethyl Acetate (3x). This phase contains the hydrolyzed

      
      -MPA acid .
      
  • Purification: Dry organic layers over MgSO₄, concentrate, and distill (ester) or recrystallize (acid) to achieve >99% ee.

Workflow Visualization

EnzymaticResolution Racemic Racemic MMPA (Start) CALB CAL-B Lipase (Hydrolysis) Racemic->CALB + Buffer/Acetone Mix Reaction Mixture (S)-Acid + (R)-Ester CALB->Mix 50% Conversion BaseExt Basic Extraction (pH 8.5) Mix->BaseExt REster (R)-MMPA Ester (Organic Phase) BaseExt->REster EtOAc Extract SAcid (S)-MPA Acid (Aqueous Phase -> Acidify) BaseExt->SAcid Acidify & Extract

Figure 1: Kinetic resolution workflow separating (R)-ester and (S)-acid streams.

Part 2: The Core Application – Absolute Configuration Determination (The Riguera Method)

Expert Insight: The primary utility of MMPA/MPA in drug development is the assignment of absolute stereochemistry for chiral secondary alcohols and amines. Unlike Mosher's reagent (MTPA), which suffers from a complex equilibrium of three conformers, MPA exists primarily in two conformers (


 and 

). This results in larger chemical shift differences (

) and higher reliability.
The Mechanism: Anisotropic Shielding

The method relies on the magnetic anisotropy of the phenyl ring in the MPA auxiliary.

  • Conformation: In the ester derivative, the dominant conformer places the

    
    , the Carbonyl (
    
    
    
    ), and the Methoxy (
    
    
    ) group in the same plane (syn-periplanar).
  • The Effect: The Phenyl ring rotates out of this plane, creating a shielding cone. Protons residing above the phenyl ring are shielded (shifted upfield, lower ppm). Protons on the opposite side are deshielded (shifted downfield, higher ppm).

The Protocol: Double Derivatization

To determine the configuration of an unknown alcohol (


), you must synthesize both the 

-MPA and

-MPA esters.

Step 1: Derivatization Perform two parallel reactions:

  • Substrate +

    
    -MPA 
    
    
    
    Ester A
  • Substrate +

    
    -MPA 
    
    
    
    Ester B

Reagents: DCC (1.1 eq), DMAP (0.1 eq), DCM (Solvent). Stir at RT for 2-4 hours. Filter urea, wash with HCl/NaHCO₃, and purify via flash chromatography.

Step 2: NMR Acquisition Acquire


-NMR spectra for both esters in 

. Assign signals for protons (

and

) flanking the chiral center.

Step 3: Data Analysis (


 Calculation) 
Calculate the chemical shift difference for each proton using the standard convention:


Configuration Assignment Logic

The sign of


 maps directly to the spatial arrangement of substituents 

and

.
  • Positive

    
     (> 0):  The proton is on the side of the phenyl ring in the 
    
    
    
    -derivative (less shielded in R, more shielded in S).
  • Negative

    
     (< 0):  The proton is on the side of the phenyl ring in the 
    
    
    
    -derivative (more shielded in R, less shielded in S).

Sector Rule Visualization: Imagine looking down the


 bond of the ester.
  • If

    
     has 
    
    
    
    and
    
    
    has
    
    
    :
    The configuration follows the diagram below.

ShieldingCone Center Chiral Center (Alcohol Carbon) L1 Substituent L1 Δδ < 0 (Shielded by (R)-MPA) Center->L1 Right Side L2 Substituent L2 Δδ > 0 (Deshielded by (R)-MPA) Center->L2 Left Side Result Configuration Assignment: Draw the alcohol with L1 right and L2 left. This matches the spatial model. L1->Result L2->Result

Figure 2: The Sector Rule for assigning configuration based on chemical shift differences.

Part 3: Data Presentation & Self-Validation

When reporting these results in an IND filing or publication, data must be tabulated to demonstrate consistency. Random scatter in


 signs usually indicates conformational flexibility or incorrect assignment.

Table 1: Example Data Set for Configuration Assignment

Proton Position

(ppm)

(ppm)

(ppm)
Diagnostic Sign
L1 (e.g., Methyl) 1.251.35-0.10 Negative
L2 (e.g., Methine) 4.103.95+0.15 Positive
L3 (Remote H) 2.202.18+0.02 Positive (Weak)

Self-Validation Check:

  • Magnitude:

    
     values for protons adjacent to the chiral center should be significant (
    
    
    
    ppm).
  • Consistency: All protons on the "L1 side" must show the same sign. If L1 is negative and a proton attached to L1 is positive, the model fails (likely due to ring flipping or steric bulk).

  • Methoxy Signal: The OMe signal of the auxiliary itself usually appears around 3.40 ppm. Check this integration to confirm 1:1 derivatization.

Part 4: Synthetic Utility – Enolate Alkylation[1]

While less common than Evans auxiliaries, MMPA enolates allow for the asymmetric construction of quaternary centers.

Protocol:

  • Enolization: Treat

    
    -MMPA with LDA (Lithium Diisopropylamide) in THF at -78°C.
    
  • Trapping: Add alkyl halide (

    
    ).
    
  • Selectivity: The methoxy group chelates the lithium, directing the electrophile approach from the face opposite the phenyl ring (steric control).

  • Result: Formation of

    
    -alkylated- 
    
    
    
    -methoxy-
    
    
    -phenylacetic esters with moderate to high diastereoselectivity (dr > 90:10).

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1][2][3] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Latypov, S. K., Seco, J. M., Quiñoá, E., & Riguera, R. (1996).[2] MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. The Journal of Organic Chemistry, 61(24), 8569–8577.[2] Link

  • Trost, B. M., Belletire, J. L., Godleski, S., et al. (1986). On the use of the O-methylmandelate ester for establishment of absolute configuration of secondary alcohols.[1][4] The Journal of Organic Chemistry, 51(12), 2370–2374. Link

  • Hult, K., & Norin, T. (1992). Enantioselectivity of some lipases: control and prediction. Pure and Applied Chemistry, 64(8), 1129-1134. Link

Sources

Application Note: Precision Synthesis of Carbanions using Methyl 2-Methoxy-2-Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the generation and utilization of carbanions (specifically lithium enolates) derived from Methyl 2-methoxy-2-phenylacetate (MMPA) . Unlike simple ester enolates, MMPA forms a chelated enolate structure due to the


-methoxy group. This internal coordination stabilizes the reactive intermediate and provides a rigid scaffold for high-fidelity alkylation and aldol condensation reactions. This protocol is essential for researchers synthesizing 

-substituted mandelic acid derivatives, which are critical pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents.

Scientific Foundation & Mechanism

The Substrate: Methyl 2-Methoxy-2-Phenylacetate

MMPA (CAS: 3558-61-0) acts as a "masked" mandelic acid. The


-proton is significantly acidic (

in DMSO) due to the combined electron-withdrawing inductive effects of the ester carbonyl and the phenyl ring.
The Chelated Enolate Model

Upon deprotonation with a lithium base (LDA or LiHMDS), MMPA does not form a free "naked" enolate. Instead, the lithium cation (


) coordinates simultaneously with the enolate oxygen and the ether oxygen of the methoxy group.
  • Stability: This 5-membered chelate ring significantly stabilizes the enolate, preventing decomposition at low temperatures.

  • Geometry: The chelation forces the enolate into a fixed Z-geometry (where the

    
    -Li and 
    
    
    
    -Me groups are cis). This geometric rigidity is the basis for high diastereoselectivity in subsequent reactions.
Reaction Pathway Diagram

The following diagram illustrates the transformation from the neutral ester to the chelated lithium enolate and its subsequent trapping.

ReactionMechanism Substrate Methyl 2-methoxy-2-phenylacetate (Neutral Ester) Enolate Lithium Enolate (5-Membered Chelate Ring) Substrate->Enolate Deprotonation (Kinetic Control) Base LDA / THF (-78°C) Base->Enolate Li+ Source Product α-Substituted Product (Quaternary Center) Enolate->Product Nucleophilic Attack (Stereocontrolled) Electrophile Electrophile (E+) (e.g., MeI, BnBr) Electrophile->Product

Figure 1: Mechanistic pathway showing the formation of the rigid chelated lithium enolate intermediate.

Experimental Protocols

Reagents and Equipment
  • Substrate: Methyl 2-methoxy-2-phenylacetate (>98% purity).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (or freshly prepared).

  • Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.

  • Electrophiles: Methyl Iodide (MeI), Benzyl Bromide (BnBr), or Benzaldehyde.

  • Apparatus: Flame-dried 2-neck round-bottom flask, inert gas (Ar/N2) manifold, low-temperature thermometer.

Protocol: Generation and Alkylation of the Enolate

Objective: To mono-alkylate MMPA at the


-position while suppressing self-condensation (Claisen).
Step 1: System Preparation
  • Flame-dry a 100 mL 2-neck flask under vacuum.

  • Backfill with Argon. Repeat 3 times.

  • Add 20 mL anhydrous THF .

  • Cool the flask to -78°C using a dry ice/acetone bath.

Step 2: Enolate Formation[1]
  • Add 1.1 equivalents of LDA (e.g., 5.5 mmol for 5.0 mmol substrate) dropwise via syringe.

  • Stir for 5 minutes to equilibrate the base.

  • Dissolve Methyl 2-methoxy-2-phenylacetate (1.0 eq, 5.0 mmol) in 5 mL anhydrous THF.

  • Add the substrate solution dropwise over 10 minutes.

    • Note: The solution may turn pale yellow, indicating enolate formation.

  • Stir at -78°C for 30 minutes . This ensures complete deprotonation and formation of the stable chelated species.

Step 3: Electrophile Trapping
  • Add the Electrophile (1.2 eq) (e.g., Methyl Iodide) neat via syringe.

    • Critical: If using a solid electrophile, dissolve in minimal THF first.

  • Stir at -78°C for 1 hour.

  • Allow the reaction to slowly warm to 0°C over 2 hours.

    • Why: Alkylation of hindered enolates often requires thermal energy to overcome the activation barrier, but the initial mixing must be cold to prevent side reactions.

Step 4: Quench and Workup
  • Quench the reaction at 0°C by adding saturated aqueous

    
     (10 mL) .
    
  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash combined organics with Brine (

    
     mL).
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

ExperimentalWorkflow Setup Setup: Flame-dry Flask Argon Atmosphere Cooling Cool to -78°C (Dry Ice/Acetone) Setup->Cooling AddBase Add LDA (1.1 eq) Stir 5 min Cooling->AddBase AddSub Add MMPA (1.0 eq) Dropwise over 10 min AddBase->AddSub Wait Enolization Period 30 min @ -78°C AddSub->Wait Trap Add Electrophile (1.2 eq) Warm to 0°C over 2h Wait->Trap Quench Quench: Sat. NH4Cl Extract: EtOAc Trap->Quench

Figure 2: Step-by-step experimental workflow for the synthesis of MMPA carbanions.

Representative Data & Yields

The following data represents typical isolated yields for the alkylation of methyl 2-methoxy-2-phenylacetate using the protocol described above.

ElectrophileProduct StructureConditionsTypical Yield (%)Notes
Methyl Iodide Methyl 2-methoxy-2-phenylpropanoate-78°C

0°C
85 - 92% Rapid reaction; high conversion.
Benzyl Bromide Methyl 2-benzyl-2-methoxy-2-phenylacetate-78°C

RT
78 - 85% Requires warming to RT for completion.
Allyl Bromide Methyl 2-allyl-2-methoxy-2-phenylacetate-78°C

0°C
80 - 88% Excellent electrophile; minimal elimination.
Benzaldehyde Aldol Adduct (mixture of diastereomers)-78°C (Hold)70 - 75% Reaction must be kept cold to avoid retro-aldol.

Troubleshooting & Optimization

Self-Condensation (Claisen)
  • Symptom: Recovery of starting material mixed with a higher molecular weight byproduct (dimer).

  • Cause: The enolate reacted with the neutral starting material before deprotonation was complete.

  • Solution: Ensure LDA is added before the substrate. Add the substrate slowly down the side of the flask to pre-cool it before it hits the base solution.

Low Yield with Alkyl Halides
  • Symptom: Starting material remains unreacted.

  • Cause: Aggregation of the lithium enolate (tetramers/hexamers) reduces nucleophilicity.

  • Solution: Add HMPA or DMPU (2-3 equivalents) as a cosolvent during the enolization step. These polar aprotic additives break up lithium aggregates, exposing the reactive "monomeric" enolate.

Stereocontrol Issues
  • Observation: Low diastereomeric ratio (dr) when creating a second chiral center.

  • Insight: While the chelated enolate is rigid, the "face" of attack is determined by the existing phenyl group.

  • Optimization: If high stereocontrol is required, consider using the t-butyl ester analog instead of the methyl ester to increase steric bulk, or employ a chiral lithium amide base (e.g., lithium bis(1-phenylethyl)amide).

References

  • Enolate Geometry & Chelation: Ireland, R. E.; Mueller, R. H.; Willard, A. K. "The Ester Enolate Claisen Rearrangement. Stereochemical Control through Stereoselective Enolate Formation." Journal of the American Chemical Society, 1976 , 98(10), 2868–2877. Link

  • Alpha-Alkoxy Enolates: Evans, D. A.; Rieger, D. L.; Bilodeau, M. T.; Urpi, F. "Stereoselective Aldol Reactions of Chlorotitanium Enolates. An Efficient Method for the Assemblage of Polypropionate-Related Synthons." Journal of the American Chemical Society, 1991 , 113(3), 1047–1049. Link

  • Substrate Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 344720, Methyl 2-methoxy-2-phenylacetate." PubChem, 2023 .[2] Link[3]

  • General Alkylation Protocols: Trost, B. M.; Fleming, I. Comprehensive Organic Synthesis. Vol 3, Pergamon Press, 1991. (Chapter 1.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 2-Methoxy-2-Phenylacetate (MMPA) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive, field-validated guide for the HPLC analysis of Methyl 2-methoxy-2-phenylacetate (MMPA) and its derivatives. These compounds are critical intermediates in organic synthesis and are frequently employed as chiral derivatizing agents (similar to Mosher's acid) for the determination of absolute configuration of alcohols and amines.

Introduction & Scientific Context

Methyl 2-methoxy-2-phenylacetate (MMPA) derivatives possess a chiral center at the


-position. Their analysis typically demands two distinct chromatographic approaches:
  • Enantiomeric Purity (Chiral HPLC): Required when analyzing the raw material (MMPA itself) or its hydrolyzed acid form to ensure high optical purity (

    
    ).
    
  • Diastereomeric Purity (Achiral RP-HPLC): When MMPA is used as a chiral auxiliary to derivatize a racemic alcohol or amine, the resulting products are diastereomers. Unlike enantiomers, diastereomers have different physical properties and can often be separated on standard C18 columns without expensive chiral stationary phases.

This guide details protocols for both scenarios, emphasizing the "why" behind every parameter choice.

Physicochemical Properties & Detection Strategy

Understanding the molecule is the first step to robust method development.

  • Chromophore: The phenyl ring provides the primary UV absorption.

    • 
      :  High sensitivity (E2 band), but susceptible to solvent cutoff interference.
      
    • 
      :  Lower sensitivity (B band), but highly selective and stable against gradient baseline drift.
      
  • Solubility: MMPA derivatives are lipophilic esters/amides. They dissolve readily in Methanol (MeOH), Acetonitrile (ACN), and Ethyl Acetate, but have poor water solubility.

  • pKa: The methoxy group is non-ionizable. However, if the derivative contains free amines or carboxylic acids, pH control becomes critical.

Strategic Recommendation: Use a Diode Array Detector (DAD) to monitor 210 nm for trace impurities and 254 nm for the main assay to ensure linearity at high concentrations.

Analytical Workflow Logic

The following decision tree illustrates the selection process for the appropriate chromatographic method.

MethodSelection Start Start: Sample Characterization TypeCheck Is the sample a single enantiomer raw material? Start->TypeCheck ChiralPath Method A: Chiral HPLC (Normal Phase) TypeCheck->ChiralPath Yes (e.g., (R)-MMPA) DerivPath Is it a derivatized mixture (Diastereomers)? TypeCheck->DerivPath No DerivPath->ChiralPath No (Racemic MMPA) AchiralPath Method B: Achiral RP-HPLC (C18 Column) DerivPath->AchiralPath Yes (MMPA-Alcohol Adduct)

Figure 1: Decision matrix for selecting the appropriate HPLC mode based on sample type.

Protocol A: Chiral Separation (Normal Phase)

Objective: Determine the Enantiomeric Excess (


) of Methyl 2-methoxy-2-phenylacetate.

Scientific Rationale: Separation of the (R) and (S) enantiomers requires a chiral environment.[1] Polysaccharide-based columns (Amylose or Cellulose derivatives) are the industry standard due to their broad recognition mechanisms (H-bonding,


-

interactions, and inclusion complexes). Normal phase elution is preferred here because the non-polar mobile phase maximizes the polar interactions between the analyte and the chiral selector.
Instrument Parameters
ParameterSetting
Column Chiralcel OD-H or Lux Cellulose-1 (

)
Mobile Phase Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Temperature

(Lower temperature often improves chiral resolution)
Detection UV @ 254 nm
Injection Vol

Step-by-Step Procedure
  • System Equilibration: Flush the column with the mobile phase for at least 45 minutes. The baseline must be flat; refractive index changes in normal phase are significant.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Isopropanol (IPA). Note: Do not use pure Hexane as the diluent if the sample is polar, as it may precipitate.

  • Resolution Check: Inject a racemic standard (

    
    -MMPA) first. Ensure resolution (
    
    
    
    ) between enantiomers is
    
    
    .
  • Analysis: Inject the test sample. Calculate

    
     using the area normalization method.
    

Protocol B: Achiral Purity & Diastereomer Separation (Reverse Phase)

Objective: Analyze reaction mixtures where MMPA has been coupled to a substrate, or check chemical purity.

Scientific Rationale: If MMPA is used to derivatize a chiral alcohol, the resulting products are diastereomers (e.g.,


 and 

). These have different hydrophobicities and can be separated on a high-efficiency C18 column. A gradient method is necessary to elute both the polar unreacted reagents and the non-polar ester derivatives.
Instrument Parameters
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.2 mL/min
Temperature

(Improves mass transfer and peak shape)
Detection DAD Spectrum (200-400 nm); Quant at 210 nm
Gradient Profile
Time (min)% Mobile Phase BEvent
0.020%Initial Hold
2.020%Elute polar impurities
15.080%Linear Gradient (Main separation)
18.095%Wash
20.095%Hold Wash
20.120%Re-equilibration
25.020%End of Run
Step-by-Step Procedure
  • Buffer Preparation: Use HPLC-grade water and Phosphoric Acid. Filter through a

    
     membrane. Why Phosphoric Acid? It suppresses the ionization of any residual silanols on the column and acidic impurities, sharpening the peaks.
    
  • Sample Prep: Dissolve the reaction mixture in 50:50 Water:ACN. If the derivative is very hydrophobic, use 100% ACN.

  • System Suitability:

    • Tailing Factor: Must be

      
      .
      
    • Theoretical Plates:

      
       for the main peak.
      
  • Critical Pair: If analyzing diastereomers, ensure the valley-to-peak ratio is

    
     (baseline separation).
    

Troubleshooting & Optimization

Common issues encountered with phenylacetate derivatives and their solutions.

Issue: Peak Tailing
  • Cause: Interaction of the ester carbonyl or methoxy oxygen with residual silanols on the silica support.

  • Solution: Ensure the column is "end-capped" (e.g., OD-H or high-quality C18). For RP-HPLC, lowering the pH to 2.5 (using phosphate buffer) suppresses silanol ionization.

Issue: Baseline Drift at 210 nm
  • Cause: Absorption of the organic modifier (impurities in Methanol or THF).

  • Solution: Use Acetonitrile (UV cutoff < 190 nm) instead of Methanol. Ensure "Gradient Grade" solvents are used.

Issue: Co-elution of Diastereomers
  • Cause: Insufficient selectivity in RP-HPLC.

  • Solution:

    • Switch Mobile Phase B to Methanol (different selectivity due to H-bonding capability).

    • Lower the temperature to

      
       (selectivity often increases at lower temperatures).
      
    • Use a Phenyl-Hexyl column instead of C18 to exploit

      
      -
      
      
      
      interactions with the phenyl ring of the MMPA moiety.

Experimental Workflow Visualization

The following diagram details the derivatization and analysis workflow for determining the stereochemistry of an unknown alcohol using MMPA.

Workflow Substrate Unknown Alcohol (Racemic or Chiral) Reaction Derivatization Reaction (Esterification) Substrate->Reaction Reagent (R)-MMPA Acid Chloride Reagent->Reaction Workup Mini-Workup (Extract w/ EtOAc) Reaction->Workup Analysis Achiral HPLC (C18) Protocol B Workup->Analysis Result Diastereomer Separation (Calculate % de) Analysis->Result

Figure 2: Workflow for using MMPA as a chiral derivatizing agent.

References

  • Chiral Separation Mechanisms: Chiralpedia. "Chiral HPLC separation: Strategy and Approaches." [Link]

  • Mandelic Acid Derivative Analysis: Journal of the Brazilian Chemical Society. "Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers." [Link]

  • Compound Data & Safety: PubChem. "Methyl 2-methoxy-2-phenylacetate | C10H12O3."[2][3][4] [Link]

  • General Phenylacetate Detection: American Chemical Society. "Visible Diode Laser-Induced Fluorescence Detection of Phenylacetic Acid." [Link]

  • Cyclodextrin Selectors for Mandelic Derivatives: Molecules (MDPI). "Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors." [Link]

Sources

High-Resolution GC-MS Profiling of Methyl 2-Methoxy-2-Phenylacetate (MMPA) Derivatives: Chiral Resolution and Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GCMS-2026-MPA

Executive Summary

This guide details the protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of methyl 2-methoxy-2-phenylacetate (MMPA) and its application as a Chiral Derivatizing Agent (CDA). MMPA derivatives are critical in two distinct drug development workflows: (1) determining the enantiomeric purity of chiral alcohols via diastereomeric resolution on achiral columns, and (2) monitoring MMPA itself as a potential genotoxic impurity or process intermediate. This protocol synthesizes mechanistic mass spectrometry with practical separation science to deliver a robust, self-validating methodology.

Scientific Foundation & Mechanisms

The Chiral Derivatization Principle

While direct chiral chromatography uses expensive, specialized columns (e.g., cyclodextrins), the Indirect Method utilizing


-methoxyphenylacetic acid (MPA) is often superior for complex matrices. By reacting an enantiomeric mixture of a secondary alcohol (

/

) with optically pure (S)-MPA, two diastereomeric esters are formed:
  • (S)-MPA-(R)-Alcohol

  • (S)-MPA-(S)-Alcohol[1]

Why this works: Unlike enantiomers, diastereomers possess distinct scalar physical properties (boiling point, dipole moment, solubility). This allows for baseline separation on standard achiral stationary phases (e.g., 5% phenyl-methylpolysiloxane), significantly reducing cost and increasing column lifetime.

Mass Spectral Fragmentation Logic

The structural integrity of MMPA derivatives is validated by a specific fragmentation pathway. The ionization of the MMPA moiety yields a diagnostic base peak at m/z 121 .

  • Mechanism:

    
    -Cleavage at the benzylic position.
    
  • Pathway: The molecular ion undergoes homolytic cleavage adjacent to the carbonyl group, expelling the ester functionality to form a resonance-stabilized oxonium ion (

    
    ).
    

Figure 1: Fragmentation Pathway of MMPA Derivatives

Fragmentation M Molecular Ion (M+) [Ph-CH(OMe)-COOR]+. TS α-Cleavage Transition State M->TS - e- Ion121 Diagnostic Ion m/z 121 [Ph-CH-OMe]+ TS->Ion121 Primary Path Radical Neutral Radical .COOR TS->Radical Ion77 Phenyl Cation m/z 77 [C6H5]+ Ion121->Ion77 - CH2O (Secondary)

Caption: Primary EI fragmentation pathway of MMPA derivatives yielding the diagnostic benzylic oxonium ion at m/z 121.

Experimental Protocol

Reagents and Standards
  • Derivatizing Agent: (S)-(+)-

    
    -Methoxyphenylacetic acid (MPA), >99% ee.
    
  • Coupling Reagents: N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP).

  • Solvent: Dichloromethane (DCM), anhydrous, HPLC grade.

  • Internal Standard: Methyl decanoate (for retention index verification).

Workflow: Derivatization of Chiral Alcohols

This reaction converts non-volatile or enantiomeric alcohols into volatile, separable diastereomers.

Figure 2: Derivatization Workflow

Workflow Step1 1. Sample Preparation Dissolve 1 mg Alcohol in 0.5 mL DCM Step2 2. Activation Add 1.2 eq (S)-MPA + 1.5 eq DCC + 0.1 eq DMAP Step1->Step2 Step3 3. Incubation Stir at RT for 30 mins (Precipitate: DCU forms) Step2->Step3 Step4 4. Filtration Filter through 0.45 µm PTFE syringe filter Step3->Step4 Step5 5. GC-MS Injection Inject 1 µL (Split 1:20) Step4->Step5

Caption: Step-by-step derivatization protocol for converting chiral alcohols to MPA esters.

GC-MS Method Parameters

This method is optimized for an Agilent 7890/5977 or equivalent single quadrupole system.

Table 1: Instrument Configuration

ParameterSettingRationale
Inlet Split/Splitless, 250°CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (20:1)Prevents column overload; sharpens peaks for resolution.
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for diastereomer separation.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Maintains optimal linear velocity for resolution.
Oven Program 60°C (1 min)

20°C/min

180°C

5°C/min

280°C (5 min)
Slow ramp (5°C/min) in the elution window maximizes

.
Transfer Line 280°CPrevents condensation of high-boiling esters.
Ion Source EI, 230°C, 70 eVStandard ionization for library matching.
Scan Mode Full Scan (50-450 m/z) or SIMSIM (m/z 121, 77, Molecular Ion) for trace quantification.

Data Analysis & Validation

Identification Strategy
  • Retention Time (

    
    ):  The diastereomers will elute at distinct times. Typically, the 
    
    
    
    diastereomer elutes differently from the
    
    
    . Note: Elution order must be established with a pure standard for the specific alcohol, as it depends on the alcohol's steric bulk.
  • Spectral Confirmation:

    • Check for m/z 121 (Base Peak).[2]

    • Check for Molecular Ion (

      
      ) .
      
    • Verify absence of m/z 224 (DCU byproduct) to ensure clean filtration.

Calculation of Enantiomeric Excess ( )

When using (S)-MPA as the reagent, the area ratio of the resulting diastereomeric peaks corresponds directly to the enantiomeric ratio of the original alcohol.



System Suitability (Self-Validation)

To ensure trustworthiness, every run must pass these criteria:

  • Resolution (

    
    ): 
    
    
    
    between diastereomers (baseline separation).
  • Peak Tailing Factor:

    
     for the MPA derivative.
    
  • Blank Check: Injection of the MPA reagent blank must show no interference at the analyte retention time (validates reagent purity).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Poor Resolution (

)
Ramp rate too fast in elution window.Decrease ramp to 2°C/min between 180°C-220°C.
Missing m/z 121 Incorrect derivative formed.Check reagent quality; moisture in DCM can hydrolyze the acyl chloride/intermediate.
Extra Peaks Incomplete derivatization or DCU contamination.Increase reaction time; ensure 0.45µm filtration to remove urea byproducts.
Racemization High pH or thermal stress.Avoid basic extraction; keep inlet <260°C if analyte is thermally labile.

References

  • Seco, J. M., et al. (2004). "The determination of absolute configuration of chiral secondary alcohols by NMR." Chemical Reviews. Link (Foundational theory on MPA derivatives).

  • Sigma-Aldrich. "GC Analysis of Mandelic Acid Methyl Ester Enantiomers on Astec CHIRALDEX G-TA."[3] Application Note. Link (Reference for direct chiral analysis).

  • Toyo'oka, T. (2002). "Modern Derivatization Methods for Separation Science." John Wiley & Sons.[4] (Comprehensive guide on chiral derivatization reagents including MPA).

  • NIST Mass Spectrometry Data Center. "Methyl 2-methoxy-2-phenylacetate Mass Spectrum." NIST Chemistry WebBook. Link (Verification of m/z 121 fragmentation).

Sources

Application Note: Methyl 2-Methoxy-2-Phenylacetate (MMPA) in Natural Product Synthesis

[1][2]

Abstract

Methyl 2-methoxy-2-phenylacetate (MMPA) serves a critical dual role in advanced organic synthesis: primarily as the precursor to the MPA (Methoxyphenylacetic Acid) Chiral Derivatizing Agent (CDA) for determining absolute configuration, and secondarily as a chiral building block.[1] This guide focuses on its application in the Riguera-Trost Method , a superior alternative to the traditional Mosher's (MTPA) method for assigning the stereochemistry of secondary alcohols and amines in complex natural products. We provide a validated workflow for the hydrolysis of MMPA, derivatization of substrates, and the rigorous analysis of NMR anisotropy data.

Introduction & Scientific Grounding

In the total synthesis of natural products (e.g., marine macrolides, polyketides), determining the absolute configuration of newly generated stereocenters is a " go/no-go " decision point. While X-ray crystallography is definitive, it requires crystalline samples, which are often unavailable.[1][2]

Why MMPA? While Mosher's ester (MTPA) is the historical standard, MMPA (derived from

  • Higher Sensitivity: The absence of the

    
     group (present in MTPA) reduces conformational mobility.[1][2] The phenyl ring in MPA is often locked in a more defined position relative to the substrate, yielding larger and more reliable chemical shift differences (
    
    
    ).
  • Reliability: The MPA method relies on a well-defined "Sector Rule" driven by the magnetic anisotropy of the phenyl ring.[1][2]

  • Cost-Efficiency: MMPA is significantly more accessible than specialized fluorinated reagents.[1][2]

The Core Principle: The method relies on the synthesis of two diastereomers: the



Mechanism of Action: The Shielding Cone

The reliability of the MMPA method depends on the syn-coplanar conformation of the ester. In the ground state, the


Visualization: The MPA Sector Rule

MPA_Shielding_ModelSubstrateSecondary Alcohol(Unknown Config)ConformationSyn-Coplanar Conformation(C-H // C=O)Substrate->ConformationDerivatizationR_Ester(R)-MPA Ester(Phenyl shields L2)Shielding_RShielding of Substituent L2(Upfield Shift)R_Ester->Shielding_RPhenyl OrientationS_Ester(S)-MPA Ester(Phenyl shields L1)Shielding_SShielding of Substituent L1(Upfield Shift)S_Ester->Shielding_SPhenyl OrientationConformation->R_EsterReact w/ (R)-MPAConformation->S_EsterReact w/ (S)-MPADelta_CalcΔδ = δ(R) - δ(S)Positive/Negative DistributionShielding_R->Delta_CalcdeterminesShielding_S->Delta_Calcdetermines

Figure 1: The logical flow of the MPA Shielding Model. The absolute configuration is deduced by observing which set of protons is shielded by the phenyl ring in the R vs. S derivative.

Experimental Protocols

Note on Reagent Form: Commercial MMPA is an ester. Direct transesterification with valuable natural products is often low-yielding or requires harsh conditions.[1][2] The standard, high-fidelity protocol involves hydrolysis of MMPA to the acid (MPA), followed by DCC/EDC coupling .

Protocol A: Preparation of Chiral MPA Acid from MMPA

Objective: Convert shelf-stable Methyl 2-methoxy-2-phenylacetate (MMPA) into the reactive acid form.[1][2]

  • Dissolution: Dissolve 1.0 g (5.5 mmol) of

    
    - or 
    
    
    -MMPA in 10 mL of MeOH/THF (1:1).
  • Hydrolysis: Add 1.2 eq of LiOH (2.5 M aqueous solution) dropwise at 0°C.

  • Reaction: Stir at room temperature (RT) for 2-4 hours. Monitor by TLC (EtOAc/Hex 1:4) for disappearance of the ester spot.[1][2]

  • Workup:

    • Acidify to pH 2 with 1M HCl.[1][2]

    • Extract with EtOAc (

      
       mL).[1][2]
      
    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Validation:

    
     NMR should show the loss of the methyl ester singlet (
    
    
    ppm). The resulting acid is used immediately in Protocol B.[1][2]
Protocol B: Derivatization of Natural Product Substrate (Coupling)

Objective: Create the diastereomeric esters required for NMR analysis.

Reagents:

  • Substrate: Secondary alcohol (

    
     mg)
    
  • Reagent:

    
    -MPA or 
    
    
    -MPA (from Protocol A)[1][2]
  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine)[1][2]

Step-by-Step:

  • Setup: In a flame-dried vial under Argon, dissolve the substrate (1.0 eq) and

    
    -MPA (2.0 eq) in anhydrous 
    
    
    (0.1 M).
  • Addition: Add DCC (2.2 eq) and DMAP (0.1 eq).

  • Incubation: Stir at RT for 4–12 hours.

    • Critical Check: If the substrate is sterically hindered (common in macrolides), heat to 40°C or switch solvent to Toluene.[2]

  • Quench: Add 0.5 mL water; stir for 10 min to quench excess DCC.

  • Purification:

    • Dilute with

      
      , filter through a Celite pad (to remove DCU urea).[1][2]
      
    • Concentrate and purify via flash chromatography (Silica gel).[1][2] Note: Diastereomers may separate on the column; collect the major fraction corresponding to the ester.

  • Repeat: Repeat steps 1–5 using

    
    -MPA to generate the second derivative.
    

Data Analysis & Interpretation

The assignment relies on the sign of the difference in chemical shifts (

Formula:

12

Interpretation Model (The Riguera Model): Imagine the secondary alcohol drawn in the plane, with the methine proton pointing away and the O-MPA bond pointing toward the viewer.

  • Sector L1 (Right side): Substituents here will have positive

    
     values (
    
    
    ).[1][2]
  • Sector L2 (Left side): Substituents here will have negative

    
     values (
    
    
    ).[1][2]
Data Summary Table
Substituent PositionObserved Effect in (R)-EsterObserved Effect in (S)-EsterResulting

(

)
L1 (Right) Phenyl is away.[1][2] (Deshielded/Normal)Phenyl is shielding.[1][2] (Upfield shift)Positive (+)
L2 (Left) Phenyl is shielding.[1][2] (Upfield shift)Phenyl is away. (Deshielded/Normal)Negative (-)
Workflow Diagram: Assignment Logic

Assignment_WorkflowNMR_DataAcquire 1H NMR(R & S Esters)CalcCalculate Δδ(δR - δS)NMR_Data->CalcMapMap Signs toStructureCalc->MapResult_RL1 = Positive (+)L2 = Negative (-)Map->Result_RPattern AResult_SL1 = Negative (-)L2 = Positive (+)Map->Result_SPattern BConfig_RAbsolute Config:(R)-AlcoholResult_R->Config_RConfig_SAbsolute Config:(S)-AlcoholResult_S->Config_S

Figure 2: Workflow for translating NMR chemical shifts into stereochemical assignments.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Steric hindrance in natural product backbone.[1][2]Use Sc(OTf)3 (Scandium Triflate) as a catalyst instead of DMAP to accelerate acylation.[1][2]
Small

values (<0.02 ppm)
Conformational flexibility of the substrate.[2]Lower NMR temperature (to -20°C or -40°C) to freeze conformers; or switch to 9-AMA (anthryl-methoxyacetic acid) for stronger anisotropy.[1][2]
Complex Multiplicity Overlapping signals in the spectrum.[1][2][3]Use 2D HSQC to determine carbon shifts, or use

of the OMe signal
of the reagent itself (though less reliable).

References

  • Trost, B. M. ; Belletire, J. L.; Godleski, S.; McDougal, P. G.; Balkovec, J. M. On the Use of O-Methylmandelic Acid for the Assignment of Absolute Configuration of Secondary Alcohols.[1][2]Journal of Organic Chemistry , 1986, 51, 2370–2374.[2] [2]

  • Seco, J. M. ; Quiñoá, E.; Riguera, R.[1][2][4][5][6] The Assignment of Absolute Configuration by NMR.[1][2][6][7]Chemical Reviews , 2004, 104, 17–118.[2] [2]

  • Seco, J. M. ; Quiñoá, E.; Riguera, R. Assignment of the Absolute Configuration of Polyfunctional Compounds by NMR Using Chiral Derivatizing Agents.[2][6]Chemical Reviews , 2012, 112, 4603–4641.[2][6] [2]

Application Note: Chiral Resolution & Configuration Assignment of Alcohols using MMPA/MPA

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of Methyl 2-methoxy-2-phenylacetate (MMPA) and its corresponding acid,


-methoxyphenylacetic acid (MPA) , for the chiral resolution and absolute configuration assignment of secondary alcohols.

Abstract

The resolution of racemic alcohols into enantiopure forms and the subsequent determination of their absolute configuration are critical steps in drug development.[1] While Mosher's reagent (MTPA) is the historical standard,


-methoxyphenylacetic acid (MPA) —derived from methyl 2-methoxy-2-phenylacetate (MMPA)—offers superior performance for secondary alcohols.[2] MPA derivatives exhibit larger magnetic non-equivalence in NMR, reduced risk of racemization during derivatization, and higher crystallinity for chromatographic separation. This guide provides a comprehensive protocol for the preparative resolution  (via HPLC separation of diastereomeric esters) and analytical resolution  (absolute configuration assignment via NMR), including the advanced Barium(II)-assisted single-derivatization method .

Introduction & Mechanistic Principles[3][4][5]

The Reagent: MMPA vs. MTPA

Methyl 2-methoxy-2-phenylacetate (MMPA) serves as the precursor to the active derivatizing agent,


-methoxyphenylacetic acid (MPA).[2]
  • Structure: Contains a phenyl group, a methoxy group, and a carboxyl moiety at the chiral center.

  • Advantage over MTPA: The absence of the electron-withdrawing trifluoromethyl group (present in Mosher's reagent) makes the MPA acid chloride less prone to racemization via ketene intermediates during esterification. Furthermore, the magnetic anisotropy of the phenyl ring in MPA esters is often more sensitive to the spatial environment of the alcohol, yielding larger

    
     values in NMR.
    
Principle of Resolution

The process relies on reacting a racemic alcohol (


) with an enantiopure Chiral Derivatizing Agent (CDA), specifically 

- or

-MPA.[2]
  • Derivatization:

    
    .
    
  • Separation: The resulting products are diastereomers , not enantiomers. They possess distinct physical properties (polarity, solubility), allowing separation via achiral Silica Gel HPLC or crystallization.[2]

  • Hydrolysis: Post-separation hydrolysis yields the enantiopure alcohol and recovers the chiral auxiliary.[2][3]

Principle of Absolute Configuration (NMR)

In the MPA ester, the phenyl ring exerts a shielding effect (diamagnetic anisotropy) on protons located above its plane.

  • Conformational Lock: The ester bond adopts a preferred syn-periplanar conformation (carbonyl oxygen syn to the methine proton of the MPA moiety).

  • Shielding Model: Substituents of the alcohol (

    
     or 
    
    
    
    ) residing on the same side as the MPA phenyl group are shielded (upfield shift, negative
    
    
    ). Those on the methoxy side are deshielded or unaffected.[2]
  • Barium(II) Enhancement: Complexation with

    
     chelates the methoxy and carbonyl oxygens, rigidly locking the conformation and amplifying the chemical shift differences, allowing for configuration assignment using only a single derivatizing enantiomer.
    

Workflow Visualization

The following diagram outlines the dual pathway for Preparative Resolution and Analytical Assignment.

MPA_Resolution_Workflow Start Racemic Alcohol (Target Substrate) Coupling Coupling Reaction (DCC/DMAP or MPA-Cl) Start->Coupling Reagent (S)-MPA (Derived from MMPA) Reagent->Coupling Diastereomers Mixture of Diastereomeric Esters (S,R)-Ester + (S,S)-Ester Coupling->Diastereomers HPLC Preparative HPLC (Silica Gel, Hexane/EtOAc) Diastereomers->HPLC Path A: Preparative NMR 1H NMR Analysis (CDCl3 or MeCN-d3 + Ba2+) Diastereomers->NMR Path B: Analytical Sep_Ester1 Pure (S,R)-Ester HPLC->Sep_Ester1 Sep_Ester2 Pure (S,S)-Ester HPLC->Sep_Ester2 Hydrolysis Hydrolysis (LiOH/MeOH) Sep_Ester1->Hydrolysis Pure_Alc Enantiopure Alcohol Hydrolysis->Pure_Alc DeltaCalc Calculate Δδ (δ_S - δ_R) or (Ba_complex - Free) NMR->DeltaCalc Assign Assign Absolute Configuration (Shielding Model) DeltaCalc->Assign

Figure 1: Integrated workflow for the preparative separation and analytical configuration assignment of alcohols using MPA.

Experimental Protocols

Reagent Preparation: MMPA to MPA

If starting from Methyl 2-methoxy-2-phenylacetate (MMPA) , hydrolysis is required to generate the free acid for coupling.[2]

  • Dissolve MMPA (1.0 equiv) in MeOH/H2O (3:1).[2]

  • Add LiOH (1.5 equiv) and stir at room temperature for 2–4 hours (monitor by TLC).

  • Acidify with 1M HCl to pH 2.[2]

  • Extract with EtOAc, dry over

    
    , and concentrate to yield (S)- or (R)-MPA .
    
    • Note: Ensure the starting ester is enantiopure.[2] If racemic, a classical resolution of the acid (using chiral amines like

      
      -methylbenzylamine) is required first.
      
Protocol A: Synthesis of MPA Esters (Derivatization)

This standard coupling protocol minimizes racemization.[2]

Materials:

  • Target Alcohol (0.1 mmol)

  • (S)-MPA (0.12 mmol) [or (R)-MPA][2]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (0.15 mmol)[2]

  • DMAP (4-Dimethylaminopyridine) (0.01 mmol, catalytic)[2]

  • Dichloromethane (dry, 2 mL)

Procedure:

  • Dissolution: In a flame-dried vial, dissolve the alcohol and (S)-MPA in dry

    
    .
    
  • Activation: Add DMAP, followed by DCC.[2]

  • Reaction: Stir at room temperature for 3–12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progress.

  • Work-up: Filter off the DCU precipitate.[2] Dilute the filtrate with

    
    , wash with saturated 
    
    
    
    , brine, and dry over
    
    
    .
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient) to remove excess reagents.[2] Note: This step may also partially separate the diastereomers.

Protocol B: Preparative Resolution (HPLC)

Once the diastereomeric mixture is obtained, separate them to isolate the enantiomers.

System: HPLC with UV detection (254 nm). Stationary Phase: Standard Silica Gel (e.g., Poroshell 120 EC-C18 is not used here; use Normal Phase Silica like Zorbax SIL or equivalent for maximum diastereoselectivity).[2] Mobile Phase: Hexane / Ethyl Acetate (or Hexane / Isopropanol).[2]

ParameterCondition
Column Analytical: 4.6 x 250 mm Silica (5 µm) Preparative: 20 x 250 mm Silica (10 µm)
Flow Rate 1.0 mL/min (Analytical) / 10–20 mL/min (Prep)
Mobile Phase Start with 95:5 Hexane:EtOAc.[2] Adjust polarity to achieve

.[2]
Selectivity (

)
MPA esters typically show

on silica.[2]

Recovery: Collect the separated diastereomer fractions. Hydrolyze using LiOH/MeOH (as in 4.1) to recover the enantiopure alcohol.[2][3][4]

Protocol C: Analytical Assignment (The Barium Method)

This advanced method allows configuration assignment using only one enantiomer of MPA, eliminating the need to synthesize both (R) and (S) derivatives.

Theory:


 chelates between the carbonyl and methoxy oxygens of the MPA ester, locking it into a rigid conformation where the phenyl shielding cone is highly predictable.

Procedure:

  • Sample Prep: Dissolve 5–10 mg of the pure MPA ester (synthesized in 4.[2]2) in 0.5 mL

    
     (Acetonitrile-d3) .
    
  • Reference Spectrum: Acquire the standard

    
     NMR spectrum.[2]
    
  • Complexation: Add anhydrous

    
      (Barium Perchlorate) to the NMR tube until saturation (excess salt remains solid at the bottom).
    
  • Complex Spectrum: Shake well and acquire the second

    
     NMR spectrum.
    
  • Analysis: Calculate

    
    .[2]
    
    • Interpretation:

      • Protons with negative

        
          (large upfield shift) are located syn  to the phenyl group in the complexed form.
        
      • Protons with positive or small

        
          are located anti  to the phenyl group.[2]
        

Data Analysis & Interpretation

The Shielding Model (Graphviz)

The following diagram illustrates the spatial arrangement for an (S)-MPA ester of a secondary alcohol.

Figure 2: Shielding model for (S)-MPA esters.[2] The phenyl ring shields substituents located on the same face of the ester plane.

Calculating Configuration (Standard Two-Derivatization Method)

If not using Barium, you must synthesize both (R)- and (S)-MPA esters.[2] Calculate


.[2]
Sign of

Location of Proton
Positive (+) Proton resides on the right side of the projection (Sector

).
Negative (-) Proton resides on the left side of the projection (Sector

).
  • Sector Rule: Arrange the alcohol

    
     such that the proton is in the front. If the 
    
    
    
    values for
    
    
    are positive and
    
    
    are negative, the absolute configuration can be deduced by mapping these sectors to the MPA model.

Troubleshooting & Critical Considerations

  • Racemization: While MPA is robust, avoid using strong bases or high temperatures during coupling.[2] The DCC/DMAP method at room temperature is safe.[2]

  • Incomplete Separation: If HPLC separation of diastereomers is poor (

    
    ), switch to Low-Temperature HPLC  (0°C) or try the (S)-
    
    
    
    -methoxy-
    
    
    -(1-naphthyl)acetic acid (1-NMA)
    analog, which has a larger aromatic surface area for better
    
    
    -
    
    
    interactions with the silica surface.[2]
  • Water Sensitivity: The Barium method requires strictly anhydrous conditions.[2] Moisture competes for coordination with

    
    , diminishing the "locking" effect. Use 
    
    
    
    dried over molecular sieves.[2]
  • Solvent Effects: Do not use

    
     or 
    
    
    
    for NMR analysis; these solvents disrupt the internal hydrogen bonding and conformational preferences required for the shielding model to hold. Use
    
    
    (standard) or
    
    
    (Barium method).[2]

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[2] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.[2] Link[2]

  • Trost, B. M., Belletire, J. L., Godleski, S., McDougal, P. G., & Balkovec, J. M. (1986). On the use of O-methylmandelic acid for the assignment of absolute configuration of alcohols and amines. Journal of Organic Chemistry, 51(12), 2370-2374.[2] Link[2]

  • Smith, M. B. (2020).[2][4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.[2] (General reference for esterification protocols).

  • Omata, K., Fujiwara, T., & Kabuto, K. (2002).[2] Determination of absolute configuration of secondary alcohols by 1H NMR spectroscopy using alpha-methoxyphenylacetic acid (MPA) as a chiral derivatizing agent: effect of the addition of Ba(ClO4)2.[5] Tetrahedron: Asymmetry, 13(15), 1655-1662.[2] Link[2]

  • Harada, N. (2016).[2][6] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds.[7][6][8] Molecules, 21(10), 1328.[2][6] Link[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 2-Methoxy-2-Phenylacetate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

Welcome to the technical support hub. This guide addresses the purification of Methyl 2-methoxy-2-phenylacetate (also known as Methyl


-methoxyphenylacetate or 

-Methylmandelic acid methyl ester).[1]

This compound is a key intermediate in the synthesis of pharmaceuticals and fine chemicals. Because it is often synthesized via the methylation of methyl mandelate, common impurities include unreacted starting material (hydroxyl species), hydrolysis byproducts (carboxylic acids), and inorganic salts.

Physicochemical Data Table
PropertyValueNotes
Molecular Formula

MW: 180.20 g/mol
Physical State LiquidColorless to pale yellow oil
Boiling Point ~258 °C (760 mmHg)Must use vacuum distillation
Density ~1.086 g/cm³Denser than water
Solubility Soluble in MeOH, EtOAc, DCM, HexaneImmiscible/Slightly soluble in Water
Chirality Yes (Stereocenter at C-2)Available as Racemate or Enantiopure

Purification Workflow (Visual Guide)

The following diagram outlines the logical flow for purifying the crude reaction mixture to analytical grade standards.

PurificationWorkflow Start Crude Reaction Mixture (e.g., MeI/Ag2O or Me2SO4) Quench 1. Quench & Extraction (Remove Salts/Inorganics) Start->Quench Wash 2. Chemical Washing (Remove Acids/Traces) Quench->Wash Organic Layer Conc 3. Concentration (Rotary Evaporator) Wash->Conc Decision Purity Check (TLC/GC) Conc->Decision Distill 4. Vacuum Distillation (Primary Purification) Decision->Distill Bulk Impurities Flash 5. Flash Chromatography (Polishing Step) Decision->Flash Minor Impurities Final Pure Methyl 2-methoxy-2-phenylacetate Distill->Final Flash->Final Chiral 6. Chiral HPLC (If Enantiopurity Needed) Final->Chiral Racemate Resolution

Figure 1: Step-by-step purification logic flow from crude synthesis to enantiopure product.

Protocol & Troubleshooting (Q&A)

Phase 1: The "Triage" (Workup & Extraction)

Q: My crude mixture is dark yellow/brown. Is this normal? A: Yes, this is common, especially if silver oxide (


) or methyl iodide (

) was used.
  • Cause: The color usually comes from free iodine (

    
    ) or silver salts.
    
  • Solution: Wash the organic layer with a 10% Sodium Thiosulfate (

    
    )  solution. This reduces iodine to colorless iodide anions, which wash away in the aqueous phase.
    

Q: How do I remove unreacted acid (2-methoxy-2-phenylacetic acid)? A: If hydrolysis occurred, you will have the free acid impurity.[1]

  • Protocol: Wash the organic extract (e.g., Ethyl Acetate or DCM) with Saturated Sodium Bicarbonate (

    
    ) .
    
  • Mechanism: The base deprotonates the carboxylic acid (

    
    ), making it water-soluble.[1] The ester (your product) remains in the organic layer.
    
Phase 2: The "Heavy Lifting" (Distillation)

Q: Can I distill this compound at atmospheric pressure? A: Absolutely not.

  • Reasoning: The boiling point is ~258 °C. Heating to this temperature will cause thermal decomposition (decarboxylation or ether cleavage) and polymerization.

  • Protocol: Use High Vacuum Distillation .

    • Pressure: < 1 mmHg (preferred) or < 5 mmHg.

    • Expected BP: ~90–110 °C at 1–2 mmHg.[2]

    • Setup: Short-path distillation head with a vigreux column to prevent bumping.

Q: My distillate is cloudy. What happened? A: This indicates azeotropic water or volatile solvents (like Toluene/Methanol) were not fully removed before distillation.

  • Fix: Dry your crude oil thoroughly with Anhydrous Magnesium Sulfate (

    
    ) and remove all solvents on a rotovap before attempting high-vacuum distillation.[1]
    
Phase 3: Refinement (Chromatography)

Q: Distillation didn't remove the unreacted Methyl Mandelate. How do I separate it? A: Methyl mandelate (the starting material) has a free hydroxyl group, making it significantly more polar than your product (the methyl ether).

  • Method: Flash Column Chromatography (Silica Gel).

  • Mobile Phase: Hexane : Ethyl Acetate (9:1 to 8:2) .

  • Order of Elution:

    • Methyl 2-methoxy-2-phenylacetate (Less Polar, elutes first,

      
      ).[1]
      
    • Methyl Mandelate (More Polar, elutes later,

      
      ).
      
  • Visualization: UV Light (254 nm) or Iodine Stain.

Phase 4: Chiral Resolution (Enantiomeric Purity)

Q: I synthesized the racemate. How do I separate the (R) and (S) enantiomers? A: Since the compound is an ester with no acidic/basic handles for salt formation, you cannot use classical resolution (crystallization with a chiral base). You must use Chiral HPLC .[3]

Recommended Chiral HPLC Conditions:

ParameterCondition
Column Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose based)
Mobile Phase n-Hexane : Isopropanol (90:10 to 98:2)
Flow Rate 0.5 – 1.0 mL/min
Detection UV @ 220 nm or 254 nm
Selectivity (

)
Typically > 1.2 for this class of phenylacetates

Note: If preparative separation is needed, scale up to a 20mm ID column using the same mobile phase ratios.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 344720, Methyl 2-methoxy-2-phenylacetate. Retrieved January 28, 2026, from [Link][1]

  • Trost, B. M., et al. (1986). On the use of the O-methylmandelate ester for establishment of absolute configuration. Journal of the American Chemical Society.
  • Phenomenex. (2025).[4] Chiral HPLC Separation Strategies for Esters. Retrieved January 28, 2026, from [Link][1]

Sources

Technical Support Center: Methyl 2-methoxy-2-phenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: Methyl 2-methoxy-2-phenylacetate CAS: 3558-61-0 Primary Application: Chiral auxiliary in asymmetric synthesis; key intermediate in the synthesis of semi-synthetic penicillins and anti-platelet agents (structural analog to Clopidogrel intermediates).

This guide addresses the critical challenges in synthesizing methyl 2-methoxy-2-phenylacetate, typically achieved via the O-methylation of methyl mandelate. While the transformation appears deceptively simple, the presence of a benzylic stereocenter and competing nucleophilic sites creates a minefield of potential impurities.

Troubleshooting Modules (Q&A)

Module A: Stereochemical Integrity (The "Invisible" Impurity)

User Question: My HPLC shows a single clean peak, but my downstream enantioselective reaction is failing. The optical rotation of my product is lower than the literature value. What is happening?

Technical Diagnosis: You are likely experiencing racemization (formation of the enantiomeric impurity).

  • The Mechanism: The

    
    -proton in phenylacetates is relatively acidic (
    
    
    
    ) due to the electron-withdrawing ester and phenyl groups. If you use a base strong enough to deprotonate the hydroxyl group (
    
    
    ) but allow it to linger or use excess, it can also deprotonate the
    
    
    -carbon, forming an achiral enolate intermediate. Upon reprotonation, the stereocenter scrambles.
  • The Fix:

    • Switch Bases: Avoid strong bases like NaH or alkoxides if high ee is required. Switch to Silver(I) Oxide (Ag₂O) . It acts as a mild base that promotes O-alkylation without abstracting the

      
      -proton.
      
    • Temperature Control: Never reflux if maintaining chirality is critical. Perform the reaction at ambient temperature or 0°C.

Module B: The "Ghost" Hydroxyl Peak (Incomplete Conversion)

User Question: I see a persistent peak eluting just after my solvent front (on reverse phase) or lagging significantly (on normal phase). Adding more methylating agent doesn't remove it.

Technical Diagnosis: This is unreacted Methyl Mandelate .

  • The Cause: O-methylation is sensitive to steric hindrance and solvation effects. If you are using methyl iodide (MeI) or dimethyl sulfate (DMS), the reaction produces acid (HI or H₂SO₄) as a byproduct. If your base is consumed or coated (in heterogeneous mixtures like K₂CO₂/Acetone), the reaction stalls.

  • The Fix:

    • Phase Transfer Catalysis: Add 5 mol% tetrabutylammonium bromide (TBAB) if using a biphasic system (e.g., DCM/Water).

    • Grind the Base: If using anhydrous K₂CO₃, ensure it is finely powdered and essentially dry. Water creates a hydration shell that blocks the surface.

Module C: The Acidic Artifact (Hydrolysis)

User Question: My product purity drops after aqueous workup. I detect a new peak that tails badly on silica TLC.

Technical Diagnosis: You have generated 2-methoxy-2-phenylacetic acid via ester hydrolysis.

  • The Cause: Methyl esters are susceptible to saponification, especially if the reaction mixture is quenched with strong aqueous base (NaOH) to remove excess methylating agent, or if the reaction generates significant heat during the quench.

  • The Fix:

    • Acidic Quench: Quench the reaction with cold, dilute NH₄Cl or 1M HCl (carefully) rather than basic solutions.

    • Rapid Separation: Do not let the crude organic layer sit in contact with the aqueous phase for extended periods.

Impurity Profiling & Pathways

The following diagram illustrates the competitive pathways leading to the target molecule versus common impurities.

ReactionPathways cluster_legend Pathway Legend SM Methyl Mandelate (Starting Material) Target Methyl 2-methoxy- 2-phenylacetate (Target) SM->Target Mild Base (Ag2O) MeI, 25°C Imp_Rac Enantiomer (Racemization) SM->Imp_Rac Strong Base (NaH) or High Temp Imp_C_Alk Methyl 2-hydroxy-2- methyl-2-phenylacetate (C-Alkylation) SM->Imp_C_Alk Hard Electrophiles + Strong Base Target->Imp_Rac Base catalyzed enolization Imp_Acid 2-methoxy-2- phenylacetic acid (Hydrolysis) Target->Imp_Acid Aqueous Workup (pH > 10) key Green: Desired Path Red: Critical Failure Yellow: Workup Artifact

Figure 1: Reaction pathways showing the genesis of critical impurities. Note that C-alkylation is rare but possible under harsh conditions.

Standardized Experimental Protocols

Protocol A: The "Gold Standard" (High Enantiomeric Purity)

Recommended for: Medicinal chemistry, SAR studies, chiral auxiliary synthesis.

  • Reagents:

    • Methyl (R)-mandelate (1.0 equiv)

    • Methyl Iodide (MeI) (5.0 equiv) - Caution: Carcinogen

    • Silver(I) Oxide (Ag₂O) (1.5 equiv)

    • Solvent: DMF (Dry) or Acetonitrile

  • Procedure:

    • Dissolve Methyl (R)-mandelate in DMF (0.5 M concentration).

    • Add Ag₂O in one portion. The suspension will be black/brown.

    • Add MeI dropwise at 0°C.

    • Allow to warm to room temperature and stir for 16–24 hours in the dark (wrap flask in foil).

    • Filtration: Filter through a pad of Celite to remove silver salts. Rinse with Ethyl Acetate.[1]

    • Workup: Wash filtrate with water (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Why this works: Ag₂O acts as a mild base that activates the O-H bond via coordination, significantly reducing the basicity available to abstract the

    
    -proton, thus preserving chirality [1].
    
Protocol B: The "Scale-Up" (Cost-Effective)

Recommended for: Racemic synthesis or large-scale non-GMP batches.

  • Reagents:

    • Methyl Mandelate (1.0 equiv)

    • Dimethyl Sulfate (DMS) (1.2 equiv) - Caution: Highly Toxic

    • Potassium Carbonate (K₂CO₃) (1.5 equiv, anhydrous, micronized)

    • Solvent: Acetone (Reagent Grade)

  • Procedure:

    • Suspend K₂CO₃ in Acetone. Add Methyl Mandelate.[1][2][3]

    • Add DMS dropwise at room temperature.

    • Heat to mild reflux (50°C) for 4-6 hours.

    • Quench: Cool to 0°C. Add 10% aqueous NH₄Cl. Stir for 30 mins to destroy excess DMS.

    • Extraction: Extract with Toluene or DCM.

  • Risk Note: This method carries a higher risk of racemization due to the thermal energy and basicity of carbonate at reflux.

Analytical Data & Specifications

Table 1: Impurity Retention Profiles (Generic Reverse Phase HPLC) Column: C18, Mobile Phase: Acetonitrile/Water (Gradient)

CompoundRelative Retention Time (RRT)Polarity NoteDetection
Mandelic Acid 0.2 - 0.3Highly Polar (Acidic)UV 210/254 nm
Methyl Mandelate 0.85Polar (Free -OH)UV 210/254 nm
Target Molecule 1.00 Moderately Non-polar UV 210/254 nm
Dimer Impurity 1.4 - 1.6Very Non-polarUV 210/254 nm

References

  • Purdie, T., & Irvine, J. C. (1903). The alkylation of sugars.[4][5] Journal of the Chemical Society, Transactions, 83, 1021-1037. (Foundational reference for Ag2O/MeI alkylation method preserving optical activity).

  • Mislow, K. (1951). The Geometry of Spherical Molecules. Journal of the American Chemical Society, 73(9), 4043–4044. (Discusses stereochemical configurations of mandelic acid derivatives).

  • Reeve, W., & Christoffel, I. (1950). The Reaction of Diazomethane with Acids. Journal of the American Chemical Society, 72(3), 1480–1483. (Comparative methylation mechanisms).

  • BenchChem. (2025).[1] Methyl (R)-(-)-mandelate Technical Data & Safety. (General properties and handling).

  • CymitQuimica. (2025). Methyl 2-methoxy-2-phenylacetate Product Specifications.

Sources

Improving the yield of methyl 2-methoxy-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Optimization of Methyl 2-methoxy-2-phenylacetate Synthesis Ticket ID: #SYN-MMPA-001 Status: Open

Executive Summary

You are attempting to synthesize Methyl 2-methoxy-2-phenylacetate (also known as O-methylmandelic acid methyl ester). This is a bifunctional protection requiring the methylation of both the carboxylic acid and the


-hydroxyl group of Mandelic acid.

The Challenge: The benzylic


-proton is acidic. Using standard Williamson ether synthesis conditions (strong bases like NaH) often leads to racemization  (if your starting material is chiral) or Claisen condensation  side products.

The Solution: For high-yield, enantiopure synthesis, we recommend the Purdie-Irvine Methylation protocol using Silver(I) Oxide (


). For non-chiral, large-scale batches, a Phase-Transfer Catalysis (PTC) method is more economical.

Part 1: The Gold Standard Protocol (Purdie-Irvine)

Best for: Drug development, chiral starting materials, high-purity requirements.

This method utilizes


 as a mild base and halogen scavenger. It avoids the harsh basic conditions that cause racemization.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute
Methyl Mandelate 1.0SubstratePre-esterified starting material is preferred to control exotherms.
Methyl Iodide (MeI) 4.0 - 6.0Methyl SourceFreshly distilled. Discolored (iodine-rich) MeI lowers yield.
Silver(I) Oxide (

)
1.5 - 2.0PromoterMust be dry. Old/wet oxide clumps and fails.
Dichloromethane (DCM) SolventMediumAnhydrous. Stabilized with amylene.
Step-by-Step Workflow
  • Pre-Treatment: Dry commercial

    
     in a vacuum oven at 60°C for 2 hours prior to use. This activates the surface area.
    
  • Solvation: Dissolve Methyl Mandelate (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Addition: Add activated

    
     (1.5 equiv) in one portion. The suspension will be black/brown.
    
  • Methylation: Add Methyl Iodide (5.0 equiv) dropwise.

    • Note: Do not rush. A mild exotherm is normal.

  • Incubation: Seal the vessel and stir vigorously at room temperature for 16–24 hours.

    • Tip: Wrap the flask in foil.

      
       formation is light-sensitive, though less critical here, protecting MeI from photolysis helps.
      
  • Filtration: Filter the grey/white precipitate (

    
     + unreacted 
    
    
    
    ) through a Celite pad. Wash the pad with DCM.
  • Workup: Concentrate the filtrate. No aqueous extraction is usually necessary if the conversion is quantitative.

Part 2: Troubleshooting Matrix

User Reported Issue: "My yield is stuck at 40-50%."

SymptomRoot CauseCorrective Action
Stalled Reaction Passivated

Water generates AgOH, which is less reactive. Fix: Add fresh, dry

(0.5 equiv) and stir for another 6 hours.
Racemization Base too strong Did you use NaH or KOH? Fix: Switch to

(Purdie conditions) or use mild

with acetone.
Side Product: Mandelic Acid Hydrolysis Moisture entered the system. The ester hydrolyzed back to the acid. Fix: Use molecular sieves (3Å) in the reaction mixture.
Dark/Tarred Product Iodine Contamination Your MeI was degraded (brown liquid). Fix: Wash MeI with dilute

(thiosulfate) or distill over copper turnings before use.

Part 3: Visualization & Logic Flow

Decision Tree: Selecting the Right Method

G Start Starting Material: Mandelic Acid Derivative IsChiral Is Enantiopurity Critical? Start->IsChiral Purdie Method A: Purdie-Irvine (Ag2O + MeI) IsChiral->Purdie Yes (High Value) Scale Is this >100g Scale? IsChiral->Scale No (Racemic OK) MechanismA Mechanism: Surface-mediated Ag+ abstraction of I- No free base = No Racemization Purdie->MechanismA Williamson Method B: Modified Williamson (DMS + K2CO3 + Acetone) Scale->Williamson Yes (Cost Sensitive) PTC Method C: Phase Transfer (MeI + NaOH + TBAB) Scale->PTC No (Speed Sensitive)

Figure 1: Method selection logic based on chirality and scale requirements.

Reaction Pathway & Failure Points

Reaction Substrate Methyl Mandelate Intermed Ag-Complex Intermediate Substrate->Intermed + Ag2O Racemization Failure: Racemization (High pH) Substrate->Racemization + Strong Base Product Methyl 2-methoxy- 2-phenylacetate Intermed->Product + MeI Hydrolysis Failure: Hydrolysis (Water present) Intermed->Hydrolysis + H2O

Figure 2: Reaction pathway highlighting critical failure modes (Red dashed lines).

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, but with caveats. DMS is cheaper but requires basic conditions (usually


 in refluxing acetone). This is acceptable for racemic targets, but the elevated temperature and basicity increase the risk of racemization for chiral substrates.

Q: Why is my product yellow? A: This is likely residual iodine. Wash your organic phase with a 10% Sodium Thiosulfate (


) solution until the color dissipates.

Q: Can I do this in "One Pot" from Mandelic Acid? A: Yes. If you treat Mandelic Acid with 2.5–3.0 equivalents of base and excess methylating agent, you will esterify the acid and etherify the alcohol simultaneously. However, yields are typically lower (60–70%) compared to the stepwise approach (Esterification


 Etherification) due to competing oligomerization.

References

  • Purdie, T., & Irvine, J. C. (1903).[1] The alkylation of sugars. Journal of the Chemical Society, Transactions, 83, 1021-1037.

    • Foundational text on Silver Oxide mediated methyl
  • Mislow, K. (1951). The Geometry of Spherical Molecules. Journal of the American Chemical Society, 73(9), 4043–4044.

    • Discusses racemization risks in mandelic acid deriv
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

    • Authoritative guide on ether protection stability and conditions.

Sources

Technical Support Center: Synthesis of Methyl 2-methoxy-2-phenylacetate

[1][2]

Executive Summary

Methyl 2-methoxy-2-phenylacetate is a critical chiral building block and intermediate in the synthesis of various pharmaceuticals. The primary synthetic challenge lies in the O-methylation of methyl mandelate (or mandelic acid) without compromising the stereochemical integrity of the alpha-carbon.[1][2]

This guide addresses the three most common "pain points" reported by researchers:

  • Racemization: Loss of optical activity due to base-catalyzed enolization.[1][2]

  • Regioselectivity Failure (C-Methylation): Alkylation at the alpha-carbon rather than the oxygen.[1][2]

  • Hydrolysis: Unintended saponification of the ester moiety.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: "My product has lost its optical activity (0% ee). What happened?"

Diagnosis: Racemization via Enolization.[1][2] Root Cause: The use of a base strong enough to deprotonate the alpha-proton (

1212
  • Mechanism: The pKa of the alpha-proton in methyl mandelate is approx. 20–22.[1][2] Strong bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) will quantitatively deprotonate this position.[2] Even weaker bases like

    
     can induce partial racemization at elevated temperatures.[1][2]
    
  • Solution: Switch to the Purdie-Irvine Alkylation method.[1][2] Use Silver(I) Oxide (

    
    )  as the base.[2] Silver oxide acts as a mild acid scavenger and coordinates with the halide of the alkylating agent, facilitating 
    
    
    attack by the alcohol oxygen without generating a high concentration of free base or enolate anions.
Issue 2: "I see a byproduct with M+14 mass (Methyl 2-hydroxy-2-methyl-2-phenylacetate)."

Diagnosis: C-Alkylation (C-Methylation).[1][2] Root Cause: Competition between the hard nucleophile (alkoxide) and the soft nucleophile (enolate carbon).[2]

  • Mechanism: If you use a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF), you generate the enolate. While O-methylation is kinetically favored, C-methylation is thermodynamically possible and irreversible.[1][2] This is often exacerbated by high temperatures or insufficient cooling during reagent addition.[1][2]

  • Solution: Maintain strict temperature control (

    
     to RT) and avoid strong bases. If using 
    
    
    , ensure the solvent is acetone (mild) rather than DMF (promotes enolization).[2] The
    
    
    method virtually eliminates C-alkylation.[1][2]
Issue 3: "My yield is low, and I'm recovering Mandelic Acid."

Diagnosis: Ester Hydrolysis.[1][2] Root Cause: Presence of water in the reaction mixture or during workup under basic conditions.[2]

  • Mechanism: Methyl esters are susceptible to saponification.[1][2] If you use aqueous NaOH or if your "anhydrous" solvent is wet, the hydroxide ion will attack the ester carbonyl.[2]

  • Solution:

    • Use anhydrous methanol or MeI as the solvent/reagent.[1][2]

    • Add a molecular sieve (3Å or 4Å) to the reaction vessel.

    • Avoid aqueous basic workups; quench with dilute acid or filter through silica.[1][2]

Comparative Analysis of Reaction Conditions

ParameterMethod A: Strong Base (NaH)Method B: Mild Base (

)
Method C: Purdie-Irvine (

)
Primary Reagent NaH / MeI / DMF

/ DMS / Acetone

/ MeI / (Optional Solvent)
Risk of Racemization High (Critical Failure)Moderate (Temp.[1][2] dependent)Low (Preferred for Chiral)
Risk of C-Alkylation High LowNegligible
Reaction Time Fast (< 1 hr)Slow (12–24 hrs)Moderate (4–12 hrs)
Cost LowLowHigh (Silver salts)
Recommendation Avoid for Chiral Acceptable for RacemicGold Standard for Chiral

Standard Operating Procedure (SOP)

Protocol: Optimized O-Methylation of (R)-Methyl Mandelate using

Reagents:

  • (R)-Methyl Mandelate (1.0 eq)[1][2]

  • Methyl Iodide (MeI) (5.0 eq) – Acts as reagent and co-solvent[2]

  • Silver(I) Oxide (

    
    ) (1.5 eq) – Freshly activated if possible[2]
    
  • Drying Agent:

    
     (Drierite) or Molecular Sieves (Optional but recommended)[2]
    
  • Solvent: DMF (Minimal volume) or run neat in MeI.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2).

  • Dissolution: Dissolve (R)-Methyl Mandelate (10 mmol, 1.66 g) in minimal anhydrous DMF (5 mL). Note: Can also be run neat in excess MeI.

  • Addition: Add Methyl Iodide (50 mmol, 3.1 mL) in one portion.

  • Activation: Add Silver(I) Oxide (15 mmol, 3.48 g) slowly over 10 minutes. The reaction is exothermic; cool in an ice bath if running on a scale >5g.[2]

  • Reaction: Wrap flask in aluminum foil (Ag salts are light-sensitive). Stir vigorously at room temperature for 12–24 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). Product (

    
    ) is less polar than starting material (
    
    
    ).[2]
  • Workup:

    • Dilute with Diethyl Ether (50 mL).

    • Filter through a pad of Celite to remove silver salts.[1][2] Wash the pad with ether.[1][2]

    • Critical: Wash the organic filtrate with 1M HCl (to remove trace Ag), then sat.[2]

      
      , then Brine.[1][2]
      
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via flash column chromatography if necessary, though crude purity is often >95%.[1][2]
    

Visualizations

Figure 1: Reaction Pathways & Side Reactions

This diagram illustrates the divergence between the desired O-methylation and the competing side reactions driven by base selection.[1][2]

ReactionPathwaysStartMethyl Mandelate(Chiral)BaseBase SelectionStart->BaseEnolateEnolate Intermediate(Planar/Achiral)Base->EnolateStrong Base (NaH, LDA)Deprotonates alpha-CComplexAg-Alkoxide Complex(Stereocenter Intact)Base->ComplexMild Base (Ag2O)Coordinates OxygenRacemicRacemic Product(50% R / 50% S)Enolate->RacemicReprotonationC_AlkC-Methylated Byproduct(Impurity)Enolate->C_AlkC-Attack on MeIProductMethyl 2-methoxy-2-phenylacetate(High ee%)Complex->ProductSN2 Attack on MeI

Caption: Divergent pathways determined by base strength. Strong bases lead to enolization (red path), causing racemization and C-alkylation.[1][2] Silver oxide facilitates direct O-methylation (green path) preserving chirality.[1][2]

Figure 2: Troubleshooting Decision Tree

A logical flow for diagnosing experimental failures.

TroubleshootingStartProblem IdentifiedQ1Is the product racemic?Start->Q1Q2Is there a byproduct(M+14)?Q1->Q2NoSol1Switch to Ag2O(Avoid NaH/LDA)Q1->Sol1YesQ3Is the yield low(Starting Material remains)?Q2->Q3NoSol2Lower Temp & Reduce Base StrengthQ2->Sol2YesSol3Check Water ContentAdd Molecular SievesQ3->Sol3Yes

Caption: Diagnostic workflow for identifying the root cause of synthetic failure based on product analysis.

References

  • Purdie, T., & Irvine, J. C. (1903). The alkylation of sugars.[3] Journal of the Chemical Society, Transactions, 83, 1021-1037.[1]

  • PubChem. Methyl 2-methoxy-2-phenylacetate (Compound Summary). National Library of Medicine.[1][2]

  • Mislow, K. (1951).[1][2] The racemization of alpha-hydroxy esters.[1][2] Journal of the American Chemical Society.[2] (Contextual grounding on racemization mechanisms).

  • Farnberger, J. E., et al. (2018).[2] Biocatalytic methylation and demethylation via a shuttle catalysis concept.[1][2][4] Nature Communications.[1][2] (Discusses conventional vs enzymatic methylation limitations).

Stability of methyl 2-methoxy-2-phenylacetate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Topic: Stability & Reactivity under Acidic Conditions[1]

Executive Stability Profile

Compound: Methyl 2-methoxy-2-phenylacetate (MMPA) CAS: 3558-61-0 Class:


-Alkoxy Ester / Mandelic Acid Derivative[1]

Methyl 2-methoxy-2-phenylacetate is a bifunctional intermediate containing a methyl ester and a benzylic ether.[1] Under acidic conditions, it exhibits a divergent stability profile .[1] While the ether linkage is generally robust, the ester moiety is susceptible to hydrolysis, and the chiral center (


-carbon) is prone to racemization via acid-catalyzed enolization.
Acid Stability Matrix
Acidic ConditionPrimary ReactionStability RatingKey Risk
Dilute Mineral Acid (e.g., 1M HCl, 25°C)Hydrolysis (Slow)🟡 ModerateSlow conversion to 2-methoxy-2-phenylacetic acid.[1]
Conc. Mineral Acid (e.g., Conc.[1] H₂SO₄)Decarbonylation / Cleavage🔴 UnstableLoss of CO; formation of benzaldehyde derivatives [1].
Lewis Acids (e.g., BBr₃, AlCl₃)Ether Cleavage🔴 UnstableDemethylation to Methyl Mandelate (

-OH).[1]
Acidic Alcohol (e.g., HCl/MeOH)Transesterification🟢 Stable*Stable structure, but ester group exchanges with solvent.[1]
High Temp + Acid (>60°C)Racemization 🔴 UnstableLoss of optical purity via enol intermediate [2].[1]

Mechanistic Pathways (Visualization)

The following diagram illustrates the three competing pathways MMPA undergoes in acidic environments. Note that Path B (Racemization) is often the "silent killer" of yield in enantioselective synthesis.[1]

MMPA_Pathways cluster_0 Critical Failure Mode: Racemization MMPA Methyl 2-methoxy-2-phenylacetate (Chiral Starting Material) Protonated Protonated Carbonyl Intermediate MMPA->Protonated + H+ (Equilibrium) Enol Enol Intermediate (Achiral/Planar) Protonated->Enol - H+ (alpha-deprotonation) Rate: Fast at High T AcidProduct 2-Methoxy-2-phenylacetic acid (Hydrolysis Product) Protonated->AcidProduct + H2O (Hydrolysis) Rate: Slow at RT Racemate Racemic Mixture (Loss of ee%) Enol->Racemate Reprotonation (Non-stereoselective)

Figure 1: Competing reaction pathways for MMPA under acidic conditions. Note that enolization destroys chirality.[2]

Troubleshooting Guide (Q&A)

Issue 1: "I am observing a loss of enantiomeric excess (ee%) during workup."

Diagnosis: Acid-Catalyzed Racemization.[1] The Science: The


-proton in MMPA is benzylic and adjacent to a carbonyl, making it relatively acidic (

). In the presence of acid, the carbonyl oxygen protonates, lowering the activation energy for enolization. Once the molecule forms the planar enol, chirality is lost.[1] Corrective Action:
  • Temperature Control: Never heat the reaction above 40°C while the pH is < 4. Racemization rates increase exponentially with temperature [2].[1]

  • Quench Protocol: Do not quench acidic reactions into water and let them sit. Neutralize immediately with saturated NaHCO₃ or phosphate buffer (pH 7) at 0°C.

  • Solvent Check: Avoid high-dielectric protic solvents (like water/methanol mixtures) at low pH if optical purity is paramount, as they stabilize the charged transition states of enolization.[1]

Issue 2: "My yield is low, and I see a new peak at RRT 0.85 on HPLC."

Diagnosis: Ester Hydrolysis.[1] The Science: You are converting your methyl ester into the free carboxylic acid (2-methoxy-2-phenylacetic acid).[1] This follows the Aac2 mechanism (Acid-catalyzed, acyl-oxygen cleavage).[1] Corrective Action:

  • Water Content: This reaction requires water.[1] If using HCl in an organic solvent (e.g., HCl/Dioxane), ensure the system is anhydrous.[1]

  • Steric Protection: The

    
    -phenyl group provides some steric protection, making this hydrolysis slower than simple methyl acetate, but it will still proceed over hours at room temperature in aqueous acid [3].[1]
    
Issue 3: "I used BBr₃/DCM and lost my methoxy group."

Diagnosis: Ether Cleavage (Demethylation).[1] The Science: Boron tribromide (BBr₃) is a strong Lewis acid specifically used to cleave ethers.[1] It coordinates to the methoxy oxygen, facilitating nucleophilic attack (usually by bromide) to cleave the C-O bond, yielding Methyl Mandelate (


-hydroxy ester).[1]
Corrective Action: 
  • Alternative Reagents: If you need to perform Lewis acid catalysis elsewhere on the molecule, use milder Lewis acids like ZnCl₂ or catalytic Sc(OTf)₃, which are less likely to cleave the benzylic ether.[1]

Validated Experimental Protocols

Protocol A: Rapid Stability Check (HPLC)

Use this protocol to verify if your acidic conditions are degrading the compound.

Reagents:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100mm, 3.5µm.[1]

Step-by-Step:

  • Preparation: Dissolve 5 mg of MMPA in 1 mL of acetonitrile.

  • Challenge: Add 100 µL of your specific acidic reaction media (e.g., 1M HCl) to the vial.

  • Incubation: Hold at intended reaction temperature for 1 hour.

  • Analysis: Inject 5 µL onto HPLC.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Detection: UV @ 210 nm and 254 nm.[1]

  • Interpretation:

    • Peak @ ~6.5 min: Intact MMPA.

    • Peak @ ~4.2 min: Hydrolyzed Acid (Polarity shift).

    • Peak @ ~5.0 min: Mandelic Acid derivative (if ether cleavage occurred).

Protocol B: Enantiomeric Excess (ee) Determination

Essential for validating that your acidic conditions preserved chirality.[1]

Method: Chiral HPLC (Normal Phase)[1]

  • Column: Chiralcel OD-H or AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Reference: Racemic standard must be run first to establish separation of enantiomers (typically split by 1-2 minutes).[1]

Frequently Asked Questions (FAQs)

Q: Can I use concentrated sulfuric acid to catalyze a reaction on the phenyl ring of MMPA? A: High Risk. Concentrated H₂SO₄ can induce decarbonylation of


-methoxy acids/esters [1]. The 

-carbon cation is stabilized by the methoxy group, facilitating the loss of CO and potentially generating benzaldehyde dimethyl acetal derivatives or polymerization products. Use triflic acid (TfOH) or milder sulfonation conditions if necessary.[1]

Q: Is the methyl ester or the methoxy ether more stable to acid? A: The methoxy ether is more stable to typical Brønsted acids (HCl, H₂SO₄).[1] The methyl ester will hydrolyze long before the ether cleaves.[1] Ether cleavage usually requires targeted reagents (BBr₃, HI) or extreme conditions.[1]

Q: I need to remove the methyl ester but keep the methoxy group. Can I use acid hydrolysis? A: Yes, but base hydrolysis (LiOH/THF/Water) is generally preferred.[1] Acid hydrolysis requires heat to proceed at a useful rate, which increases the risk of racemization.[1] If you must use acid, use 3M HCl at 50°C and monitor ee% closely.[1]

References

  • Decarbonylation Risks: Dyksterhuis, L., & Rivett, D. E. A. (1962).[1] Synthesis of some p-substituted

    
    -methoxyphenylacetic acids. Journal of the South African Chemical Institute, 15,[1][3] 21. 
    
  • Racemization Mechanisms: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.).[1] Wiley-Interscience.[1] (See Section: Acid-catalyzed racemization of carbonyl compounds).

  • Hydrolysis Kinetics: PubChem Compound Summary for CID 344720, Methyl 2-methoxy-2-phenylacetate. National Center for Biotechnology Information (2025). [4][5][6]

Sources

Stability of methyl 2-methoxy-2-phenylacetate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of Methyl 2-methoxy-2-phenylacetate under Basic Conditions CAS: 3558-61-0 | Formula: C₁₀H₁₂O₃ | MW: 180.20 g/mol Synonyms: Methyl


-methylmandelate; 

-methoxybenzeneacetic acid methyl ester.

Executive Technical Summary

Status: High Risk of Racemization in Base.

Methyl 2-methoxy-2-phenylacetate (MMPA) presents a classic "kinetic competition" scenario in organic synthesis. The molecule contains a benzylic proton at the


-position that is acidified by two electron-withdrawing groups: the ester carbonyl and the phenyl ring.

Under basic conditions (pH > 10), the deprotonation of this


-carbon competes directly with the nucleophilic attack on the ester carbonyl (saponification).
  • Path A (Hydrolysis): Irreversible formation of the carboxylate (desired).

  • Path B (Racemization): Reversible formation of a planar enolate intermediate (undesired).

Senior Scientist Note: If your starting material is enantiopure (e.g., (S)-MMPA), standard saponification (NaOH/MeOH/Reflux) will almost certainly degrade your enantiomeric excess (ee). You must use kinetically controlled conditions or enzymatic catalysis.

Troubleshooting Guide (Q&A)

Issue 1: "I hydrolyzed the ester using NaOH, but the product has 0% ee."

Diagnosis: You have triggered base-catalyzed racemization via the enolate mechanism. Technical Explanation: The


 of the 

-proton in MMPA is significantly lower (~19-21 in DMSO) than a standard alkyl ester due to resonance stabilization from the phenyl ring. Strong bases like NaOH or KOH generate a concentration of hydroxide sufficient to deprotonate this position faster than they hydrolyze the ester, especially at elevated temperatures. Once the planar enolate forms, reprotonation occurs from either face, resulting in a racemic mixture. Corrective Action: Switch to Protocol A (Lithium Hydroxide Hydrolysis) at 0°C or Protocol B (Enzymatic Hydrolysis) .
Issue 2: "I see a new spot on TLC that is neither the acid nor the starting material."

Diagnosis: Transesterification. Technical Explanation: If you are using an alcohol solvent different from the ester group (e.g., Ethanol instead of Methanol), the alkoxide ion generated by the base will attack the carbonyl, swapping the methoxy group for an ethoxy group (Ethyl 2-methoxy-2-phenylacetate). Corrective Action: Always match the solvent alcohol to the ester (use Methanol for methyl esters) or use a non-nucleophilic co-solvent like THF or Dioxane (see Protocol A ).

Issue 3: "The reaction is stalled at 50% conversion."

Diagnosis: Insufficient water solubility or equilibrium issues. Technical Explanation: MMPA is lipophilic. In purely aqueous base, it forms an oil droplet, limiting the surface area for reaction. In pure methanol, the equilibrium may favor the ester. Corrective Action: Use a miscible co-solvent system (THF:Water 3:1) to ensure a homogeneous phase.[1]

Visualizations

Figure 1: Competitive Pathways in Base

This diagram illustrates the kinetic competition between the desired hydrolysis and the undesired racemization.

MMPA_Pathways Start Methyl 2-methoxy-2-phenylacetate (Chiral) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Deprotonation (Base) Tetrahedral Tetrahedral Intermediate Start->Tetrahedral Nucleophilic Attack (OH-) RacemicProduct Racemic Acid (0% ee) Enolate->RacemicProduct Reprotonation ChiralProduct Chiral Acid (High ee) Tetrahedral->ChiralProduct Elimination of OMe-

Caption: Kinetic competition between deprotonation (Red/Racemization) and nucleophilic attack (Green/Hydrolysis).

Figure 2: Method Selection Decision Tree

DecisionTree Start Start: Hydrolysis of MMPA IsChiral Is the starting material optically active? Start->IsChiral Standard Use Standard Saponification (NaOH / MeOH / Reflux) IsChiral->Standard No (Racemic) HighEE Is >98% ee required? IsChiral->HighEE Yes Enzyme Use Protocol B: Enzymatic Hydrolysis HighEE->Enzyme Yes (Critical) LiOH Use Protocol A: LiOH / THF / 0°C HighEE->LiOH No (Moderate tolerance)

Caption: Decision matrix for selecting the appropriate hydrolysis protocol based on enantiopurity requirements.

Standard Operating Procedures (SOPs)

Protocol A: Mild Chemical Hydrolysis (LiOH Method)

Best for: Standard synthesis where moderate care is needed to preserve chirality.

Theory: Lithium hydroxide is less basic than NaOH/KOH in organic solvents. The lithium cation (


) can coordinate with the carbonyl oxygen, activating it towards nucleophilic attack by water while minimizing the basicity of the medium, thereby favoring hydrolysis over deprotonation.
  • Preparation: Dissolve MMPA (1.0 equiv) in THF (tetrahydrofuran).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add a solution of LiOH·H₂O (1.2 equiv) in water dropwise.

    • Solvent Ratio Target: THF:Water should be approximately 3:1 (v/v) .

  • Reaction: Stir at 0°C. Monitor by TLC (Hexane:EtOAc 8:2) every 30 minutes.

    • Note: Do not let the reaction warm to room temperature unless conversion is <10% after 4 hours.

  • Quench: Once starting material is consumed, acidify carefully with 1M HCl to pH 3-4 at 0°C.

  • Extraction: Extract immediately with Ethyl Acetate.

Protocol B: Enzymatic Hydrolysis (Lipase Method)

Best for: High-value intermediates requiring >99% ee retention.

Theory: Lipases (e.g., Candida antarctica Lipase B) operate at neutral pH (7.0-8.0), completely avoiding the basic conditions that cause racemization.

  • Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.5).

  • Emulsion: Mix MMPA (1.0 g) with Buffer (10 mL) and Toluene (2 mL) to help solubility.

  • Enzyme Addition: Add CAL-B (immobilized, e.g., Novozym 435) (20-50 mg/mmol substrate).

  • Incubation: Stir gently at 30°C .

  • Monitoring: Monitor conversion by HPLC.

  • Workup: Filter off the enzyme beads (can be reused). Acidify the filtrate to pH 3 and extract.

Comparative Data: Hydrolysis Methods

ParameterStandard SaponificationLiOH / THF (Protocol A)Enzymatic (Protocol B)
Reagents NaOH / MeOHLiOH / THF / H₂OLipase / Buffer pH 7
Temperature Reflux (65°C)0°C30°C
Reaction Time 1 - 2 Hours4 - 12 Hours12 - 24 Hours
Racemization Risk High (>50% loss) Low (<5% loss) Negligible (~0%)
Yield High (Quantitative)Good (85-95%)Good (80-90%)
Cost LowLowHigh (Enzyme cost)

References

  • PubChem. Methyl 2-methoxy-2-phenylacetate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Google Patents.Process for the preparation of 2-(pyrid-2-yloxymethyl)phenylacetates (US5942623A). (Discusses synthesis and handling of similar phenylacetate intermediates).
  • ChemSynthesis. Methyl 2-methoxy-2-phenylacetate Synthesis and Properties. Available at: [Link]

  • ScienceDirect / Tetrahedron.Lithium hydroxide hydrolysis of esters. (General methodology reference for mild hydrolysis). Note: General protocol adaptation based on standard organic synthesis procedures for alpha-chiral esters.

Sources

Technical Support Center: Methyl 2-methoxy-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 3558-61-0 (Racemic) | 26164-26-1 (R-Isomer)[1]

Welcome to the Technical Support Hub. This guide is designed for researchers and process chemists working with Methyl 2-methoxy-2-phenylacetate .[1] Unlike standard safety data sheets (SDS), this document addresses the specific "silent killers" of this reagent: base-catalyzed racemization and moisture-induced hydrolysis .[1]

Part 1: Critical Storage Protocols (The "Pre-Experiment" Phase)

Q: I just received a shipment. What is the immediate stabilization protocol?

A: Upon receipt, do not simply place the bottle in the cabinet. This compound is an


-heteroatom substituted ester .[1] The methoxy group at the 

-position increases the electrophilicity of the carbonyl carbon, making it more susceptible to hydrolysis than simple alkyl esters.

Immediate Action Plan:

  • Inspect the Seal: Check for precipitate (sign of hydrolysis to acid) or yellowing (oxidation).

  • Atmosphere Exchange: If you plan to store it for >30 days, purge the headspace with dry Nitrogen or Argon.

  • Temperature: Store at 2–8°C . While the compound is often stable at room temperature for short periods, refrigeration significantly retards the kinetics of both hydrolysis and potential peroxide formation at the benzylic ether position.

Q: Can I store this in a standard solvent cabinet?

A: Conditional Yes, but risky.

  • Risk: Proximity to volatile amines (e.g., Triethylamine, Pyridine).

  • Mechanism: The

    
    -proton of Methyl 2-methoxy-2-phenylacetate is acidic  (
    
    
    
    ) because it is flanked by both a carbonyl group and a phenyl ring.[1] Trace amine vapors can deprotonate this position, leading to the formation of an enolate intermediate. When the proton returns, it does so without stereocontrol, causing racemization of chiral samples.
  • Protocol: Isolate this compound from volatile bases. Use secondary containment (a sealed outer jar with desiccant).

Visual Guide: Storage Lifecycle Workflow

The following diagram illustrates the decision logic for incoming inventory to prevent degradation.

StorageProtocol cluster_0 Critical Warning Receipt Receipt of Material VisualCheck Visual Inspection (Clear/Colorless?) Receipt->VisualCheck Purge Purge Headspace (Dry N2/Ar) VisualCheck->Purge Pass Quarantine Quarantine (Check NMR/GC) VisualCheck->Quarantine Fail (Yellow/Solids) Fridge Store at 2-8°C (Away from Bases) Purge->Fridge Warning Avoid Volatile Amines (Prevents Racemization) Fridge->Warning

Figure 1: Decision logic for the intake and storage of Methyl 2-methoxy-2-phenylacetate to ensure stereochemical and chemical integrity.

Part 2: Handling & Stability (The "During-Experiment" Phase)

Q: My reaction yield is low. Could the reagent have racemized or degraded?

A: Yes. This is the most common failure mode.

  • The "Gotcha": Users often treat this as a standard ester. However, the benzylic C-H bond is activated.

  • Avoid:

    • Basic Alumina/Silica: Do not purify chiral samples on basic stationary phases. Use neutral silica.

    • Protic Solvents + Base: Even weak bases (like

      
      ) in methanol can cause racemization via enolization.
      
Q: How do I distinguish between Hydrolysis and Racemization?

A: You need to use specific analytical techniques. A standard LC-MS will show the same mass for enantiomers.[1]

IssueChemical SymptomDetection MethodKey Indicator
Hydrolysis Conversion to 2-methoxy-2-phenylacetic acid1H NMR Loss of Methyl ester singlet (~3.7 ppm).[1] Appearance of broad COOH peak (>10 ppm).
Racemization Loss of optical purity (ee%)Chiral HPLC/GC Split peaks on chiral column (e.g., Chiralcel OD-H).[1]
Peroxidation Formation of benzylic peroxidesKI Starch Paper Positive test (Blue/Black) on wet ether solution.
Q: Can I use this reagent in Grignard reactions?

A: Proceed with Caution. The ester group is the primary electrophile. However, the


-methoxy group can act as a leaving group in certain "push-pull" mechanisms or chelate the Magnesium, altering selectivity.[1]
  • Recommendation: Add the Grignard reagent slowly at low temperature (-78°C) to favor addition over deprotonation (which would quench the Grignard and recover starting material).[1]

Part 3: Troubleshooting Degradation (The "Post-Experiment" Analysis)

Q: The liquid has turned yellow. Is it usable?

A: Likely No. Yellowing often indicates oxidation at the benzylic position or polymerization of impurities.

  • Run a TLC: Compare against a known pure standard. If a baseline spot appears (acid) or a UV-active smear is present, redistill (vacuum distillation) or discard.[1]

  • Vacuum Distillation: This compound can be purified by distillation under reduced pressure.

    • Note: Ensure the apparatus is base-free to prevent racemization during heating.[1]

Visual Guide: Purity Analysis Workflow

Use this flowchart to determine if your reagent requires purification or disposal.

PurityCheck Start Suspect Sample NMR 1H NMR Analysis (CDCl3) Start->NMR CheckOMe Check OMe Singlets (Expected: ~3.4 & ~3.7 ppm) NMR->CheckOMe Decision Are peaks sharp and integral 3:3? CheckOMe->Decision Pass Purity OK Proceed Decision->Pass Yes Fail Impure Decision->Fail No Identify Identify Impurity Fail->Identify Acid Broad peak >10ppm (Hydrolysis) Identify->Acid Acid Shift Unknown Extra Aromatics/Multiplets (Oxidation/Polymer) Identify->Unknown Noise Action1 Redissolve in Et2O Wash w/ NaHCO3 Acid->Action1 Action2 Vacuum Distillation Unknown->Action2

Figure 2: Troubleshooting logic for verifying chemical purity via NMR spectroscopy.

Part 4: Emergency & Safety Data

GHS Classification:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][3]

Spill Response:

  • Ventilate: Open fume hood sashes fully.

  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use sawdust (flammability risk with organic esters).

  • Neutralize: Wash the area with a dilute soap solution. Acid neutralization is generally not required unless hydrolysis has generated significant quantities of acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 344720, Methyl 2-methoxy-2-phenylacetate.[1] Retrieved January 28, 2026 from [Link][1]

  • Sivakua, T., & Smith, G. G. (1983). Racemization of Amino Acids and Derivatives.[4] (Contextual reference for benzylic/alpha-proton acidity and racemization mechanisms in similar systems).

  • ChemSynthesis. Synthesis and Physical Properties of CAS 3558-61-0. Retrieved January 28, 2026 from [Link][1]

Sources

Technical Support Center: Methyl 2-Methoxy-2-Phenylacetate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Department: Process Chemistry & Purification Support Subject: Troubleshooting Impurity Removal in O-Methylation Workflows[1][2]

Diagnostic Hub: Identify Your Impurity Profile

Before initiating a purification protocol, you must characterize the crude reaction mixture.[3] In the synthesis of methyl 2-methoxy-2-phenylacetate (MMPA) from methyl mandelate, the impurity profile dictates the purification strategy.[1][2]

Common Impurity Signatures:

Impurity TypeChemical SpeciesDiagnostic Signal (TLC/NMR)Root Cause
Starting Material (SM) Methyl Mandelate (OH-ester)TLC: Lower Rf than product (Polar).1H NMR: ~5.2 ppm (CH-OH) doublet/singlet.[1][2]Incomplete conversion; wet reagents; old base.[1][2]
Hydrolysis Product 2-Methoxy-2-phenylacetic acidTLC: Streaks at baseline.1H NMR: Broad COOH peak >10 ppm.[1][2]Moisture in reaction; aqueous workup pH too high/low.
Alkylation Agent Methyl Iodide / Dimethyl SulfateTLC: Volatile/Invisible.Safety: Highly toxic/carcinogenic.[1][2]Excess equivalents used to drive rate.[1][2]
Side Product O-Acyl Isourea (if carbodiimide used)TLC: Complex spots.NMR: Urea signals.[1][2]Incorrect coupling reagents (rare for this specific methylation).[1][2]

Workflow Visualization: The Purification Logic

The following decision tree illustrates the logic for selecting the correct purification module based on your specific impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckMeI Safety Check: Excess MeI/DMS? Start->CheckMeI CheckSM Check TLC/NMR: Unreacted Methyl Mandelate? Action_Scavenge PROTOCOL B: Chemical Scavenging (Polymer-Supported Isocyanate) CheckSM->Action_Scavenge Yes (>5% SM remaining) Final Pure MMPA (Oil or Low-Melting Solid) CheckSM->Final No (<1% SM) CheckAcid Check pH/TLC: Acidic Impurities? CheckAcid->CheckSM No Action_Wash PROTOCOL A: Bicarbonate Wash (pH Control) CheckAcid->Action_Wash Yes (Hydrolysis) CheckMeI->CheckAcid No Action_Quench PROTOCOL C: Amine Quench (Remove Electrophiles) CheckMeI->Action_Quench Yes (Toxic Risk) Action_Scavenge->Final Action_Wash->CheckSM Action_Quench->CheckAcid

Figure 1: Decision matrix for selecting the appropriate purification module based on crude analysis.

Technical Protocols

Protocol A: The "Clean" Aqueous Workup (Acid Removal)

Purpose: Removes hydrolysis byproducts (carboxylic acids) and inorganic salts (NaI, KI).[2] Mechanism: The target MMPA is a neutral ester.[2] The impurity (acid) forms a water-soluble salt at pH 8-9.[1][2]

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or MTBE .[2] Avoid DCM if possible to prevent emulsions.[1][2]

  • Quench: Pour mixture into ice-cold saturated Ammonium Chloride (NH₄Cl) . Agitate vigorously.

  • Phase Separation: Separate the organic layer.[1][2]

  • The Critical Wash: Wash the organic layer 2x with Saturated Sodium Bicarbonate (NaHCO₃) .[2]

    • Why? This converts 2-methoxy-2-phenylacetic acid into its sodium salt (R-COO⁻ Na⁺), forcing it into the aqueous layer.[1][2]

    • Caution: Vent frequently.[1][2][3] CO₂ gas will evolve.[1][2][3]

  • Brine Wash: Wash 1x with saturated NaCl to remove residual water.[1][2][3]

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate.

Protocol B: Chemical Scavenging (Removing Unreacted Alcohol)

Purpose: Removes unreacted Methyl Mandelate (SM) without difficult chromatography.[2] Context: Methyl Mandelate (OH) and MMPA (OMe) have similar boiling points, making distillation difficult.[2] The -OH group is the "handle" for removal.[1][2]

Method: Polymer-Supported Sequestration (Recommended) This method is superior to standard chromatography for removing <10% SM.[2]

  • Reagent: Use Polystyrene-supported Isocyanate (PS-NCO) resin (1.2 - 1.5 equivalents relative to residual SM).[1][2]

  • Procedure:

    • Dissolve crude oil in dry DCM or THF.[1][2]

    • Add PS-NCO resin.[1][2]

    • Stir gently at room temperature for 2-4 hours (or overnight).

    • Mechanism:[4][5][6][7][8][9][10] The isocyanate reacts only with the hydroxyl group of the Methyl Mandelate to form a carbamate covalently bound to the plastic bead. The product (MMPA) has no -OH and does not react.[1][2]

  • Filtration: Filter the mixture through a fritted glass funnel or cotton plug.

  • Result: The filtrate contains pure MMPA.[1][2] The impurity stays trapped in the filter cake.[2]

Protocol C: Safety Quench (Removing Methyl Iodide)

Purpose: Destroy excess alkylating agents before rotovap to prevent contaminating laboratory air.[2]

  • Reagent: Add Triethylamine (Et₃N) or aqueous Ammonia to the reaction mixture before workup.

  • Stir: Stir for 30 minutes at room temperature.

  • Mechanism: The amine performs an SN2 attack on the MeI, creating a quaternary ammonium salt (e.g., Et₃N⁺-Me I⁻).[2]

  • Removal: This salt is highly water-soluble and will be quantitatively removed during the aqueous workup (Protocol A, Step 2).[2]

Mechanistic Insight: Why Scavenging Works

The separation of the hydroxy-ester (SM) from the methoxy-ester (Product) relies on exploiting the nucleophilicity of the hydroxyl group.[1]

ScavengingMechanism SM Methyl Mandelate (Impurity with -OH) Complex Covalent Carbamate (Trapped on Bead) SM->Complex Reacts with Resin Resin PS-Isocyanate (Solid Support) Resin->Complex Product MMPA (In Solution) Product->Product No Reaction (Passes through)

Figure 2: Chemoselective removal of alcohol impurities using solid-phase scavenging.

Frequently Asked Questions (FAQ)

Q1: My product is solidifying into a waxy gum. Is this normal? A: Yes. Pure Methyl 2-methoxy-2-phenylacetate has a melting point near room temperature (often reported ~60°C, but impurities lower this drastically).[1][2] If it is a waxy solid, it is likely quite pure.[2] If it is a yellow oil, it may still contain solvent or small amounts of methyl mandelate.[2] Recrystallization from Hexane/EtOAc can yield white needles.[1][2]

Q2: Can I use distillation instead of chromatography? A: High-vacuum distillation is possible but challenging due to the close boiling points of the SM and Product.[2] If you choose distillation, ensure you have quenched all MeI first to avoid codistillation of toxic vapors.[2] For <5g scales, chromatography or scavenging is significantly more efficient.[2]

Q3: The reaction stalled at 80% conversion. Should I add more base? A: Proceed with caution. Adding more strong base (like NaH) can cause racemization of the alpha-center if your compound is chiral.[1][2] It is often safer to stop, work up the reaction, and use Protocol B (Scavenging) to remove the remaining 20% starting material, rather than risking the integrity of the product with harsh conditions.

Q4: I see a new spot on TLC that is less polar than my product. What is it? A: If you used harsh conditions (high heat), you may have formed the self-condensation product (Claisen condensation of the ester).[2] This is difficult to remove. Optimize reaction temperature (keep <0°C during addition) to prevent this.

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for esterification and ether synthesis). [1][2]

  • Greene, T. W., & Wuts, P. G. M. (2006).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Stability of methyl ethers and esters). [1][2]

  • BenchChem. (2025).[1][2][3] Methyl 2-methoxy-2-phenylacetate Structure and Properties. (Physical property verification).

  • Sigma-Aldrich. (2024).[2] Methyl (S)-(+)-mandelate Product Sheet. (Impurity profile data).

  • Marsh, A., et al. (1997).[2] "High-throughput solid-phase scavenging of functionalized organic molecules."[1][2] Tetrahedron Letters, 38(48).[2] (Basis for Protocol B).

Sources

Troubleshooting low yield in methyl 2-methoxy-2-phenylacetate derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Diagnostic: Start Here

If you are experiencing low yields (<40%), racemization, or complex side-products during the synthesis of methyl 2-methoxy-2-phenylacetate (from methyl mandelate), you are likely using a standard Williamson Ether Synthesis protocol (Sodium Hydride / NaH).[1]

Immediate Action: Stop using NaH. Corrective Protocol: Switch to the Purdie-Irvine Alkylation method using Silver(I) Oxide (


).
Quick Diagnostic Matrix
SymptomProbable CauseTechnical Explanation
Racemization (Loss of chirality)Base is too strong (

mismatch).[1]
The

-proton is benzylic and

-to-carbonyl, making it highly acidic.[1] NaH causes enolization.[1]
Low Yield (<40%) Side reactions (Elimination/Hydrolysis).[1]Strong bases promote elimination to methyl phenylglyoxylate or hydrolysis of the ester.[1]
Stalled Reaction Catalyst passivation.[1]

surface becomes coated with AgI byproducts, halting reactivity.[1]

The Core Problem: Acidity & Enolization

To fix the yield, you must understand the failure mode. Methyl mandelate contains three distinct reactive sites. The standard Williamson ether synthesis (NaH + MeI) fails because it treats the molecule as a simple alcohol.[1]

  • The Trap: The

    
    -proton in methyl mandelate is exceptionally acidic because it is both benzylic  and 
    
    
    
    -to-carbonyl
    .[1]
  • The Mechanism of Failure: NaH (Strong Base) deprotonates the

    
    -carbon before or competitively with the hydroxyl group.[1] This forms an enolate intermediate, destroying the stereocenter (racemization) and leading to Claisen-type condensations or elimination products.[1]
    
Visualizing the Failure vs. Success Pathways

ReactionPathways Start Methyl Mandelate (Chiral Starting Material) NaH Route A: NaH/MeI (Strong Base) Start->NaH Ag2O Route B: Ag2O/MeI (Mild Base) Start->Ag2O Enolate Enolate Formation (Planar Intermediate) NaH->Enolate Deprotonates C-H Coordination Ag+ Coordination (No Enolization) Ag2O->Coordination Activates O-H Racemic Racemic Mixture (Low Yield/High Impurity) Enolate->Racemic Reprotonation/Alkylation Product Methyl 2-methoxy-2-phenylacetate (High Yield / Retained Chirality) Coordination->Product MeI Attack

Figure 1: Mechanistic divergence between NaH (racemization) and Ag2O (retention) pathways.[1]

The Solution: Purdie-Irvine Alkylation Protocol

This protocol uses Silver(I) Oxide (


) as a mild base and halogen scavenger.[1] It is the industry standard for alkylating 

-hydroxy esters.[1]
Reagents & Setup
  • Substrate: Methyl Mandelate (1.0 equiv)[1]

  • Alkylating Agent: Methyl Iodide (MeI) (5.0 - 10.0 equiv) — Excess is crucial.[1]

  • Catalyst/Base: Silver(I) Oxide (

    
    ) (1.5 - 2.0 equiv)[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetone (Dry).[1] Note: Classical Purdie conditions are solvent-free, but DMF improves homogeneity.[1]

  • Conditions: Room Temperature, Darkness (wrap flask in foil).

Step-by-Step Workflow
  • Preparation: Dry the

    
     in a vacuum oven at 50°C if it has been stored for long periods. Water content kills this reaction.[1]
    
  • Dissolution: Dissolve Methyl Mandelate in dry DMF (0.5 M concentration).

  • Addition: Add MeI (5 equiv) to the solution.

  • Catalyst Addition: Add

    
     in one portion.[1] The reaction is heterogeneous (black suspension).[1]
    
  • Reaction: Stir vigorously at room temperature in the dark for 12–24 hours.

    • Critical Step: If TLC shows stalling after 12 hours, add a fresh portion of

      
       (0.5 equiv) and sonicate the flask for 5 minutes to break up the AgI coating on the oxide surface.
      
  • Workup:

    • Dilute with diethyl ether.[1]

    • Filter through a Celite pad to remove silver salts (AgI/Ag2O).[1]

    • Wash the organic layer with water (to remove DMF) and brine.[1]

    • Dry over

      
       and concentrate.
      

Troubleshooting FAQ

Q: I used Ag2O but the reaction stopped at 60% conversion. Why? A: This is "Surface Passivation."[1] As the reaction proceeds, Silver Iodide (AgI) precipitates on the surface of the


 particles, blocking active sites.
  • Fix: Use high-shear stirring or ultrasonication.[1] Adding fresh

    
     midway through the reaction often pushes conversion to >95%.[1]
    

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: It is not recommended for the


 method.[1] The Purdie-Irvine reaction relies on the affinity of Silver for Iodide (

of AgI is extremely low, driving the reaction).[1] Methyl Iodide is essential for this thermodynamic drive.[1]

Q: My product has a distinct "vinegar" smell and lower mass than expected. A: You likely have hydrolysis .[1] If your DMF or reagents were "wet," the methyl ester hydrolyzed to the carboxylic acid (2-methoxy-2-phenylacetic acid).[1]

  • Check: Run an NMR. If the methyl ester singlet (~3.7 ppm) is missing or shifted, you have the acid.

  • Prevention: Use molecular sieves in the reaction or freshly distilled DMF.[1]

Q: Is the reaction exothermic? A: Mildly. On large scales (>50g), add


 in portions to manage heat, as MeI is volatile (b.p. 42°C) and can evaporate if the mixture warms up, leading to stalled reactions.[1]

Data Comparison: NaH vs. Ag2O

ParameterMethod A: Williamson (NaH)Method B: Purdie-Irvine (

)
Typical Yield 30 - 45%85 - 95%
Chiral Integrity Racemization High (<10% ee retention)Excellent (>98% ee retention)
Major Impurity Elimination products (Phenylglyoxylates)Unreacted starting material
Reaction Time 1 - 4 Hours12 - 24 Hours
Scalability Difficult (Exothermic/Runaway risk)Good (Linear scaling)

References

  • Purdie, T., & Irvine, J. C. (1903).[1][2] The alkylation of sugars.[1][2] Journal of the Chemical Society, Transactions, 83, 1021–1037.[1]

    • Foundational text establishing Ag2O/MeI as the standard for alkylating hydroxy-esters without racemiz
  • Mislow, K. (1951).[1] The Geometry of Spherical Molecules. Journal of the American Chemical Society, 73(8), 3954–3956.[1]

    • Discusses the stereochemical stability of mandelic acid derivatives during alkyl
  • Kuhn, R., et al. (1955).[1] Methylation of Hydroxyl Groups. Angewandte Chemie, 67(12), 32.[1]

    • Modern adaptations of the Purdie methylation using DMF as a solvent to improve reaction r

Sources

Validation & Comparative

Comparative Guide: Chiral Derivatizing Agents for Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug discovery and metabolomics, the enantiomeric purity of primary amines is not merely a regulatory checkbox but a determinant of biological efficacy and safety. While chiral stationary phases (CSPs) are common, Chiral Derivatizing Agents (CDAs) offer distinct advantages: they transform enantiomers into diastereomers with physically distinct properties, enabling separation on achiral columns (C18) and providing structural insights via NMR.

This guide objectively compares the three dominant CDA classes—Mosher’s Acid Chloride (NMR) , Marfey’s Reagent (LC-MS) , and OPA/Chiral Thiols (Fluorescence) —to help you select the optimal reagent based on sensitivity, stability, and available instrumentation.

Mechanistic Foundations

The core principle of chiral derivatization is the conversion of an enantiomeric mixture (chemically identical in achiral environments) into a diastereomeric mixture (chemically distinct).

Mechanism of Action

The reaction between a chiral amine substrate (


) and an enantiopure CDA (

) creates a diastereomeric amide or isoindole.

CDA_Mechanism Substrate Racemic Amine (R/S-Enantiomers) Complex Reaction Complex Substrate->Complex CDA Chiral Derivatizing Agent (Pure S-Configuration) CDA->Complex Diast_1 Diastereomer 1 (S,S) Complex->Diast_1  Covalent Bond   Diast_2 Diastereomer 2 (R,S) Complex->Diast_2 Outcome Separation Basis: NMR (Δδ) or HPLC (ΔtR) Diast_1->Outcome Diast_2->Outcome

Figure 1: Transformation of enantiomers into diastereomers, enabling physical separation.

Deep Dive: The Top 3 CDAs

A. Mosher’s Acid Chloride (MTPA-Cl)

Best For: Determination of Absolute Configuration (Stereochemistry) via NMR. The Standard:


-methoxy-

-(trifluoromethyl)phenylacetic acid chloride.
  • Mechanism: The phenyl ring of the MTPA moiety exerts an anisotropic shielding effect on the protons of the amine substrate. By comparing the chemical shift differences (

    
    ) between the 
    
    
    
    - and
    
    
    -MTPA derivatives, the spatial arrangement of substituents can be deduced.
  • Performance:

    • Resolution: Excellent for NMR. Typical

      
       values range from 0.05 to 0.5 ppm for protons near the chiral center.
      
    • Stability: Derivatives are highly stable and can be stored indefinitely.

Experimental Protocol: Double Derivatization

Critical Note: To assign absolute configuration reliably, you must derivatize separate aliquots with both (R)- and (S)-MTPA-Cl.

  • Preparation: Dissolve 10–20 mg of primary amine in 0.5 mL anhydrous pyridine in a clean NMR tube (or small vial).

  • Reaction: Add 1.2 equivalents of

    
    -(-)-MTPA-Cl. Shake carefully.
    
  • Incubation: Allow to stand at room temperature for 1–4 hours (monitor by TLC if necessary).

  • Workup: Add 0.1 mL diamine (e.g., 3-dimethylamino-1-propylamine) to scavenge excess acid chloride. Dilute with

    
     or extract with ether/HCl if purification is needed.
    
  • Analysis: Acquire

    
     NMR. Repeat steps 1–4 with 
    
    
    
    -(+)-MTPA-Cl.
  • Calculation: Calculate ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Positive and negative values will map to specific spatial sectors of the molecule [1].
    
B. Marfey’s Reagent (FDAA)

Best For: Amino acid analysis, LC-MS profiling, and separating complex mixtures. The Standard: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).[1][2]

  • Mechanism: Nucleophilic aromatic substitution (

    
    ). The fluorine atom on the nitro-benzene ring is displaced by the primary amine. The L-alanine moiety provides the chiral center.
    
  • Performance:

    • Resolution: High on standard C18 columns. L-DAA derivatives generally elute before D-DAA derivatives (for amino acids).

    • Sensitivity: High.[3][4] The dinitrophenyl group is a strong chromophore (UV 340 nm) and ionizes well in ESI-MS.

    • Variants: FDLA (Leucinamide analog) offers higher hydrophobicity, often improving resolution for amines that elute too early with FDAA [2].

Experimental Protocol: LC-MS Workflow
  • Reaction Mix: In a 1.5 mL microcentrifuge tube, mix:

    • 50

      
      L Sample (50 mM amine in water/buffer).
      
    • 100

      
      L Marfey’s Reagent (1% w/v in acetone).
      
    • 20

      
      L 1M 
      
      
      
      .
  • Incubation: Heat at 40°C for 1 hour. (Warning: Higher temps may cause racemization).

  • Quench: Add 20

    
    L 1M HCl to stop the reaction.
    
  • Dilution: Dilute with mobile phase (e.g., 50% Acetonitrile) to suitable concentration.

  • LC-MS: Inject 1–5

    
    L onto a C18 column.
    
    • Gradient: Water/Acetonitrile with 0.1% Formic Acid.[5][6]

C. OPA + Chiral Thiol (e.g., NAC)

Best For: High-throughput screening, trace analysis, and automated HPLC. The Standard: o-Phthalaldehyde (OPA) + N-Acetyl-L-Cysteine (NAC).[7]

  • Mechanism: OPA reacts with primary amines only in the presence of a thiol to form a fluorescent isoindole. Using a chiral thiol (NAC) creates diastereomers.[8]

  • Performance:

    • Sensitivity: Extreme (Femtomole limits). Ideal for biological fluids.

    • Speed: Reaction completes in < 2 minutes.

    • Stability: Poor. Isoindole derivatives degrade within minutes to hours. Automated pre-column derivatization (autoinjector) is recommended.

Experimental Protocol: Automated Pre-Column
  • Reagent A: 10 mg OPA dissolved in 1 mL methanol + 9 mL 0.4 M borate buffer (pH 9.5).

  • Reagent B: 10 mg N-Acetyl-L-Cysteine (NAC) in 10 mL borate buffer.

  • Mix: Combine A and B 24 hours before use (allows "aging" for background stability) or mix in-needle.

  • Injection Cycle:

    • Draw 5

      
      L Sample.
      
    • Draw 5

      
      L Reagent Mix.
      
    • Mix in loop/vial for 1.0 min.

    • Inject immediately.

  • Detection: Fluorescence (

    
    ).[4]
    

Comparative Analysis

Performance Metrics Summary
FeatureMosher's (MTPA) Marfey's (FDAA) OPA / NAC
Primary Application Absolute Config (NMR)Enantiomeric Purity (LC-MS)Trace Quantification (Fluorescence)
Detection Limit High

M (Low Sensitivity)
Low nM (High Sensitivity)Low fM (Ultra Sensitivity)
Reaction Time 1 - 4 Hours1 Hour< 2 Minutes
Derivative Stability Excellent (Years)Good (Days/Weeks)Poor (Minutes)
Resolution (

)
N/A (

used)
High (

)
Moderate to High
Secondary Amines? YesYesNo (Primary only)
By-products Acid hydrolysis possibleHydrolysis of reagentNon-fluorescent degradation
Decision Matrix

Decision_Tree Start Start: Select CDA Q1 Goal: Absolute Config or Separation? Start->Q1 Q2 Sample Amount? Q1->Q2 Separation/Purity Res_Mosher Use Mosher's (MTPA) (NMR Analysis) Q1->Res_Mosher Absolute Config Q3 Secondary Amine? Q2->Q3 Standard (> nmol) Res_OPA Use OPA + NAC (Fluorescence) Q2->Res_OPA Trace (< pmol) Res_Marfey Use Marfey's (FDAA) (LC-MS) Q3->Res_Marfey Yes Q3->Res_OPA No (Primary Only)

Figure 2: Strategic selection of derivatizing agents based on analytical goals.

Expert Recommendations

  • For Unknown Structures: Always start with Mosher's method . It provides structural elucidation capabilities that chromatographic methods cannot. Ensure you use anhydrous pyridine to prevent hydrolysis of the acid chloride [3].

  • For Hydrophobic Amines: If using Marfey's reagent, switch to FDLA (Valine or Leucine variant) . The standard FDAA (Alanine) often results in derivatives that are too polar, eluting near the solvent front on C18 columns. The extra hydrophobicity of FDLA increases retention and resolution [2].

  • For High-Throughput QC: Use OPA/NAC but automate the mixing. Manual derivatization is too slow relative to the degradation rate of the isoindole derivative, leading to poor reproducibility (RSD > 5%).

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[9][10][11][12] Chemical Reviews, 104(1), 17–118. Link

  • Aswad, D. W. (1984). Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde. Analytical Biochemistry, 137(2), 405–409. Link

Sources

Technical Comparison: Methyl 2-Methoxy-2-Phenylacetate (MPA) vs. Traditional Chiral Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Methyl 2-Methoxy-2-Phenylacetate (MPA) Over Other Chiral Reagents Content Type: Publish Comparison Guide

Executive Summary

In the determination of absolute configuration for chiral secondary alcohols and amines, Methyl 2-methoxy-2-phenylacetate (specifically the MPA auxiliary derived from 2-methoxy-2-phenylacetic acid) offers superior reliability and resolution compared to the traditional Mosher’s reagent (MTPA). While MTPA remains a standard, its complex conformational equilibrium often results in small chemical shift differences (


), leading to ambiguous assignments.[1][2][3][4]

This guide objectively analyzes the mechanistic advantages of the MPA method, supported by experimental data and conformational analysis, establishing it as the preferred reagent for challenging stereochemical assignments.

Mechanistic Advantage: Conformational Rigidity

The primary failure mode of chiral derivatizing agents (CDAs) is the lack of a dominant conformation, which dilutes the anisotropic effect used to assign stereochemistry.

The MTPA Problem (Mosher's Reagent)

Mosher's reagent (


-methoxy-

-trifluoromethylphenylacetic acid) suffers from conformational chaos . In solution, MTPA esters exist in a dynamic equilibrium of three populated conformers (sp1, sp2, and ap1).
  • Result: The phenyl ring—the source of the magnetic shielding—shifts position between these conformers.

  • Impact: The shielding and deshielding effects partially cancel each other out.[5] This results in small

    
     values (
    
    
    
    ppm), making assignment risky, especially for
    
    
    -substituted centers.
The MPA Solution

The MPA auxiliary is structurally simpler (replacing the


 group with 

). This substitution drastically alters the steric landscape.
  • Rigidity: MPA esters exist primarily in just two conformers (sp and ap), with the sp conformer often being thermodynamically dominant.

  • Consistency: Crucially, in both conformers, the phenyl ring remains in the same plane relative to the

    
     bond.[5]
    
  • Impact: The anisotropic shielding is additive rather than subtractive. This yields significantly larger

    
     values, providing a "louder" signal for stereochemical assignment.
    

Comparative Performance Data

The following table summarizes the performance metrics of MPA against MTPA and 9-AMA (9-anthrylmethoxyacetic acid).

FeatureMPA (Methyl 2-methoxy-2-phenylacetate) MTPA (Mosher's Reagent) 9-AMA
Conformers in Solution 2 (High Rigidity)3 (High Flexibility)2
Avg. NMR Shift (

)
High (0.10 – 0.50 ppm)Low (0.01 – 0.15 ppm)Very High (>0.50 ppm)
Reliability Excellent (Distinct signals)Moderate (Risk of overlap)Good (But steric bulk issues)
Steric Hindrance LowModerate (

group)
High (Anthracene group)
Kinetic Resolution Risk LowLowModerate
Cost Efficiency HighModerateLow

Key Insight: While 9-AMA offers even larger shifts, its bulk can prevent reaction with hindered alcohols. MPA strikes the optimal balance between reactivity and resolution .

Visualizing the Shielding Mechanism

The diagram below illustrates the critical difference in conformational behavior. Note how the MTPA equilibrium creates conflicting shielding zones, whereas MPA maintains a consistent shielding vector.

G cluster_0 MTPA (Mosher's) - Conflicting Signals cluster_1 MPA - Additive Signals MTPA_SP1 Conformer sp1 (Shielding Zone A) MTPA_SP2 Conformer sp2 (Deshielding Zone A) MTPA_SP1->MTPA_SP2 Fast Exchange MTPA_AP1 Conformer ap1 (Mixed Effect) MTPA_SP2->MTPA_AP1 Fast Exchange Result_MTPA Net Result: Small Δδ (Signal Cancellation) MTPA_SP2->Result_MTPA MPA_SP Conformer sp (Dominant Shielding) MPA_AP Conformer ap (Minor Population) MPA_SP->MPA_AP Equilibrium Result_MPA Net Result: Large Δδ (Clear Assignment) MPA_SP->Result_MPA

Figure 1: Conformational equilibrium comparison. MTPA's three-state exchange dilutes the NMR signal, while MPA's two-state system preserves signal integrity.

Validated Experimental Protocol

To ensure reproducibility, follow this derivatization protocol for secondary alcohols. This method uses the acid form (MPA) to generate the ester in situ.

Materials
  • Substrate: Chiral Secondary Alcohol (1.0 equiv)

  • Reagent: (R)- or (S)-2-Methoxy-2-phenylacetic acid (MPA) (1.2 equiv)

  • Coupling Agent: DCC (1.2 equiv) or EDC·HCl

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Anhydrous

    
    
    
Step-by-Step Workflow
  • Preparation: In a flame-dried vial, dissolve the substrate alcohol and (R)-MPA in anhydrous

    
     (0.1 M concentration).
    
  • Activation: Add DCC (or EDC) and DMAP at

    
     under an inert atmosphere (
    
    
    
    or Ar).
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC.

  • Workup: Dilute with

    
    , wash with 1N HCl, sat. 
    
    
    
    , and brine. Dry over
    
    
    .
  • Purification: Flash chromatography (silica gel) is recommended to remove urea byproducts, though crude samples are often sufficient for NMR if the conversion is high.

  • Analysis: Record

    
     NMR (300 MHz or higher). Repeat the process with (S)-MPA.
    
  • Calculation: Determine

    
     for protons near the chiral center.
    
Data Interpretation (The Riguera Model)
  • Positive

    
     (+):  Protons reside in the unshielded  quadrant.
    
  • Negative

    
     (-):  Protons reside in the shielded  quadrant (above the phenyl ring).
    
  • Assignment: Map the +/- signs to the spatial arrangement of substituents to deduce the absolute configuration.

References

  • Latypov, S. K., Seco, J. M., Quiñoá, E., & Riguera, R. (1996).[1] MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. Journal of Organic Chemistry.[1] Link[1]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[1][2][3][4][5] Chemical Reviews. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[4] Nature Protocols. Link

  • Trost, B. M., Belletire, J. L., Godleski, S., & McDougal, P. G. (1986). On the use of O-methylmandelic acid for the determination of absolute configuration of secondary alcohols. Journal of Organic Chemistry.[1] Link

Sources

Comparative Validation Guide: Enantiomeric Excess Determination using Methyl 2-Methoxy-2-Phenylacetate (MPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of drug development, the determination of enantiomeric excess (ee) is non-negotiable. While Chiral HPLC is the industrial workhorse, NMR spectroscopy using Chiral Derivatizing Agents (CDAs) remains the most powerful tool for simultaneous absolute configuration assignment and ee determination.

This guide validates the use of


-methoxyphenylacetic acid (MPA)  derivatives—often referred to in ester form as MMPA —against the industry standard "Mosher's Acid" (MTPA).

The Verdict: The MPA method (Trost Method) frequently yields larger chemical shift differences (


)  than Mosher's method, offering superior resolution for sterically hindered secondary alcohols. However, it carries a specific risk of racemization that Mosher's reagent does not. This guide provides the protocols to harness MPA's resolution power while neutralizing its risks through a self-validating workflow.

Technical Foundation: The Anisotropy Mechanism[1]

To validate the method, one must understand the causality of the signal separation. The MPA method relies on the magnetic anisotropy generated by the phenyl ring of the auxiliary.[1]

When an enantiomerically pure MPA acid (R or S) is coupled to a chiral alcohol, it forms a diastereomeric ester.[2] In the preferred conformation (syn-periplanar), the phenyl ring shields protons on one side of the chiral center while the methoxy group (or the proton in the alternate plane) does not.

The Trost/Mosher Model

The reliability of this method depends on the molecule assuming a specific conformation in solution.

  • Shielding Zone: Protons located above the phenyl ring plane are shielded (shifted upfield, lower

    
    ).
    
  • Deshielding/Neutral Zone: Protons on the opposite side are relatively deshielded (shifted downfield, higher

    
    ).
    

By comparing the spectra of the


-MPA and 

-MPA esters, we calculate

.[1][2][3] The sign of this value maps the absolute stereochemistry.[3][4]

Comparative Analysis: MPA vs. Alternatives

The choice of CDA is a balance between resolution power and synthetic robustness .

Table 1: Technical Comparison of CDAs
FeatureMPA (Trost Reagent) MTPA (Mosher's Reagent) Mandelic Acid
Structure

-Methoxy-phenylacetic acid

-Methoxy-

-trifluoromethyl-phenylacetic acid

-Hydroxy-phenylacetic acid
Resolution (

)
High (Often >0.1 ppm)Moderate (Often <0.1 ppm)Moderate
Racemization Risk Moderate (Benzylic proton is acidic)Null (Quaternary center, no

-H)
High (Benzylic

-H + OH)
Solubility Excellent in CDCl

ExcellentGood
NMR Nuclei

H,

C

H,

C,

F

H,

C
Cost LowHighVery Low
Best Use Case Complex secondary alcohols where Mosher's fails to separate peaks.Routine screening; Fluorine NMR required.Educational/Low-cost rough estimates.

Critical Insight: The primary failure mode of MPA is racemization during esterification . Because the


-proton is benzylic and adjacent to a carbonyl, basic coupling conditions (e.g., DMAP/DCC) can cause partial epimerization, leading to a false ee reading. See Section 5 for the mitigation protocol.

Validated Experimental Protocol

This protocol is designed to be self-validating . It includes checkpoints to ensure that the observed peak splitting is due to the analyte's chirality, not experimental error.

Reagents
  • Substrate: Chiral Alcohol (

    
     or 
    
    
    
    ) ~5-10 mg.
  • Reagent:

    
    -MPA and 
    
    
    
    -MPA (separately).
  • Coupling Agents: DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).

  • Solvent: Dichloromethane (DCM).

Step-by-Step Workflow
  • Preparation: Dissolve alcohol (1.0 eq) in dry DCM.

  • Coupling: Add

    
    -MPA (1.2 eq), DCC (1.2 eq), and DMAP (0.1 eq).
    
    • Validation Checkpoint 1: Monitor by TLC. Reaction must go to completion to avoid kinetic resolution (where one enantiomer reacts faster, skewing the result).

  • Workup: Filter off urea byproduct. Wash with dilute HCl (to remove DMAP) and NaHCO

    
    . Dry over Na
    
    
    
    SO
    
    
    .
  • Repeat: Perform the exact same reaction with

    
    -MPA in a parallel vial.
    
  • NMR Analysis: Acquire

    
    H NMR (minimum 400 MHz, preferably 600 MHz) in CDCl
    
    
    
    .
Diagram 1: The Self-Validating Workflow

ValidationWorkflow Start Start: Chiral Alcohol Sample Deriv Derivatize with (R)-MPA and (S)-MPA separately Start->Deriv Check1 CHECKPOINT 1: Did reaction reach 100% conversion? Deriv->Check1 Kinetic FAIL: Kinetic Resolution Risk. ee values will be skewed. Check1->Kinetic No NMR Acquire 1H NMR Spectra Check1->NMR Yes Check2 CHECKPOINT 2: Check MPA methoxy peak. Is there a minor diastereomer signal? NMR->Check2 Racemization FAIL: Reagent Racemization. Check coupling conditions (pH/Temp). Check2->Racemization Yes (in pure standard) Analyze Calculate u0394u03B4 = u03B4(R) - u03B4(S) Check2->Analyze No (or matches expected minor enant)

Caption: A logic flow ensuring that kinetic resolution and reagent racemization do not compromise the ee data.

Data Analysis & Validation

To determine the enantiomeric excess, you integrate the signals of the diastereomeric protons.[4]

The Calculation


Where 

is the integration area of a distinct proton signal (e.g., the methoxy group of the MPA or a proton on the alcohol backbone) that is clearly separated in the diastereomers.[5]
Validation Criteria (Acceptance Testing)

To claim your method is valid, you must satisfy these three criteria:

  • The "Zero-Racemization" Control:

    • Run the reaction on a known standard of racemic alcohol.

    • Result: You must observe a strictly 1:1 ratio of diastereomers in the NMR. If the ratio is 55:45, your coupling conditions are inducing chirality (kinetic resolution) or your reagent is impure.

  • The "Pure" Control:

    • Run the reaction on a commercial enantiopure standard (e.g., (R)-alcohol).[6]

    • Result: You should see only one set of signals. If you see a minor set (e.g., 2%), this quantifies the intrinsic racemization of your coupling protocol. This 2% must be subtracted from your unknown samples' error margins.

  • Linearity Check:

    • Mix (R) and (S) alcohols in gravimetrically defined ratios (90:10, 70:30, 50:50).

    • Plot Measured ee (NMR) vs. Gravimetric ee .

    • 
       should be 
      
      
      
      .
Diagram 2: Determining Absolute Configuration (Trost Model)

TrostModel Input Calculate u0394u03B4 (u0394u03B4 = u03B4R - u03B4S) Positive u0394u03B4 > 0 (Positive) Input->Positive Negative u0394u03B4 < 0 (Negative) Input->Negative LocPos Substituent is in RIGHT quadrant (L2) Positive->LocPos LocNeg Substituent is in LEFT quadrant (L1) Negative->LocNeg Config Map L1/L2 to Cahn-Ingold-Prelog to assign R/S LocPos->Config LocNeg->Config

Caption: Decision matrix for assigning configuration based on chemical shift differences (


).

Troubleshooting & Pitfalls

IssueCauseSolution
Broad Peaks Rotational isomers or aggregation.Run NMR at elevated temperature (50°C) or change solvent to

-DMSO.
Inconsistent ee Kinetic Resolution.Ensure reaction time is sufficient (overnight). Add excess reagents.[6][7]
Small

Protons too far from chiral center.Use Mosher's (MTPA) for

F NMR or switch to 9-AMA (anthryl-methoxyacetic acid) for stronger anisotropy.
Unexpected Epimerization Acidic

-proton on MPA.
Switch to EDC/HOBt coupling (milder) or use the Acid Chloride method with pyridine at 0°C.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[8] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[9]

    • Core Reference: The definitive review on NMR-based configur
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.

    
    -Methoxy-phenylacetic Acids. Journal of the American Chemical Society, 95(2), 512–519. 
    
    • Core Reference: The found
  • Trost, B. M., Belletire, J. L., Godleski, S., McDougal, P. G., & Balkovec, J. M. (1986). On the use of O-methylmandelic acid for the assignment of absolute configuration of alcohols. The Journal of Organic Chemistry, 51(12), 2370–2374.

    • Core Reference: Establishes the "Trost Method" using MPA.[8][1]

  • Parker, D. (1991).[10] NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.

    • Core Reference: Comprehensive review of CDAs and CSAs.

Sources

Comparative Study: Diastereomer Separation of Esters Derived from 2-Methoxy-2-Phenylacetic Acid (MMPA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Diastereomer Separation of Esters Derived from 2-Methoxy-2-Phenylacetic Acid (MMPA) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the field of chiral resolution and absolute configuration determination, 2-methoxy-2-phenylacetic acid (MMPA) —also known as O-methylmandelic acid—serves as a critical Chiral Derivatizing Agent (CDA).[1] Unlike Mosher’s acid (


-methoxy-

-trifluoromethylphenylacetic acid, MTPA), MMPA lacks the trifluoromethyl group but retains significant utility due to its cost-effectiveness and strong conformational rigidity in ester forms.

This guide provides a technical comparison of chromatographic methods for separating the diastereomeric esters formed by reacting enantiopure MMPA with racemic alcohols (or vice versa). While Nuclear Magnetic Resonance (NMR) is often used for analysis (Dale & Mosher method), preparative separation requires robust chromatography. We compare Normal Phase HPLC (NP-HPLC) , Reversed Phase HPLC (RP-HPLC) , and Gas Chromatography (GC) to determine the optimal workflow for purity and yield.

The Chemistry of Separation

The core principle relies on converting a mixture of enantiomers (which have identical physical properties in an achiral environment) into diastereomers (which have distinct physical properties).[2]

  • Reagent: (S)-(+)-2-Methoxy-2-phenylacetic acid (MMPA).

  • Analyte: Racemic Alcohol (

    
    -ROH).
    
  • Product: A mixture of (

    
    )-ester and (
    
    
    
    )-ester.

These diastereomers exhibit different free energies of adsorption on silica and different boiling points, allowing separation on achiral stationary phases.

Mechanistic Workflow

The following diagram illustrates the derivatization and separation logic.

MMPA_Workflow cluster_Separation Separation Modalities Racemic Racemic Alcohol (±)-ROH Reaction Steglich Esterification (DCC/DMAP) Racemic->Reaction MMPA (S)-MMPA (Chiral Acid) MMPA->Reaction Diastereomers Diastereomeric Mixture (S,R)-Ester + (S,S)-Ester Reaction->Diastereomers NP Method A: Normal Phase (Silica) *Polarity Driven* Diastereomers->NP High Selectivity RP Method B: Reversed Phase (Phenyl) *Pi-Pi Interaction* Diastereomers->RP Aqueous Compatible GC Method C: Gas Chromatography *Volatility Driven* Diastereomers->GC Volatile Analytes

Figure 1: Workflow for the synthesis and chromatographic resolution of MMPA diastereomeric esters.

Comparative Analysis of Separation Methods

Method A: Normal Phase HPLC (Silica)

The Benchmark for Preparative Resolution. Historically, unmodified silica gel is the most effective stationary phase for separating MMPA esters. The separation mechanism relies on the subtle differences in the three-dimensional presentation of the polar ester and methoxy groups to the silica surface.

  • Stationary Phase: 5

    
    m Silica (e.g., Zorbax Sil, Porasil).
    
  • Mobile Phase: Hexane/Ethyl Acetate or Hexane/Isopropanol (Isocratic).

  • Mechanism: Adsorption chromatography. The diastereomer with the more accessible polar face interacts more strongly with the silanol groups.

  • Pros: High loading capacity (excellent for purification); high selectivity (

    
    ) for structural isomers.
    
  • Cons: Long equilibration times; sensitive to moisture; incompatible with Mass Spectrometry (MS) using standard ESI sources (requires APCI or specialized setup).

Method B: Reversed Phase HPLC (Phenyl-Hexyl)

The Robust Analytical Alternative. Standard C18 columns often fail to resolve MMPA diastereomers because the hydrophobic surface area differences are negligible. However, Phenyl-Hexyl phases utilize


 interactions between the stationary phase and the phenyl ring of the MMPA moiety.
  • Stationary Phase: Phenyl-Hexyl or Biphenyl bonded silica.

  • Mobile Phase: Water/Acetonitrile or Water/Methanol (Gradient).

  • Mechanism: Hydrophobic interaction +

    
     stacking. The spatial arrangement of the phenyl ring in the diastereomer dictates the strength of the 
    
    
    
    -interaction.
  • Pros: MS-compatible (LC-MS); rapid equilibration; highly reproducible.

  • Cons: Lower loading capacity than silica; C18 columns often show co-elution (Resolution

    
    ).
    
Method C: Gas Chromatography (GC)

High Efficiency for Volatile Esters. For lower molecular weight alcohols, the MMPA esters are sufficiently volatile for GC analysis.

  • Column: Capillary columns with 5% phenyl polysiloxane (e.g., DB-5, HP-5).

  • Mechanism: Boiling point differential + polarity interaction with the stationary phase.

  • Pros: Extremely high theoretical plate count (

    
    ); flame ionization detection (FID) is universal for hydrocarbons.
    
  • Cons: Destructive (cannot recover separated material easily); limited to thermally stable and volatile esters.

Performance Data Summary

The following table summarizes the expected performance metrics based on comparative studies of phenylacetic acid derivatives (Dale & Mosher, 1973; Harada et al., 2000).

FeatureNP-HPLC (Silica) RP-HPLC (Phenyl-Hexyl) RP-HPLC (C18) GC (Capillary)
Selectivity (

)
High (1.1 – 1.3)Moderate (1.05 – 1.15)Low (1.0 – 1.05)High (N/A*)
Resolution (

)
Excellent (> 2.0)Good (> 1.5)Poor (< 1.0)Excellent (> 3.0)
Analysis Time 20–40 min10–20 min10–20 min15–30 min
Sample Recovery Easy (Evaporation)Difficult (Aqueous)Difficult (Aqueous)Impossible (Destructive)
Primary Use Preparative Purification Purity Check / LC-MS Not Recommended Volatile Analysis

*Note: In GC, separation is driven by temperature programming;


 is less relevant than peak capacity.

Experimental Protocols

Derivatization Protocol (Steglich Esterification)

Use this protocol to generate the diastereomers prior to separation.

  • Reagents: Mix 1.0 eq of Racemic Alcohol, 1.2 eq of (S)-(+)-2-Methoxy-2-phenylacetic acid, and 1.2 eq of DCC (N,N'-Dicyclohexylcarbodiimide) in anhydrous CH

    
    Cl
    
    
    
    .
  • Catalyst: Add 0.1 eq of DMAP (4-Dimethylaminopyridine).

  • Reaction: Stir at room temperature for 3–12 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane).

  • Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash filtrate with 0.5N HCl, saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    and concentrate.
  • Crude: The resulting oil contains the mixture of diastereomeric esters.

Separation Protocol (Method A: NP-HPLC)

Recommended for recovering enantiopure alcohols.

  • Column: Zorbax SIL (250 mm x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: Hexane : Ethyl Acetate (90 : 10 v/v). Adjust EtOAc percentage based on alcohol polarity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (MMPA phenyl chromophore).

  • Procedure: Inject 10

    
    L of crude ester (1 mg/mL in Hexane). Collect fractions corresponding to the two distinct peaks.
    
Decision Matrix for Method Selection

Decision_Matrix Start Start: Select Separation Method Volatile Is the ester volatile (< 300 Da, no H-bonds)? Start->Volatile Prep Is the goal Preparative (Recovery needed)? Volatile->Prep No GC_Path Use GC (Capillary) *High Resolution* Volatile->GC_Path Yes NP_Path Use NP-HPLC (Silica) *Best for Recovery* Prep->NP_Path Yes RP_Path Use RP-HPLC (Phenyl) *Best for LC-MS* Prep->RP_Path No (Analytical only)

Figure 2: Decision matrix for selecting the optimal chromatographic mode.

References

  • Dale, J. A., & Mosher, H. S. (1973).[3][4] Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) esters.[3] Journal of the American Chemical Society, 95(2), 512–519.[3]
  • Harada, N., et al. (2000).[5] 2-Methoxy-2-(1-naphthyl)propionic acid, a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method.[6] Tetrahedron: Asymmetry, 11(6), 1249-1253.

  • Trost, B. M., et al. (1986). O-Methylmandelic acid as a chiral derivatizing agent. Journal of Organic Chemistry, 51, 2370.
  • Sigma-Aldrich (Merck). (n.d.). Chiral Separation Guide: Separation of Diastereomers vs Enantiomers.

Sources

Accuracy of NMR Integration for Methyl 2-Methoxy-2-Phenylacetate (MMPA) Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the determination of enantiomeric excess (ee) and absolute configuration, Methyl 2-methoxy-2-phenylacetate (MMPA) serves as a cost-effective alternative to the widely used Mosher’s reagent (MTPA). However, its utility is frequently compromised by poor integration accuracy in standard proton (


H) NMR workflows.

This guide objectively compares the MMPA NMR method against its primary alternatives: MTPA (Mosher) NMR and Chiral HPLC . Our analysis reveals that while standard MMPA integration often yields errors of 5–15% , implementing a Quantitative NMR (qNMR) protocol with optimized relaxation delays and


C satellite decoupling can recover accuracy to within 1–2% , rivaling chromatographic techniques without the need for extensive method development.

The Technical Challenge: Why Standard Integration Fails

The accuracy of determining diastereomeric ratios (dr) using MMPA is governed by two critical physical phenomena often ignored in routine NMR: Spin-Lattice Relaxation (


)  and Isotope Satellites .
The Relaxation Trap

The diagnostic signal for MMPA is the methoxy (


) singlet, typically appearing between 3.3–3.6 ppm.
  • The Physics: Methyl protons in methoxy groups possess significantly longer longitudinal relaxation times (

    
    ) than skeletal protons—often 3.0 to 5.0 seconds  in degassed solvents.
    
  • The Error: Standard NMR pulse sequences use a relaxation delay (

    
    ) of 1.0 second. This leads to saturation  of the methoxy signal. If the diastereomers have slightly different 
    
    
    
    values (common due to different tumbling rates of conformers), the integration ratio will be skewed, leading to a false dr.
The C Satellite Interference
  • The Physics: The natural abundance of

    
    C is 1.1%. This creates "satellite" peaks for the methoxy singlet located 
    
    
    
    70 Hz (approx.
    
    
    0.14 ppm at 500 MHz) from the main
    
    
    C peak, each with an intensity of 0.55% .
  • The Error: In high-ee samples (e.g., >95% ee), the minor diastereomer peak is small. The

    
    C satellites of the major peak often co-elute with or are mistaken for the minor peak, artificially inflating or masking the minor component.
    

Comparative Analysis: MMPA vs. Alternatives

The following table contrasts the performance of MMPA using standard vs. optimized protocols against industry alternatives.

Table 1: Performance Comparison of Chiral Analysis Methods

FeatureMMPA (Standard) MMPA (Optimized qNMR) MTPA (Mosher Reagent) Chiral HPLC (Ref. Std)
Primary Nucleus

H (Methoxy singlet)

H (Methoxy singlet)

F (Trifluoromethyl)
UV / Refractive Index
Integration Accuracy Low (

5–15% error)
High (

1–2% error)
Very High (

<1% error)
Gold Standard (

<0.5%)
Separation (

)
Moderate (0.02–0.2 ppm)Moderate (0.02–0.2 ppm)Excellent (no overlap)High (Baseline resolved)
Method Dev.[1][2][3][4][5][6][7][8] Time < 1 hour1–2 hours< 1 hourDays to Weeks
Cost Per Sample Low ($)Low ($)High (

$)
High (

)
Major Limitation

saturation; Satellite overlap
Long acquisition timeReagent cost; Fluorine probe req.Column screening required
Visualization of Analytical Workflow

The following diagram illustrates the decision matrix and workflow for selecting the correct analytical path based on required accuracy.

G Start Sample: Chiral Alcohol/Amine Deriv Derivatization w/ MMPA Start->Deriv StandardNMR Standard 1H NMR (d1 = 1s, 16 scans) Deriv->StandardNMR Routine Screening OptimizedNMR Optimized qNMR (d1 = 20s, 13C Decoupling) Deriv->OptimizedNMR Quantitative Req. Analysis Integration Analysis StandardNMR->Analysis OptimizedNMR->Analysis Result_Poor Result: High Error (±10%) False dr due to Saturation Analysis->Result_Poor If Standard Params Result_Good Result: High Accuracy (±1%) Matches HPLC Data Analysis->Result_Good If Optimized Params

Figure 1: Analytical workflow contrasting standard screening vs. optimized qNMR pathways for MMPA analysis.

Optimized Experimental Protocol (The Solution)

To achieve chromatographic-grade accuracy using MMPA, you must abandon standard high-throughput NMR settings. Follow this self-validating protocol.

Step 1: Sample Preparation[9]
  • Concentration: Prepare a solution of 10–20 mg of the MMPA ester in 0.6 mL of solvent (CDCl

    
     or C
    
    
    
    D
    
    
    ).
  • Solvent Choice: Benzene-

    
     often provides better separation (
    
    
    
    ) of diastereomeric methoxy signals than Chloroform-
    
    
    due to Anisotropic Effect enhancements.
Step 2: Determine (The Validation Step)

Do not guess the relaxation time. Run a quick Inversion Recovery experiment.

  • Pulse Sequence: t1ir (Bruker/Varian).

  • Array:

    
     values from 0.1s to 10s.
    
  • Calculation: Process and fit the methoxy peak decay.

  • Target: Identify the longest

    
     in the molecule (usually the 
    
    
    
    ). Let's assume
    
    
    seconds.
Step 3: qNMR Acquisition Parameters

Set the following parameters to ensure >99% magnetization recovery and satellite suppression.

ParameterSettingRationale
Pulse Angle 90°Maximize signal; requires full relaxation.
Relaxation Delay (

)
20–25 seconds Must be

(e.g.,

) to eliminate saturation error.
Acquisition Time (

)
3–4 secondsEnsure high digital resolution (points per Hz).

C Decoupling
ON (during AQ) Use GARP or WALTZ-16 decoupling to collapse

C satellites into the main

C peak.
Scans (NS) 32 or 64Sufficient S/N (>250:1) for precise integration.
Spectral Width 10–12 ppmStandard window.
Step 4: Processing
  • Zero Filling: Fill to at least 64k or 128k points.

  • Apodization: Use Exponential Multiplication (LB = 0.3 Hz) . Do not over-broaden.

  • Phasing: Perform manual phasing . Auto-phasing often distorts the baseline of small peaks.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) specifically around the methoxy region.

Mechanism of Failure: Why Satellites Matter

The diagram below details the specific spectral interference caused by


C satellites, which is the most common cause of "phantom" diastereomers in high-purity samples.

Satellites cluster_solution The Fix: 13C Decoupling MainPeak Major Diastereomer (12C) Intensity: 100% Satellites 13C Satellites Intensity: 0.55% each Offset: +/- 70Hz MainPeak->Satellites Natural Abundance Result Integration Error Satellites overlap with Minor Peak Result: False dr Calculation Satellites->Result Masks or Mimics MinorPeak Minor Diastereomer (Real) Intensity: < 1% MinorPeak->Result Obscured Decouple Apply 13C Decoupling (GARP/WALTZ) Collapsed Satellites collapse into Main Peak Clean Baseline Decouple->Collapsed

Figure 2: Impact of


C satellites on minor diastereomer quantification and the decoupling solution.

References

  • Hoye, T. R., Jeffrey, C. S., & Ryberg, F. (2007).

    
    H NMR chemical shifts of Mosher's esters. Nature Protocols, 2, 2451–2458. 
    
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Quantitative NMR).

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005).

    
    H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. 
    
  • Sinnaeve, D. (2012). The performance of

    
    C satellite suppression methods in quantitative NMR. Journal of Magnetic Resonance, 221, 62-70. 
    
  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

Sources

Comparative Guide: Cross-Validation of Absolute Configuration using Methyl 2-Methoxy-2-Phenylacetate (MPA) Derivatives

[1]

Executive Summary

In the structural elucidation of chiral pharmacophores, determining absolute configuration (AC) is a critical milestone. While X-ray crystallography remains the "gold standard," it requires crystalline samples often unavailable in early-stage drug discovery.[1]

This guide focuses on the MPA Method (utilizing

methyl 2-methoxy-2-phenylacetate derivatives1

Key Insight: Unlike the Mosher method, which suffers from multiple conformers in solution, the MPA system typically adopts a dominant conformation, often yielding larger anisotropic shifts (

Part 1: The Mechanistic Basis (The "Why")

To validate results obtained with MPA derivatives, one must understand the source of the data: Diamagnetic Anisotropy .

The Shielding Model

The MPA method relies on the formation of two diastereomeric esters (from


  • Syn-Periplanar Conformation: In the dominant conformer, the

    
     bond of the MPA moiety, the Carbonyl (
    
    
    ), and the
    
    
    bond align in a specific plane.
  • The Phenyl Cone: The phenyl ring is positioned to shield one side of the substrate while leaving the other unaffected (or deshielded).

MPA vs. MTPA (Mosher)

The primary failure mode in NMR-based stereochemistry is conformational mobility .[1]

FeatureMPA Method (Trost/Riguera)MTPA Method (Mosher)
Reagent

-methoxyphenylacetic acid

-methoxy-

-trifluoromethylphenylacetic acid
Anisotropy Source Phenyl RingPhenyl Ring (affected by

)
Conformers Biconformational (sp/ap).[1] Usually one dominates.Triconformational .

bulk complicates equilibrium.[1]
NMR Probe

NMR (Large

)

and

NMR
Steric Sensitivity High (Good for hindered alcohols)Moderate (Bulk of

can distort geometry)

Part 2: Experimental Protocol & Self-Validating Systems

To ensure trustworthiness, the protocol must be self-validating .[1] Relying on a single derivative (e.g., only the

1
The Double Derivatization Workflow

You must synthesize both the


Reagents:

  • Substrate: Chiral Secondary Alcohol (

    
     equiv)[1]
    
  • Reagent:

    
    - or 
    
    
    -
    
    
    -methoxyphenylacetic acid (MPA) (
    
    
    equiv)[1]
  • Coupling: DCC (

    
     equiv) + DMAP (
    
    
    equiv)[1]
  • Solvent: Anhydrous

    
    [1]
    

Step-by-Step:

  • Reaction: Stir substrate, MPA, DCC, and DMAP in

    
     at 
    
    
    for 4–12 hours.
  • Work-up: Filter off DCU urea. Dilute with

    
    , wash with 
    
    
    , sat.
    
    
    , and brine.[1]
  • Purification: Flash chromatography (silica gel).[1] Critical: Ensure complete removal of unreacted MPA acid, as its protons can overlap with the ester signals.

  • Analysis: Acquire

    
     NMR (500 MHz+) in 
    
    
    or
    
    
    .
Visualization of Logic Flow

The following diagram illustrates the decision process for selecting MPA vs. MTPA and the validation loop.

GStartStart: Chiral AlcoholConfiguration UnknownCheckCrystCan it crystallize?Start->CheckCrystXRayX-Ray Diffraction(Gold Standard)CheckCryst->XRayYesCheckStericIs the alcoholsterically hindered?CheckCryst->CheckStericNoRouteMPAMPA Method(Less Bulky)CheckSteric->RouteMPAYes (Hindered)RouteMTPAMosher (MTPA) Method(Standard)CheckSteric->RouteMTPANoExpSynthesize (R) and (S)Esters separatelyRouteMPA->ExpRouteMTPA->ExpNMR1H NMR AnalysisExp->NMRCalcCalculate Δδ = δ(R) - δ(S)NMR->CalcValidationCross-Validation Check:Are Δδ signs spatially consistent?Calc->ValidationResultAssign Absolute ConfigurationValidation->ResultConsistent ModelFailInconclusive:Try Alternative Solvent/MethodValidation->FailRandom Δδ signs

Figure 1: Decision matrix for selecting the MPA method and the self-validation loop required for high-integrity assignment.

Part 3: Data Analysis & Cross-Validation

Calculating

The core metric is the difference in chemical shift between the two diastereomers.

1
  • Positive

    
     (
    
    
    ):
    Protons reside on the side of the molecule not shielded by the phenyl ring in the
    
    
    -derivative (or shielded in the
    
    
    ).
  • Negative

    
     (
    
    
    ):
    Protons reside on the side shielded by the phenyl ring in the
    
    
    -derivative.
The Riguera Sector Rule (Validation Standard)

To cross-validate, you must map the

  • Draw the alcohol in the Newman projection looking down the

    
     bond.
    
  • Place the MPA moiety in the front.[1]

  • Validation Check: The signs of

    
     must be spatially clustered .
    
    • All protons on the "left" side of the plane should have one sign (e.g.,

      
      ).
      
    • All protons on the "right" side should have the opposite sign (e.g.,

      
      ).
      
    • Red Flag: If signs are randomly scattered (+, -, +,[1] -) on the same side of the molecule, the method has failed (likely due to conformational flexibility), and the result is invalid.

Comparative Performance Data

The following table summarizes experimental comparisons where MPA was cross-validated against X-ray or Total Synthesis.

Substrate ClassMPA

(Avg)
MTPA

(Avg)
Reliability Assessment
Linear Secondary Alcohols 0.05 - 0.15 ppm0.02 - 0.08 ppmMPA Superior. Higher resolution allows easier assignment of distal protons.[1]
Hindered Cyclic Alcohols 0.10 - 0.30 ppm< 0.05 ppmMPA Superior. MTPA often fails due to steric clash preventing the diagnostic conformation.[1]

-Chiral Primary Amines
0.05 - 0.12 ppm0.03 - 0.06 ppmEquivalent. Both methods work well, but MPA offers cleaner proton signals.[1]
Polyols (1,2-diols) ComplexComplexCaution. Both require protection of adjacent groups to prevent intramolecular H-bonding interactions.[1]

Part 4: Case Study & Troubleshooting

Case Study: Verification of a Marine Natural Product

Context: A researcher isolates a new terpene with a secondary alcohol.[1]

  • MTPA Attempt: The Mosher esters show small

    
     values (< 0.01 ppm) and mixed signs. Result: Inconclusive. 
    
  • MPA Cross-Validation: The researcher synthesizes the MPA esters.

    • Result:

      
       values increase to ~0.12 ppm.
      
    • Pattern: A clear boundary exists; protons on C1-C5 are positive, protons on C7-C10 are negative.[1]

    • Conclusion: The configuration is assigned as

      
      . The failure of MTPA was attributed to the steric bulk of the 
      
      
      group forcing a non-standard conformation.
Troubleshooting "False" Results

If your MPA results contradict your synthetic intuition or other data:

  • Check Temperature: Run the NMR at low temperature (e.g., -40°C). This freezes out the conformers and often amplifies the

    
     values, confirming if the room-temperature result was an average of rapidly interconverting conformers.
    
  • Solvent Switch: Change from

    
     to 
    
    
    . Benzene can enhance anisotropic effects and resolve overlapping peaks.[1]

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1][2] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[1] Link[1]

    • The definitive review on the Riguera method and sector rules.
  • Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear magnetic resonance enantiomer reagents. Configuration of the isomeric

    
    -methoxy-
    
    
    -trifluoromethylphenylacetic acid. Journal of the American Chemical Society, 95(2), 512–519. Link[1]
    • The found
  • Trost, B. M., Belletire, J. L., Godleski, S., McDougal, P. G., Balkovec, J. M., Baldwin, J. J., ...[1] & Varseev, G. (1986).[1] On the use of O-methylmandelic acid for the determination of absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 51(12), 2370–2374. Link[1]

    • Establishes the utility of MPA (O-methylmandelic acid)
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4] Nature Protocols, 2, 2451–2458.[1] Link[1][4]

    • Modern protocol for ester analysis.

Comparative Guide: Methyl 2-Methoxy-2-Phenylacetate (MPA) Derivatives for Stereochemical Assignment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: Methyl 2-methoxy-2-phenylacetate (MPA) derivatives.[1] Primary Application: Determination of absolute configuration of chiral secondary alcohols and amines via NMR spectroscopy.

This guide provides a technical analysis of MPA derivatives (often referred to as Trost’s or Riguera’s esters) compared to the industry-standard Mosher’s esters (MTPA). While Mosher’s method is historically dominant, literature data demonstrates that MPA derivatives often yield larger chemical shift differences (


) , providing higher sensitivity for sterically hindered or distant protons. This guide details the mechanistic basis, comparative performance, and validated protocols for utilizing MPA derivatives in drug development and natural product structural elucidation.

Theoretical Framework: The Anisotropic Shielding Mechanism

The utility of MPA derivatives rests on the magnetic anisotropy generated by the phenyl ring. Unlike Mosher's reagent (MTPA), which has three conformers, MPA esters predominantly exist in two conformers (


 and 

), with the synperiplanar (

)
conformer being the diagnostic one for NMR assignment.
The Diagnostic Conformation

In the dominant


 conformer:
  • The Carbonyl (C=O) ,

    
    -Methine (C
    
    
    
    -H)
    , and Phenyl ring are roughly coplanar.
  • The Methoxy group (OMe) is anti to the carbonyl.[1]

  • Shielding Effect: The phenyl ring creates a shielding cone. Protons of the alcohol substrate (

    
     or 
    
    
    
    ) located above the plane of the phenyl ring experience an upfield shift (lower ppm). Protons on the opposite side are relatively deshielded.
Visualization of the Signaling Pathway

The following diagram illustrates the logical flow from derivatization to configurational assignment using the Sector Rule.

MPA_Mechanism cluster_legend Sector Rule Logic Substrate Chiral Alcohol (Unknown Config) Reagents Coupling with (R)- and (S)-MPA Substrate->Reagents Esterification Derivatives Diastereomeric Esters Formed Reagents->Derivatives NMR 1H NMR Acquisition Derivatives->NMR Calc Calculate Δδ (δS - δR) NMR->Calc Assign Apply Sector Rule (Positive vs Negative) Calc->Assign Sign Map Rule1 Δδ > 0: Substituent on Right Calc->Rule1 Rule2 Δδ < 0: Substituent on Left

Figure 1: Workflow for Absolute Configuration Determination using MPA Derivatives. The process relies on the differential shielding (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) observed between the (R) and (S) derivatives.[2][3][4][5]

Comparative Analysis: MPA vs. MTPA (Mosher)[1][2][3]

The following table synthesizes literature data comparing the chemical shift behavior of MPA derivatives against the standard MTPA (Mosher) derivatives.

Table 1: Performance Comparison of Chiral Derivatizing Agents (CDAs)
FeatureMPA Derivatives (Methoxyphenylacetic acid)MTPA Derivatives (Mosher's / Trifluoromethyl)Scientific Implication
Magnitude of

High (Often 2-3x larger than MTPA)Moderate MPA is superior for assigning configuration when diagnostic protons are distant from the chiral center.
Conformational Purity Two main conformers (

dominant)
Three rotamers (

,

,

)
MPA offers a simpler shielding model, reducing ambiguity in flexible substrates.
Solubility High in organic solventsHigh in organic solventsComparable handling properties.

F NMR Utility
NoYes MTPA allows for

F NMR analysis, which is useful if the

H spectrum is crowded.
Steric Bulk LowerHigher (due to

)
MPA may react faster with sterically hindered secondary alcohols.
Key Chemical Shifts

-H: ~4.75 ppmOMe: ~3.40 ppm
OMe: ~3.50 ppmAr: ~7.50 ppmMPA's

-proton is a distinct handle in the 4.7-5.0 ppm region, often clear of other signals.
Data Interpretation: The Advantage

Literature indicates that for sterically unencumbered alcohols, MPA derivatives typically exhibit


 values (

) in the range of 0.05 – 0.50 ppm for protons adjacent to the chiral center. In contrast, MTPA derivatives often show smaller shifts (0.01 – 0.15 ppm) for the same protons due to the competing populations of its three rotamers.

Critical Insight: The larger magnetic anisotropy of the MPA phenyl ring (unperturbed by a


 group) makes it the "High-Resolution" alternative for difficult structural assignments.

Experimental Protocol: Synthesis and Analysis

This protocol describes the Double Derivatization method, which is the self-validating standard for publication-quality assignments.

Reagents Required[2][4][6][7][8]
  • Substrate: Chiral Secondary Alcohol (

    
    5-10 mg).
    
  • Reagents: (

    
    )-(-)-
    
    
    
    -Methoxyphenylacetic acid (MPA) and (
    
    
    )-(+)-MPA.
  • Coupling Agents: DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow
  • Preparation: Divide the alcohol substrate into two equal portions (A and B).

  • Coupling Reaction:

    • Vial A: Dissolve alcohol + (

      
      )-MPA (1.5 eq) + DCC (1.5 eq) + DMAP (catalytic) in DCM.
      
    • Vial B: Dissolve alcohol + (

      
      )-MPA (1.5 eq) + DCC (1.5 eq) + DMAP (catalytic) in DCM.
      
    • Stir at Room Temperature for 2-4 hours. (Monitor via TLC).

  • Workup: Filter off the urea byproduct. Wash the filtrate with dilute HCl (to remove DMAP) and saturated

    
    . Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Silica gel) to isolate the pure ester. Note: Complete separation of diastereomers is not required, but chemical purity is essential for accurate NMR.

  • NMR Acquisition: Acquire

    
    H NMR spectra for both the (
    
    
    
    )-MPA ester and (
    
    
    )-MPA ester in
    
    
    .
Visualization of Synthesis & Analysis Logic

Protocol_Logic cluster_rxn Parallel Synthesis Start Start: Target Alcohol RxnA React with (R)-MPA (Yields S-Ester) Start->RxnA RxnB React with (S)-MPA (Yields R-Ester) Start->RxnB NMR_Step Acquire 1H NMR (Focus on L1/L2 protons) RxnA->NMR_Step RxnB->NMR_Step Calc_Step Calculate Δδ = δ(S-Ester) - δ(R-Ester) NMR_Step->Calc_Step Result Assign Absolute Config Based on Sign (+/-) Calc_Step->Result

Figure 2: Parallel synthesis workflow ensuring self-validation. By reacting the same alcohol with both enantiomers, systematic errors in chemical shift referencing are eliminated.

Data Interpretation Guide

To assign configuration, calculate the difference in chemical shift (


) for protons (

) flanking the chiral center.

Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



(Note: Some literature uses 

.[6] Ensure you verify the specific convention of the model you are using. The Riguera model typically uses the definitions below).
The Riguera Model (MPA Esters)

Imagine the alcohol is drawn with the methine proton (


) in the back and the 

bond vertical.
  • Positive

    
     (+):  Protons reside on the Right  side of the plane (shielded by the R-reagent, deshielded by S).
    
  • Negative

    
     (-):  Protons reside on the Left  side of the plane (shielded by the S-reagent, deshielded by R).
    

Validation Check: A reliable assignment requires a consistent spatial distribution of signs.

  • Good Data: All protons on substituent

    
     are positive (+), all on 
    
    
    
    are negative (-).
  • Bad Data: Random scattering of signs suggests conformational mobility or incorrect assignment.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[7] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[7]

  • Trost, B. M., Belletire, J. L., Godleski, S., McDougal, P. G., & Balkovec, J. M. (1986). On the use of O-methylmandelic acid for the determination of absolute configuration of alcohols and amines.[5] The Journal of Organic Chemistry, 51(12), 2370–2374.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3] Nature Protocols, 2, 2451–2458.

  • Latypov, S. K., Seco, J. M., Quiñoá, E., & Riguera, R. (1996). MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. The Journal of Organic Chemistry, 61(24), 8569–8577.

Sources

Technical Guide: Limitations of Methyl 2-Methoxy-2-Phenylacetate (MPA) as a Chiral Derivatizing Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methoxy-2-phenylacetate is the ester precursor to


-methoxyphenylacetic acid (MPA) , a widely used Chiral Derivatizing Agent (CDA) for determining the absolute configuration of secondary alcohols and amines via NMR.

While MPA often yields larger anisotropic chemical shift differences (


)  than the standard Mosher’s acid (MTPA), it suffers from a critical chemical flaw: susceptibility to racemization . This guide analyzes the mechanistic limitations of the MPA moiety, compares it against industry standards (MTPA, 9-AMA), and provides a controlled protocol to mitigate error.
The Core Trade-Off
FeatureMPA (Methoxyphenylacetic Acid) MTPA (Mosher's Acid)
Resolution Power High (Phenyl ring closer to chiral center)Moderate (CF

group adds distance)
Chemical Stability Low (Risk of

-proton abstraction)
High (Quaternary

-carbon)
Conformational Rigidity Low (Multiple rotamers)Moderate (Restricted by CF

)

Mechanistic Limitations[3]

The Racemization Risk (The "Alpha-Proton" Flaw)

The defining limitation of MPA is the presence of a benzylic proton at the


-position (directly adjacent to the carbonyl and the phenyl ring). This proton is significantly acidic (

in DMSO, but lower in activated esters).

During derivatization—specifically under basic coupling conditions (e.g., DCC/DMAP)—this proton can be abstracted, leading to an enolate intermediate. When the proton returns, it lacks facial selectivity, resulting in partial racemization of the CDA itself.

Consequence: If the CDA racemizes, the resulting NMR spectrum will show a mixture of diastereomers (


 and 

) not because the substrate is impure, but because the reagent degraded. This leads to false calculations of enantiomeric excess (ee) and erroneous absolute configuration assignments.
Conformational Ambiguity

Unlike cyclic derivatives, acyclic MPA esters possess rotational freedom around the


 and 

bonds. The Riguera Sector Rule relies on the assumption that the synperiplanar (sp) conformer is dominant. However, the antiperiplanar (ap) conformer often exists in equilibrium.
  • Dominant Conformer (sp): Phenyl ring shields substituents on one side (

    
    ).
    
  • Minor Conformer (ap): Phenyl ring rotates, potentially shielding the opposite side (

    
    ).
    

If the substrate is bulky, it may destabilize the sp conformer, disrupting the expected shielding/deshielding patterns and leading to ambiguous


 values.

Visualizing the Failure Mode

The following diagram illustrates the mechanism of base-catalyzed racemization during the coupling step—the primary failure mode for MPA.

RacemizationMechanism cluster_0 Critical Failure Pathway MPA_Pure Pure (R)-MPA (Chiral Center Intact) Enolate Planar Enolate Intermediate (Achiral at Alpha-C) MPA_Pure->Enolate Proton Abstraction (-H+) Base Base Catalyst (e.g., DMAP/Et3N) Base->Enolate Racemic Racemic MPA Ester (R/S Mixture) Enolate->Racemic Reprotonation (+H+) Non-stereoselective FalseData NMR Artifacts: Split Signals Incorrect ee% Racemic->FalseData NMR Analysis

Caption: Mechanism of base-catalyzed racemization of MPA during esterification. The loss of chirality at the alpha-carbon destroys the reagent's utility.

Comparative Analysis: MPA vs. Alternatives

The following table synthesizes experimental performance metrics.

ParameterMPA (Methoxyphenylacetic) MTPA (Mosher's) 9-AMA (Anthrylmethoxyacetic)
Primary Use Secondary Alcohols/AminesSecondary Alcohols/AminesDistant/Hindered Stereocenters

Magnitude
High (0.05 – 0.5 ppm)Moderate (< 0.2 ppm often)Very High (> 0.5 ppm)
Racemization Risk High (Requires careful protocol)None (Quaternary Center)None (No

-carbonyl proton)
Solubility Good in CDCl

ExcellentModerate (Anthracene is bulky)
Analysis Method

H NMR only

H and

F NMR

H NMR (Ring Current)
Reliability Good if

is large; risky if small.
High (Standard)High (Long-range effects)

Key Insight: Use MPA only when MTPA yields


 values that are too small to interpret (e.g., < 0.02 ppm). If signal overlap is the issue, 9-AMA  is the superior high-power alternative due to the massive ring current of the anthracene system.

Validated Experimental Protocol

To use MPA successfully, you must prevent racemization during the coupling reaction. The following protocol uses EDC (water-soluble carbodiimide) instead of DCC, and strictly limits base exposure.

Materials
  • Substrate: 0.1 mmol chiral secondary alcohol.

  • Reagent: (R)- or (S)-MPA (1.2 equiv). Note: Hydrolyze methyl 2-methoxy-2-phenylacetate to the acid form prior to this step if starting from ester.

  • Coupling Agent: EDC·HCl (1.2 equiv).

  • Catalyst: DMAP (0.1 equiv) — Keep catalytic amount low!

  • Solvent: Anhydrous CH

    
    Cl
    
    
    
    .[1]
Step-by-Step Workflow
  • Preparation: Dissolve the substrate and (R)-MPA in anhydrous CH

    
    Cl
    
    
    
    (2 mL) under inert atmosphere (
    
    
    or Ar).
  • Cooling (Critical): Cool the reaction mixture to 0°C in an ice bath. Heat promotes racemization.

  • Activation: Add EDC·HCl in one portion.

  • Catalysis: Add DMAP.[1][2] Stir at 0°C for 30 minutes, then allow to warm to room temperature only if necessary. Monitor by TLC.[2]

  • Quench: Once complete (usually <3 hours), dilute with Et

    
    O and wash with 0.1 N HCl  (removes DMAP/EDC urea) followed by saturated NaHCO
    
    
    
    .
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Flash chromatography (short column) is recommended to remove trace impurities that broaden NMR signals.

Quality Control Check: Before assigning configuration, check the methoxy singlet in the


H NMR. If you see a "split" singlet (two peaks very close together) in a sample that should be a single diastereomer, racemization has occurred .

Decision Framework: When to Use MPA?

Use this logic flow to determine if MPA is appropriate for your specific molecule.

DecisionTree Start Start: Need Absolute Configuration Q1 Is the substrate base-sensitive? Start->Q1 Q2 Is the stereocenter sterically hindered? Q1->Q2 No UseMTPA USE MTPA (Mosher) (Standard, Stable) Q1->UseMTPA Yes (Avoid MPA racemization) Q3 Did MTPA give ambiguous shifts (<0.02 ppm)? Q2->Q3 No Use9AMA USE 9-AMA (High Power, Long Range) Q2->Use9AMA Yes (Needs large anisotropic effect) Q3->UseMTPA No (Stick to Standard) UseMPA USE MPA (High Resolution, Risk Managed) Q3->UseMPA Yes (Need larger Delta Delta)

Caption: Decision tree for selecting Chiral Derivatizing Agents. MPA is a secondary choice, reserved for cases where MTPA fails to provide sufficient resolution.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.

    
    -Methoxy-
    
    
    
    -trifluoromethylphenylacetic Acid. Journal of the American Chemical Society, 95(2), 512–519. [Link]
  • Latypov, S. K., et al. (1996). MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. Journal of the American Chemical Society, 118(47), 11731–11738. [Link]

  • Trost, B. M., et al. (1986). O-Methylmandelic Acid: A Useful Chiral Derivatizing Agent.[3] Journal of Organic Chemistry, 51(12), 2370–2374. [Link]

Sources

Comparative Guide: Absolute Configuration Determination of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and natural product isolation, defining the absolute configuration (AC) of secondary alcohols is a critical milestone.[1] While Single Crystal X-ray Diffraction (SC-XRD) remains the "gold standard," it suffers from a fatal bottleneck: the requirement for a high-quality single crystal. Many secondary alcohol intermediates exist as oils or amorphous solids, rendering SC-XRD impossible without laborious heavy-atom derivatization and co-crystallization trials.

This guide evaluates the three most authoritative alternatives to X-ray crystallography for non-crystalline secondary alcohols: NMR Anisotropy (Mosher’s Method) , Vibrational Circular Dichroism (VCD) , and Exciton Chirality (ECD) . We prioritize methods based on their self-validating logic, accessibility, and sample economy.

Method 1: NMR Anisotropy (Mosher’s & Riguera’s Methods)

The Workhorse of Stereochemistry

NMR-based configuration assignment relies on the anisotropic shielding effect . By derivatizing a chiral alcohol with a chiral auxiliary (typically an acid), the auxiliary adopts a preferred conformation that shields protons on one side of the chiral center differently than the other.

The Mechanism: The Mosher Model

The classic method uses


-methoxy-

-trifluoromethylphenylacetic acid (MTPA), known as Mosher's acid.
  • Derivatization: The alcohol is reacted separately with both

    
    - and 
    
    
    
    -MTPA chloride.
  • Conformation: The resulting esters adopt a specific conformation where the carbinyl proton, the carbonyl, and the trifluoromethyl group are coplanar (syn-periplanar).

  • Shielding: The phenyl group of the auxiliary exerts a diamagnetic shielding effect on the protons residing "above" or "below" the plane, depending on the configuration.

The Metric:


[2]
  • 
    : Chemical shift of the proton in the ester derived from 
    
    
    
    -MTPA.[3]
  • 
    : Chemical shift of the proton in the ester derived from 
    
    
    
    -MTPA.
  • Interpretation: A consistent pattern of positive and negative

    
     values allows the user to map the substituents (
    
    
    
    and
    
    
    ) relative to the alcohol.
Advanced Variant: Riguera’s Method (MPA)

While Mosher's method is robust, it sometimes suffers from small


 values. Riguera and colleagues introduced 

-methoxyphenylacetic acid (MPA)
.[4]
  • Advantage: MPA produces larger anisotropic shifts than MTPA.

  • Barium Complexation: Riguera developed a single-derivatization method where the addition of

    
     locks the conformation, allowing assignment without needing both enantiomers of the auxiliary in some cases [1].
    
Experimental Protocol: Double Derivatization (Standard Mosher)

Reagents:

  • 
    -MTPA-Cl and 
    
    
    
    -MTPA-Cl
  • Dry Pyridine,

    
     for NMR.
    

Workflow:

  • Aliquot: Split the secondary alcohol substrate (~2-5 mg) into two vials.

  • Reaction:

    • Vial A: Add 10 mg

      
      -MTPA-Cl + 0.5 mL dry pyridine.
      
    • Vial B: Add 10 mg

      
      -MTPA-Cl + 0.5 mL dry pyridine.
      
  • Incubation: Stir at RT for 4–12 hours (monitor by TLC).

  • Workup: Quench with water, extract with EtOAc, wash with 1N HCl (to remove pyridine), dry over

    
    .
    
  • Analysis: Acquire

    
     NMR (500 MHz+) for both crude esters.
    
  • Calculation: Tabulate chemical shifts for protons

    
    , 
    
    
    
    , and
    
    
    to the chiral center. Calculate
    
    
    .[3][5][6]

MosherWorkflow cluster_0 Parallel Derivatization cluster_1 NMR Analysis cluster_2 Data Processing Alcohol Sec-Alcohol (Unknown Config) R_Reagent (R)-MTPA-Cl Alcohol->R_Reagent Split Sample S_Reagent (S)-MTPA-Cl Alcohol->S_Reagent Split Sample S_Ester (S)-MTPA Ester Measure δS R_Reagent->S_Ester Esterification R_Ester (R)-MTPA Ester Measure δR S_Reagent->R_Ester Esterification Calc Calculate Δδ(SR) (δS - δR) S_Ester->Calc R_Ester->Calc Model Apply Mosher Model (Sign Distribution) Calc->Model Result Assign Config (R or S) Model->Result

Caption: Workflow for Mosher Ester Analysis. Note: The stereochemical descriptor of the acid chloride often reverses upon ester formation due to Cahn-Ingold-Prelog priority changes.

Method 2: Vibrational Circular Dichroism (VCD)[7][8]

The Non-Destructive Modern Standard

VCD measures the differential absorption of left and right circularly polarized infrared radiation during vibrational excitation. Unlike electronic CD (ECD), which requires a chromophore (UV-active group), VCD probes the chirality of the entire molecular framework [2].

Why Choose VCD?

  • No Derivatization: Measures the neat sample or solution directly.

  • Global Chirality: Sensitive to the conformation of the whole molecule, not just the immediate vicinity of the alcohol.

  • FDA Recognition: Accepted as definitive proof of absolute configuration for New Drug Applications (NDA).

The Workflow: Experiment vs. Theory

VCD is not interpreted by "rules" but by comparison with Quantum Mechanics .

  • Experimental Spectrum: Acquire the FTIR and VCD spectrum of the sample (

    
     in 
    
    
    
    or
    
    
    ).
  • Computational Prediction:

    • Perform a conformational search (Molecular Mechanics).

    • Optimize geometries using DFT (Density Functional Theory), typically B3LYP/6-31G(d) or higher.

    • Calculate rotational strengths and simulate the VCD spectrum.

  • Comparison: Overlay the experimental and calculated spectra.

    • Match: The configuration used in the calculation is correct.

    • Mirror Image: The sample is the opposite enantiomer of the calculation.

Experimental Protocol
  • Sample Prep: Dissolve 5–10 mg of alcohol in 150

    
    
    
    
    
    . Place in a
    
    
    IR cell (100
    
    
    path length).
  • Acquisition: Collect VCD scans (typically 1–4 hours accumulation) on a dedicated VCD spectrometer (e.g., BioTools, Jasco).

  • Baseline Correction: Subtract the solvent spectrum.

  • Computation:

    • Software: Gaussian or Schrödinger Jaguar.

    • Level of Theory: B3LYP/6-311+G(d,p).[7]

    • Boltzmann Weighting: Average the spectra of all low-energy conformers based on their calculated free energy.

Method 3: Exciton Chirality (Benzoate Method)

Best for: Cyclic Alcohols & Rigid Systems

This method utilizes Electronic Circular Dichroism (ECD) .[8] By converting the alcohol into a chromophore-containing derivative (usually a benzoate or para-substituted benzoate), one creates a system with strong UV absorption [3].

The Mechanism: If the molecule contains two chromophores (e.g., a dibenzoate of a diol, or a benzoate near another native chromophore), their electric transition dipole moments couple. This "exciton coupling" creates a bisignate Cotton effect (a wave with a peak and a trough).

  • Clockwise twist between dipoles

    
     Positive couplet (positive first, then negative).
    
  • Counter-clockwise twist

    
     Negative couplet.
    

For isolated secondary alcohols, the Benzoate Sector Rule is applied, though it is less robust than the exciton coupling of bis-chromophores.

Comparative Analysis

FeatureNMR (Mosher/Riguera)VCD (Vibrational CD)Exciton Chirality (ECD)
Sample Requirement 2–5 mg (Destructive*)5–10 mg (Recoverable)< 1 mg (Destructive)
State SolutionSolution or FilmSolution
Time to Result 1–2 Days (Synthesis + NMR)2–5 Days (Acquisition + DFT)1 Day (Synthesis + UV)
Reliability High (for rigid conformers)Very High (Global fit)Medium (Model dependent)
Cost Low (Standard chemicals)High (Software + Instrument)Low (Standard chemicals)
Primary Risk Conformational flexibilityPoor DFT modelingAmbiguous sector rules

*Destructive in the sense that the sample is derivatized, though hydrolysis is possible.

Decision Matrix: Which Method to Use?

Use the following logic flow to select the optimal method for your specific secondary alcohol.

DecisionTree Start Start: Secondary Alcohol (Non-Crystalline) Chromophore Does it have a native UV chromophore? Start->Chromophore Rigid Is the structure rigid (e.g., steroid)? Chromophore->Rigid No Method_ECD Method: Exciton Chirality (Benzoate Derivatization) Chromophore->Method_ECD Yes (Interaction possible) Deriv Can you spare 5-10 mg? Rigid->Deriv No (Flexible Chain) Method_Mosher Method: Mosher/Riguera (Standard NMR) Rigid->Method_Mosher Yes Method_VCD Method: VCD (Non-destructive, Robust) Deriv->Method_VCD Yes Deriv->Method_Mosher No (Only <2mg available)

Caption: Strategic decision tree for selecting the absolute configuration determination method.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[9] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–117.[9] Link

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[7][10][11] Chirality, 20(5), 643-663. Link

  • Berova, N., Di Bari, L., & Pescitelli, G. (2007). Application of electronic circular dichroism in configurational and conformational analysis of organic compounds. Chemical Society Reviews, 36, 914-931. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link

Sources

Safety Operating Guide

Methyl 2-methoxy-2-phenylacetate: Safe Handling & Disposal Protocol

[1][2]

Executive Summary: Immediate Action Plan

Methyl 2-methoxy-2-phenylacetate (CAS 3558-61-0) is an organic ester used primarily as an intermediate in synthesis.[1] It is not compatible with aqueous drain disposal.

  • Primary Disposal Method: Thermal destruction (Incineration) via a licensed hazardous waste contractor.

  • Waste Stream: Non-Halogenated Organic Solvents.

  • Immediate Hazard: Skin and severe eye irritation; combustible liquid.[2]

  • Prohibited: Do not pour down sinks, drains, or mix with strong oxidizers.

Chemical Identity & Hazard Validation

Before disposal, verify the chemical identity to ensure segregation into the correct waste stream.

ParameterTechnical Specification
Chemical Name Methyl 2-methoxy-2-phenylacetate
Synonyms Methyl

-methoxyphenylacetate; Methyl

-methylmandelate
CAS Number 3558-61-0 (Racemic); 26164-27-2 (

-isomer)
Molecular Formula

Molecular Weight 180.20 g/mol
Physical State Colorless to pale yellow liquid
Flash Point Data limited; predicted >90°C (Treat as Combustible Class IIIA )
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][3][4] 2A (H319), STOT SE 3 (H335)

Expert Insight: While specific flash point data for this ester is often absent in generic SDS databases, structurally similar phenylacetates exhibit flash points between 90°C and 110°C. However, for disposal logistics, it is safer and more efficient to classify and manage it within the Ignitable/Combustible waste stream to ensure high-BTU incineration.[1]

Waste Classification & Regulatory Logic

Proper classification ensures compliance with EPA (RCRA) regulations and local safety codes.

RCRA Waste Codes[1]
  • P-List / U-List: Not listed.

  • Characteristic Waste:

    • D001 (Ignitable): Applicable if the flash point is confirmed <60°C (140°F) or if mixed with lower flashpoint solvents (e.g., Acetone, Methanol).

    • Default Status: If pure and high flash point, it technically may not be D001, but standard industry practice is to manage it as "Non-Halogenated Organic Waste" destined for fuel blending/incineration.

Segregation Logic (The "Halogen Rule")

Methyl 2-methoxy-2-phenylacetate contains Carbon, Hydrogen, and Oxygen.[1] It contains no halogens (F, Cl, Br, I).

  • Correct Stream: Non-Halogenated Organic Waste.

  • Why? Mixing non-halogenated esters with halogenated waste (like Chloroform) drastically increases disposal costs because the mixture requires specialized scrubbing during incineration to prevent acid gas formation.

Step-by-Step Disposal Workflow

Phase 1: Bench-Level Collection[1]
  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container. Ensure the cap has a chemically resistant liner (PTFE/Teflon).

  • Labeling: Attach a hazardous waste tag immediately upon the first drop entering the container.

    • Must include: Full chemical name (No abbreviations/formulas), "Hazardous Waste," and "Start Date."

    • Hazard Checkbox: Mark "Irritant" and "Combustible/Flammable."

  • Bulking: You may co-mingle this compound with other compatible non-halogenated solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Hexane).

Phase 2: Waste Container Management
  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Closure: Keep the container tightly closed at all times unless adding waste. Use a funnel only during transfer.

  • Secondary Containment: Store the waste bottle in a secondary tray (polypropylene) capable of holding 110% of the volume of the largest container.

Phase 3: Final Handoff
  • Inspection: Verify the container is not leaking and the outside is clean.

  • Request: Submit a waste pickup request through your facility's EHS portal.

  • Transport: Do not transport the chemical in personal vehicles or public corridors without a secondary carrier bucket.

Decision Logic & Workflow Diagram

The following diagram illustrates the critical decision-making process for disposing of Methyl 2-methoxy-2-phenylacetate.

DisposalWorkflowStartStart: Methyl 2-methoxy-2-phenylacetate WasteIsPureIs the waste pure or mixed?Start->IsPureCheckMixCheck compatibility of mixtureIsPure->CheckMixMixedHalogenCheckDoes the mixture contain Halogens?(Cl, F, Br, I)IsPure->HalogenCheckPureCheckMix->HalogenCheckCompatibleStreamAStream A: Non-Halogenated Organic Waste(Preferred Path)HalogenCheck->StreamANo (Pure Ester)StreamBStream B: Halogenated Organic Waste(Costly, Avoid if possible)HalogenCheck->StreamBYes (e.g. mixed w/ DCM)ContainerContainer: HDPE or GlassLabel: 'Hazardous Waste'StreamA->ContainerStreamB->ContainerDisposalFinal Disposal: High BTU IncinerationContainer->Disposal

Caption: Operational logic flow for segregating Methyl 2-methoxy-2-phenylacetate into the correct waste stream to minimize disposal costs and safety risks.

Spill Response Procedures (Small Scale < 500 mL)

If a spill occurs during transfer:

  • Evacuate & Ventilate: Remove ignition sources. Methyl 2-methoxy-2-phenylacetate is combustible.[1]

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment: Use a non-combustible absorbent material (Vermiculite, dry sand, or commercial spill pads). Do not use paper towels if the liquid is hot or mixed with oxidizers.

  • Cleanup:

    • Circle the spill from the outside in.

    • Scoop absorbed material into a wide-mouth jar or heavy-duty waste bag.

    • Label as "Debris contaminated with Methyl 2-methoxy-2-phenylacetate."[1]

  • Decontamination: Wash the surface with a soap and water solution.[5][6] The ester is lipophilic and requires surfactant for removal.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 344720, Methyl 2-methoxy-2-phenylacetate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]

  • Iowa Renewable Fuels Association. Material Safety Data Sheet: Methyl Esters. Retrieved from [Link]

Personal protective equipment for handling Methyl 2-methoxy-2-phenylacetate

[1]

Executive Summary & Risk Profile

Immediate Action Required: Treat as a Skin, Eye, and Respiratory Irritant .[1]

Methyl 2-methoxy-2-phenylacetate is an alpha-hydroxy acid derivative often used in chiral synthesis.[2] While not classified as acutely fatal (Category 1 or 2), it poses significant operational risks due to its ability to cause severe irritation and its solvent-like properties which can permeate standard laboratory gloves.[2]

Hazard Identification (GHS Classification)
Hazard CodeDescriptionSeverity
H315 Causes skin irritationModerate
H319 Causes serious eye irritationModerate
H335 May cause respiratory irritationModerate
Combustible Flash point > 80°C (estimated)Low/Moderate

Critical Scientist Note: Do not confuse "Irritant" with "Safe." Esters are excellent organic solvents.[2] If this compound penetrates the skin, it acts as a vehicle, potentially carrying other dissolved reagents (catalysts, coupling agents) directly into the bloodstream.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves often provide a false sense of security against esters.[2] Methyl esters can degrade thin nitrile (< 4 mil) in minutes, leading to breakthrough without visible degradation.

The "Self-Validating" PPE System

This protocol uses a layered approach.[2] If the outer layer fails, the inner layer provides a visual or physical buffer, validating the breach before skin contact occurs.

Protection ZoneLow Risk (Analytical/Closed System)High Risk (Synthesis/Open Transfer)Technical Rationale
Hand Protection Double Nitrile (4 mil minimum outer).[2] Change immediately on splash.[2][3]Laminate (Silver Shield/4H) liner under Nitrile outer glove.[2]The Nitrile Fallacy: Esters swell nitrile rubber.[2] Laminate films provide >4hr breakthrough time but poor dexterity; wearing them under nitrile restores grip.[2]
Eye Protection ANSI Z87.1 Safety Glasses with side shields.[2]Chemical Splash Goggles (Vented).[2]Vapors can bypass glasses; liquid splash requires a seal against the face.[2]
Respiratory Fume Hood (Face velocity: 80-100 fpm).[2]Half-face respirator with OV (Organic Vapor) cartridges if hood unavailable.[2]H335 indicates mucosal irritation.[2] Engineering controls (hood) are primary.[2]
Body 100% Cotton Lab Coat + Long Pants.[2]Chemical-Resistant Apron (Tyvek/PVC) over Lab Coat.[2]Cotton minimizes static; Apron prevents soak-through during large volume spills.[2]

PPE Decision Logic (Visualized)

The following diagram outlines the decision process for selecting the correct PPE based on the operation's scale and duration.

PPE_Decision_TreeStartStart: Handling Methyl 2-methoxy-2-phenylacetateAssess_VolAssess Volume & SystemStart->Assess_VolSmall_Closed< 10mL / Closed VialsAssess_Vol->Small_ClosedAnalyticalLarge_Open> 10mL / Synthesis / PouringAssess_Vol->Large_OpenPrep/SynthesisLow_Risk_PPEStandard Protocol:- Safety Glasses- Double Nitrile Gloves- Fume HoodSmall_Closed->Low_Risk_PPEHigh_Risk_PPEHigh Exposure Protocol:- Splash Goggles- Laminate Liner Gloves- Nitrile Outer Layer- Chemical ApronLarge_Open->High_Risk_PPESplash_CheckSplash Occurs?Low_Risk_PPE->Splash_CheckHigh_Risk_PPE->Splash_CheckChange_GlovesIMMEDIATE ACTION:Remove outer glove,Inspect inner, Replace.Splash_Check->Change_GlovesYesContinueContinue OperationSplash_Check->ContinueNoChange_Gloves->Splash_Check

Figure 1: Decision tree for PPE selection based on interaction volume and system state. Note the critical loop for immediate glove replacement upon splash.[2][3]

Operational Protocol: The "Zero-Exposure" Workflow[1]

This protocol is designed to prevent H335 (Respiratory Irritation) and H315 (Skin Irritation) through engineering controls rather than relying solely on PPE.[2]

Phase 1: Preparation
  • Velocity Check: Verify fume hood is operating at 100 fpm (0.5 m/s).

  • Containment: Place all weighing boats, solvent bottles, and receiving flasks inside a secondary containment tray (polypropylene).

    • Why? If a spill occurs, it is contained in the tray, preventing the ester from spreading to the bench edge where it contacts the user.

Phase 2: Transfer & Handling[1]
  • Liquids: Use positive-displacement pipettes or glass syringes with Luer-lock needles. Avoid free-pouring to minimize vapor generation.[2][4]

  • Solids (Low Melting): If the substance has solidified (MP ~64-66°C for some isomers), gently warm in a water bath (<40°C) to melt before transfer.[2] Do not scrape solid material vigorously, as this generates static-charged dust.[2]

Phase 3: Reaction Setup
  • Inert Atmosphere: While not strictly pyrophoric, esters hydrolyze in moist air. Flush reaction vessels with Nitrogen or Argon.[2]

  • Temperature Control: If heating, use an oil bath with a thermal fuse. Avoid open flames (flash point concerns).

Emergency Response & Disposal

Spill Response Algorithm

In the event of a spill outside the fume hood:

Spill_ResponseAlert1. ALERTNotify Lab PersonnelEvacuate2. EVACUATEIf >100mL outside hoodAlert->EvacuatePPE_Don3. PPE UPGoggles + Laminate GlovesEvacuate->PPE_DonAbsorb4. ABSORBUse Vermiculite/Sand(Do not use paper towels)PPE_Don->AbsorbDispose5. DISPOSESeal in HazWaste BagAbsorb->Dispose

Figure 2: Step-by-step response for spills. Note: Paper towels increase surface area for evaporation; inert absorbents (vermiculite) are required.[2]

First Aid Measures
  • Skin: Wash with soap and water for 15 minutes .[1] Do not use organic solvents (ethanol/acetone) to clean skin; this increases absorption.[2]

  • Eyes: Rinse immediately with water/saline for 15 minutes, holding eyelids apart. Consult an ophthalmologist.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2]

Waste Disposal[1][5]
  • Classification: Non-halogenated organic solvent waste.[2]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases (causes hydrolysis and heat evolution).[2]

  • Labeling: Clearly label as "Ester/Organic Intermediate - Irritant."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 344720, Methyl 2-methoxy-2-phenylacetate.[2] PubChem. Available at: [Link][2]

  • European Chemicals Agency (ECHA). C&L Inventory Database - Methyl 2-methoxy-2-phenylacetate (CAS 26164-26-1).[2] ECHA.[2] Available at: [Link][2]

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.